Pizotifen malate
Description
Properties
IUPAC Name |
2-hydroxybutanedioic acid;1-methyl-4-(6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-ylidene)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NS.C4H6O5/c1-20-11-8-15(9-12-20)19-16-5-3-2-4-14(16)6-7-18-17(19)10-13-21-18;5-2(4(8)9)1-3(6)7/h2-5,10,13H,6-9,11-12H2,1H3;2,5H,1H2,(H,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWAWCPZVTXCFKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=C2C3=C(CCC4=CC=CC=C42)SC=C3)CC1.C(C(C(=O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60966214 | |
| Record name | 2-Hydroxybutanedioic acid--4-(9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-ylidene)-1-methylpiperidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60966214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5189-11-7 | |
| Record name | Pizotifen malate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5189-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pizotyline malate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005189117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pizotyline malate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758899 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydroxybutanedioic acid--4-(9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-ylidene)-1-methylpiperidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60966214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Malic acid, compound with 4-(9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thien-4-ylidene)-1-methylpiperidine (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.610 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIZOTYLINE MALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99O99YVR4C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pizotifen Malate: A Technical Guide to its CNS Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pizotifen (B1678498), a tricyclic benzocycloheptathiophene derivative, is recognized for its efficacy in the prophylactic treatment of migraine and cluster headaches.[1][2][3] Its therapeutic effects are rooted in a complex pharmacological profile, characterized by its interaction with multiple neurotransmitter systems within the central nervous system (CNS). This technical guide provides an in-depth exploration of the core mechanism of action of pizotifen malate (B86768), focusing on its receptor binding affinities, downstream signaling pathways, and the experimental methodologies used to elucidate these properties.
Core Mechanism of Action: A Multi-Targeted Antagonist
Pizotifen's primary mechanism of action in the CNS is its potent antagonism of serotonin (B10506) (5-hydroxytryptamine, 5-HT) and histamine (B1213489) receptors.[1][2][4] Additionally, it exhibits weaker antagonistic effects on muscarinic acetylcholine (B1216132), and adrenergic receptors.[1][4] This broad receptor interaction profile contributes to both its therapeutic efficacy in migraine prophylaxis and its side-effect profile, which includes sedation and appetite stimulation.[4][5]
Serotonergic System Interactions
Pizotifen demonstrates a strong antagonistic activity at various 5-HT receptors, particularly the 5-HT2 receptor subtypes.[1][4][6] By blocking these receptors, pizotifen is thought to counteract the serotonin-mediated vasodilation and increase in vascular permeability of cranial blood vessels, key events in the pathophysiology of migraine.[2][3]
Histaminergic System Interactions
A significant component of pizotifen's pharmacological profile is its potent antagonism of histamine H1 receptors.[1][4] This action is largely responsible for the sedative effects commonly observed with pizotifen treatment.[5] The antihistaminic activity may also contribute to its antimigraine properties, although this mechanism is less well-defined.
Other Receptor Systems
Pizotifen also interacts with muscarinic acetylcholine receptors, exhibiting weak anticholinergic properties.[1][4] Furthermore, it has been shown to bind to α-adrenergic and dopamine (B1211576) receptors, although the clinical significance of these interactions is less clear.[1][4]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on the binding affinities of pizotifen for various CNS receptors.
Table 1: Serotonin Receptor Binding Affinities of Pizotifen
| Receptor Subtype | Binding Affinity (Ki) [nM] | Reference |
| 5-HT1A | ~100 | [4] |
| 5-HT1C | High Affinity (Specific Ki not stated) | [7] |
| 5-HT2 | 1 - 10 | [4] |
| 5-HT2A | Potent Antagonist (Specific Ki not stated) | [6] |
| 5-HT2C | Potent Antagonist (Specific Ki not stated) | [6] |
Table 2: Muscarinic Acetylcholine Receptor Binding Affinities of Pizotifen
| Receptor Subtype | Antagonist Potency (pA2) | Reference |
| M1 | 7.81 | [1] |
| M2 | 7.23 | [1] |
| M3 | 7.50 | [1] |
Table 3: Other CNS Receptor Binding Affinities of Pizotifen
| Receptor | Binding Affinity (Ki) [nM] | Note | Reference |
| Histamine H1 | Potent Antagonist | Specific Ki not stated in available abstracts. | [1][4] |
| Adrenergic α1 | Binds | Specific Ki not stated in available abstracts. | [1][4] |
| Adrenergic α2 | Binds | Specific Ki not stated in available abstracts. | [1][4] |
| Dopamine D2 | 8.62 | [8] |
Signaling Pathways
The antagonism of 5-HT2 and histamine H1 receptors by pizotifen primarily interferes with Gq-coupled signaling pathways. This leads to the inhibition of phospholipase C (PLC) activation and subsequent downstream signaling events.
Caption: Overview of Pizotifen's multi-target mechanism of action and resulting physiological outcomes.
The following diagram illustrates the canonical Gq-coupled signaling pathway that is inhibited by pizotifen's antagonism at 5-HT2 and H1 receptors.
Caption: Pizotifen inhibits the Gq-coupled signaling cascade initiated by serotonin and histamine.
Experimental Protocols
The characterization of pizotifen's mechanism of action has relied on a variety of in vitro and in vivo experimental techniques. The following sections provide an overview of the general methodologies employed in key studies.
Radioligand Binding Assays
Radioligand binding assays are fundamental for determining the affinity of a drug for its receptor.
Caption: Generalized workflow for a radioligand binding assay to determine pizotifen's receptor affinity.
General Protocol Outline:
-
Membrane Preparation: Tissues rich in the receptor of interest (e.g., human frontal cortex for serotonin receptors) are homogenized and centrifuged to isolate the cell membranes.
-
Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [3H]spiperone for 5-HT2 receptors) and varying concentrations of the unlabeled drug (pizotifen).
-
Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of pizotifen that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
This methodology was central to the findings in the study by Peroutka and Snyder, which investigated the interaction of antimigraine drugs with serotonin receptor subtypes.[4]
In Vitro Functional Assays
Functional assays are crucial for determining whether a drug acts as an agonist or an antagonist at a receptor and for quantifying its potency.
General Protocol Outline (Isolated Tissue Bath):
-
Tissue Preparation: A specific tissue that expresses the receptor of interest is isolated and mounted in an organ bath containing a physiological salt solution (e.g., rabbit vas deferens for M1 and M2 muscarinic receptors).[1]
-
Stimulation: The tissue is stimulated with an agonist to elicit a measurable response (e.g., muscle contraction).
-
Antagonist Application: The experiment is repeated in the presence of increasing concentrations of the antagonist (pizotifen).
-
Data Analysis: The concentration-response curves for the agonist in the absence and presence of the antagonist are plotted. The shift in the dose-response curve is used to calculate the pA2 value, a measure of the antagonist's potency.
This approach was utilized in the study by Eltze et al. to determine the affinity profiles of pizotifen at muscarinic receptor subtypes.[1]
In Vivo Models
Animal models are employed to understand the physiological and behavioral effects of a drug.
General Protocol Outline (c-Fos Expression):
-
Animal Model: An appropriate animal model of migraine is used (e.g., induction of cortical spreading depression in rats).
-
Drug Administration: Pizotifen is administered to the animals before the induction of the migraine-like state.
-
Tissue Collection and Processing: At a specific time point after the stimulus, the animals are euthanized, and their brains are collected and processed for immunohistochemistry.
-
Immunohistochemistry: Brain sections, particularly of the trigeminal nucleus caudalis, are stained for the c-Fos protein, a marker of neuronal activation.
-
Analysis: The number of c-Fos-positive cells is quantified to assess the effect of pizotifen on neuronal activation in response to the migraine-like stimulus.
Conclusion
Pizotifen malate exerts its therapeutic effects in the central nervous system through a complex interplay of antagonistic actions at multiple receptor systems. Its primary role as a potent antagonist of 5-HT2 and histamine H1 receptors is well-established and forms the cornerstone of its efficacy in migraine prophylaxis. The weaker interactions with muscarinic, adrenergic, and dopaminergic receptors likely contribute to its overall pharmacological profile and side effects. A thorough understanding of these multifaceted interactions, supported by quantitative binding data and functional assays, is crucial for the continued development of targeted and effective therapies for migraine and other neurological disorders.
References
- 1. Pizotifen | C19H21NS | CID 27400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pizotifen | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Pizotifen Activates ERK and Provides Neuroprotection in vitro and in vivo in Models of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Pizotifen? [synapse.patsnap.com]
- 7. Pizotifen - Wikipedia [en.wikipedia.org]
- 8. Platelet alpha-adrenergic receptor activity and pizotifen in migrainous children - PubMed [pubmed.ncbi.nlm.nih.gov]
Pizotifen Malate: An In-Depth Technical Guide to its 5-HT Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pizotifen (B1678498), a thiepin derivative, is a pharmacological agent primarily recognized for its efficacy in the prophylactic treatment of migraine headaches.[1] Its therapeutic effects are largely attributed to its interaction with the serotonergic system, particularly its potent antagonism of 5-hydroxytryptamine (5-HT) receptors.[2][3] This technical guide provides a comprehensive overview of the 5-HT receptor binding affinity of pizotifen malate (B86768), presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to support further research and drug development endeavors.
Data Presentation: 5-HT Receptor Binding Affinity of Pizotifen Malate
The binding affinity of this compound for various 5-HT receptor subtypes has been characterized through radioligand binding assays. The data, presented in terms of the inhibition constant (Kᵢ) and the negative logarithm of the antagonist dissociation constant (pA₂), are summarized in the table below. Lower Kᵢ values and higher pA₂ values indicate a higher binding affinity.
| Receptor Subtype | Kᵢ (nM) | pA₂ | Reference |
| 5-HT₁ Family | |||
| 5-HT₁ₐ | ~100 | [4] | |
| 5-HT₂ Family | |||
| 5-HT₂ | 1 - 10 | [4] | |
| 5-HT₂ₐ | 0.5 - 10 | [4] | |
| 5-HT₂c | High Affinity | [3] | |
| Muscarinic Acetylcholine Receptors | |||
| M₁, M₂, M₃ | 7.23 - 7.81 | [5] |
Note: The term "High Affinity" indicates a strong interaction between pizotifen and the receptor, though a specific Kᵢ value was not provided in the cited literature. Pizotifen has also been noted to have a high affinity for the 5-HT₁c binding site.[3]
Experimental Protocols
The following sections detail the methodologies employed in the key experiments cited for determining the binding affinity of this compound.
Radioligand Competition Binding Assay for 5-HT₁ₐ and 5-HT₂ Receptors
This protocol is based on the methodologies described in the study by Peroutka et al. (1987), which investigated the interaction of several antimigraine drugs, including pizotifen, with serotonin (B10506) receptor subtypes in human frontal cortex membranes.
Objective: To determine the binding affinity (Kᵢ) of pizotifen for 5-HT₁ₐ and 5-HT₂ receptors.
Materials:
-
Tissue Preparation: Human frontal cortex membranes.
-
Radioligands:
-
For 5-HT₁ₐ sites: [³H]8-hydroxy-2-(N,N-dipropylamino)-tetralin ([³H]8-OH-DPAT).
-
For 5-HT₂ sites: [³H]spiperone.
-
-
Test Compound: this compound at various concentrations.
-
Assay Buffer: Appropriate buffer for maintaining physiological pH and ionic strength.
-
Wash Buffer: Ice-cold buffer to terminate the binding reaction.
-
Scintillation Fluid: For quantifying radioactivity.
-
Glass Fiber Filters: To separate bound from unbound radioligand.
-
Filtration Apparatus: For rapid washing of the filters.
-
Liquid Scintillation Counter: To measure the radioactivity retained on the filters.
Procedure:
-
Membrane Preparation: Human frontal cortex tissue is homogenized in a cold buffer and centrifuged to isolate the membrane fraction containing the receptors. The final membrane pellet is resuspended in the assay buffer.
-
Assay Setup: The assay is performed in microtiter plates. Each well contains:
-
A fixed concentration of the appropriate radioligand ([³H]8-OH-DPAT for 5-HT₁ₐ or [³H]spiperone for 5-HT₂). The concentration is typically near the K₋ of the radioligand for its receptor to ensure adequate specific binding.
-
Varying concentrations of this compound (the competitor).
-
The membrane preparation.
-
-
Incubation: The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are then washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is counted using a liquid scintillation counter.
-
Data Analysis: The amount of radioligand bound in the presence of different concentrations of pizotifen is determined. Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value (the concentration of pizotifen that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation:
Kᵢ = IC₅₀ / (1 + [L]/K₋)
where [L] is the concentration of the radioligand and K₋ is its dissociation constant.[6]
A generalized workflow for a radioligand competition binding assay.
Signaling Pathways
Pizotifen exerts its pharmacological effects by antagonizing 5-HT₂ receptors, which are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/G₁₁ signaling pathway.[7] The following diagrams illustrate the canonical signaling cascade initiated by the activation of 5-HT₂ₐ and 5-HT₂c receptors.
5-HT₂ₐ Receptor Signaling Pathway
Activation of the 5-HT₂ₐ receptor by serotonin initiates a signaling cascade that leads to an increase in intracellular calcium.[7][8] Pizotifen acts as an antagonist, blocking this activation.
Canonical Gq signaling cascade of the 5-HT2A receptor.
5-HT₂c Receptor Signaling Pathway
Similar to the 5-HT₂ₐ receptor, the 5-HT₂c receptor is coupled to the Gq/G₁₁ protein and its activation leads to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[9] Pizotifen's antagonism at this receptor subtype contributes to its overall pharmacological profile.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Antimigraine drug interactions with serotonin receptor subtypes in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 8. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 5-HT2C receptor - Wikipedia [en.wikipedia.org]
Pizotifen Malate's In Vitro Serotonin Antagonist Profile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro serotonin (B10506) antagonist activity of pizotifen (B1678498) malate (B86768). Pizotifen is a potent serotonin antagonist with high affinity for several 5-HT receptor subtypes, particularly within the 5-HT2 family.[1][2][3][4] This document summarizes its binding affinities and functional activities, details the experimental protocols used for these determinations, and illustrates the key signaling pathways and experimental workflows.
Core Data Summary: Receptor Binding Affinities
The antagonist activity of pizotifen malate has been characterized at various serotonin receptor subtypes using in vitro radioligand binding assays. The data, presented in terms of the inhibition constant (Ki), quantifies the affinity of pizotifen for these receptors. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Ki (nM) | Test System | Reference |
| 5-HT1A | ~100 | Human Frontal Cortex Membranes | [5] |
| 5-HT2 | 1 - 10 | Human Frontal Cortex Membranes | [5] |
| 5-HT7 | 2.4 | Recombinant Human Receptor | [6] |
| Muscarinic M1 | 2 | Recombinant Human Receptor | [6] |
Functional Antagonist Activity
This compound's functional antagonist activity has been demonstrated in cellular assays, most notably in the inhibition of serotonin-enhanced platelet aggregation.[2][3] This functional assay provides insight into the physiological consequences of receptor binding.
| Assay | Endpoint | Effective Concentration | Test System | Reference |
| Serotonin-Enhanced Platelet Aggregation | Inhibition of Aggregation | Not explicitly quantified | Migraine Patients' Platelets | [7] |
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol outlines the determination of this compound's binding affinity (Ki) for serotonin receptors, adapted from methodologies for 5-HT2A receptor binding assays.[5][8][9][10][11]
Objective: To determine the Ki of this compound at specific serotonin receptor subtypes.
Materials:
-
Receptor Source: Membranes from cells recombinantly expressing the human serotonin receptor subtype of interest or human frontal cortex tissue homogenates.
-
Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]-ketanserin for 5-HT2A).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known, non-radiolabeled ligand for the target receptor.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters.
-
Scintillation Counter.
-
Scintillation Fluid.
Procedure:
-
Membrane Preparation: Homogenize the cell or tissue source in ice-cold buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Receptor membranes + radioligand + assay buffer.
-
Non-specific Binding: Receptor membranes + radioligand + non-specific binding control.
-
Competitive Binding: Receptor membranes + radioligand + varying concentrations of this compound.
-
-
Incubation: Incubate the plates at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Serotonin-Induced Platelet Aggregation Assay
This protocol details the in vitro assessment of this compound's ability to inhibit serotonin-induced platelet aggregation.[12][13][14][15]
Objective: To evaluate the functional antagonist effect of this compound on serotonin-induced platelet aggregation.
Materials:
-
Blood Source: Whole blood from healthy human donors who have not taken platelet-affecting medications.
-
Anticoagulant: e.g., Acid-Citrate-Dextrose (ACD) or sodium citrate.
-
Platelet-Rich Plasma (PRP): Prepared by centrifugation of whole blood.
-
Platelet-Poor Plasma (PPP): Prepared by further centrifugation of the remaining blood.
-
Agonist: Serotonin (5-HT).
-
Test Compound: this compound.
-
Aggregometer.
Procedure:
-
PRP Preparation: Collect whole blood into tubes containing anticoagulant. Centrifuge at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Assay Setup:
-
Pipette a sample of the adjusted PRP into an aggregometer cuvette with a stir bar.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
-
Incubation with Antagonist: Add this compound or vehicle control to the PRP and incubate for a short period (e.g., 2-5 minutes) at 37°C while stirring.
-
Induction of Aggregation: Add serotonin to the cuvette to induce platelet aggregation.
-
Measurement: Record the change in light transmittance through the PRP suspension over time as the platelets aggregate.
-
Data Analysis:
-
Measure the maximum percentage of aggregation for each condition.
-
Compare the aggregation response in the presence of this compound to the control to determine the extent of inhibition.
-
Visualizations
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for determining pizotifen's binding affinity.
Serotonin 5-HT2A Receptor Signaling Pathway
Caption: Pizotifen blocks the 5-HT2A Gq-coupled signaling cascade.
Logical Relationship of Experimental Data
Caption: Relationship between binding and functional assay data.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Pizotifen | C19H21NS | CID 27400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. pizotifen | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. pizotifen | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. droracle.ai [droracle.ai]
- 8. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 12. academic.oup.com [academic.oup.com]
- 13. A modified assay method for determining serotonin uptake in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nascola.com [nascola.com]
- 15. researchgate.net [researchgate.net]
Pizotifen malate histamine H1 receptor antagonism
An In-depth Technical Guide on the Histamine (B1213489) H1 Receptor Antagonism of Pizotifen (B1678498) Malate (B86768)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pizotifen, also known as pizotyline, is a tricyclic benzocycloheptathiophene-derived drug primarily utilized for the prophylactic treatment of migraine and cluster headaches.[1][2][3] Its therapeutic effects are attributed to its complex pharmacological profile, characterized by potent antagonism at multiple neurotransmitter receptors.[4][5] Among its primary mechanisms of action is its high-affinity antagonism of the histamine H1 receptor.[1][3]
This technical guide provides a detailed examination of the interaction between pizotifen malate and the histamine H1 receptor. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's antihistaminic properties, including its position within the broader context of its receptor binding profile, the downstream effects of H1 receptor blockade, and the experimental methodologies used for its characterization.
Mechanism of Action: Histamine H1 Receptor Antagonism
Pizotifen acts as a potent antagonist at histamine H1 receptors.[1][4] Like many other H1 antihistamines, it is more accurately described as an inverse agonist. This means that it binds to the inactive conformation of the H1 receptor, shifting the equilibrium away from the active state and thereby reducing the receptor's basal activity even in the absence of the endogenous agonist, histamine. This action effectively blocks histamine-induced cellular responses.
The antagonism of H1 receptors is a key contributor to some of pizotifen's therapeutic effects and side effects. For instance, the sedative properties of pizotifen are largely due to its ability to cross the blood-brain barrier and block H1 receptors in the central nervous system, interfering with the wakefulness-promoting role of histamine.[6] Its antimigraine activity, while primarily linked to serotonin (B10506) receptor antagonism, may also be partially influenced by the inhibition of histamine-mediated increases in cranial vessel permeability.[4]
The Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq/11 subunit. Pizotifen, by binding to this receptor, prevents histamine from initiating this signaling cascade.
The canonical H1 receptor signaling pathway proceeds as follows:
-
Agonist Binding : Histamine binds to and activates the H1 receptor.
-
G-Protein Activation : The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gq/11 protein, causing the dissociation of the Gαq-GTP and Gβγ subunits.
-
PLC Activation : The Gαq-GTP subunit activates Phospholipase C (PLC).
-
Second Messenger Generation : PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Downstream Effects :
-
IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).
-
DAG , along with the increased intracellular Ca2+, activates Protein Kinase C (PKC), which then phosphorylates various cellular proteins, leading to a physiological response.
-
Pizotifen's antagonism blocks this entire sequence at the initial receptor level.
Quantitative Pharmacological Data
Pizotifen is characterized by its non-selective binding profile, exhibiting high affinity for several receptors. Its affinity for the histamine H1 receptor is particularly noteworthy and is among the highest of its known interactions. The binding affinity is typically expressed as the inhibition constant (Ki), with a lower value indicating a higher affinity.
| Receptor Subtype | Binding Affinity (Ki) [nM] | Species | Reference |
| Histamine H1 | 1.9 | Human | [7] |
| Histamine H2 | 1.4 | Human | [7] |
| Serotonin 5-HT2A | 1.0 | Human | [7] |
| Serotonin 5-HT2B | 4.0 | Human | [7] |
| Serotonin 5-HT2C | 0.4 | Human | [7] |
| Muscarinic M1 | 67 | Human | [7] |
| Muscarinic M2 | 34 | Human | [7] |
| Muscarinic M3 | 29 | Human | [7] |
| Muscarinic M5 | 6.8 | Human | [7] |
| Adrenergic α1A | 13 | Human | [7] |
| Adrenergic α2B | 225 | Human | [7] |
Note: This table highlights that pizotifen's affinity for the H1 receptor is comparable to its affinity for H2 and several serotonin receptor subtypes, underscoring its potent antihistaminic properties.
Experimental Protocols
The characterization of pizotifen's H1 receptor antagonism involves both receptor binding assays to determine affinity and functional assays to measure its inhibitory effects on receptor signaling.
Representative Protocol: Competitive Radioligand Binding Assay
This protocol describes a standard method to determine the binding affinity (Ki) of pizotifen for the histamine H1 receptor.
Objective: To calculate the Ki of pizotifen by measuring its ability to displace a known radiolabeled H1 receptor antagonist (e.g., [³H]-mepyramine) from its binding site.
Materials:
-
Receptor Source: Membrane preparations from cells recombinantly expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells) or from tissues with high H1 receptor density (e.g., guinea pig cerebellum).
-
Radioligand: [³H]-mepyramine (a high-affinity H1 antagonist).
-
Test Compound: this compound, prepared in a range of concentrations.
-
Non-Specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of a non-labeled H1 antagonist (e.g., mianserin (B1677119) or unlabeled mepyramine).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Instrumentation: Scintillation counter, filtration manifold.
Methodology:
-
Reaction Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of [³H]-mepyramine (typically at or near its Kd value), and varying concentrations of pizotifen.
-
Total Binding Wells: Contain receptor membranes, buffer, and [³H]-mepyramine.
-
Non-Specific Binding Wells: Contain receptor membranes, buffer, [³H]-mepyramine, and a high concentration of the NSB control.
-
Test Compound Wells: Contain receptor membranes, buffer, [³H]-mepyramine, and serial dilutions of pizotifen.
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 4 hours), with gentle agitation.
-
Separation: Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C). The receptors and bound ligand are trapped on the filter, while the free ligand passes through.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters into scintillation vials with scintillation fluid and measure the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).
-
Plot the percentage of specific binding against the logarithm of the pizotifen concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of pizotifen that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
Functional assays are crucial to confirm that the binding of pizotifen to the H1 receptor translates into functional antagonism.
-
Calcium Mobilization Assay: This is a common functional assay for Gq-coupled receptors like H1.
-
Cells expressing the H1 receptor are loaded with a calcium-sensitive fluorescent dye.
-
The cells are pre-incubated with varying concentrations of pizotifen.
-
Histamine is then added to stimulate the cells.
-
The change in intracellular calcium is measured by detecting the change in fluorescence.
-
Pizotifen's ability to inhibit the histamine-induced calcium flux in a dose-dependent manner is quantified to determine its functional potency (often as an IC50 value).
-
Conclusion
This compound is a potent antagonist of the histamine H1 receptor, with a binding affinity (Ki) in the low nanomolar range. This high-affinity interaction is a core component of its pharmacological profile, contributing to both its therapeutic applications in migraine prophylaxis and its side-effect profile, notably sedation. The mechanism of this antagonism involves the blockade of the canonical Gq/11-PLC-IP3/DAG signaling pathway. The quantification of this interaction is reliably achieved through established in vitro methods such as competitive radioligand binding assays and calcium mobilization functional assays. For drug development professionals, understanding the potent H1 antagonism of pizotifen is critical for contextualizing its clinical use and for designing new molecules with desired selectivity and pharmacodynamic properties.
References
- 1. Pizotifen | C19H21NS | CID 27400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pizotifen (BC-105): a review of its pharmacological properties and its therapeutic efficacy in vascular headaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Pizotifen? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Pizotifen Relieves Acute Migraine Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brain histamine H1 receptor occupancy of orally administered antihistamines measured by positron emission tomography with 11C-doxepin in a placebo-controlled crossover study design in healthy subjects: a comparison of olopatadine and ketotifen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pizotifen - Wikipedia [en.wikipedia.org]
Pizotifen Malate's Anticholinergic Profile: A Technical Guide for Researchers
An In-depth Examination of Muscarinic Receptor Antagonism
Pizotifen (B1678498) malate (B86768), a widely recognized prophylactic treatment for migraine and cluster headaches, exerts a complex pharmacological influence that extends beyond its primary serotonin (B10506) and histamine (B1213489) receptor antagonism. This technical guide provides a comprehensive analysis of the anticholinergic properties of pizotifen malate, focusing on its interaction with muscarinic acetylcholine (B1216132) receptors. The following sections detail quantitative binding and functional data, elucidate the experimental protocols used to derive this information, and present visual representations of the associated signaling pathways and experimental workflows for researchers, scientists, and drug development professionals.
Core Anticholinergic Activity: Muscarinic Receptor Interaction
Pizotifen's anticholinergic effects are primarily attributed to its ability to act as an antagonist at muscarinic acetylcholine receptors. While generally considered to have weak anticholinergic activity, in vitro studies have quantified its interaction with several muscarinic receptor subtypes.[1][2][3][4] This antagonism is a crucial consideration in understanding its full pharmacological profile and potential side effects. An acute overdosage with pizotifen has been reported to cause clinical features suggestive of its anticholinergic activity.[5]
Quantitative Analysis of Muscarinic Receptor Antagonism
The affinity of pizotifen for muscarinic receptors has been determined through both functional assays, yielding pA2 values, and radioligand binding assays, providing Ki values. The pA2 value represents the negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to produce the same response, offering a measure of functional antagonist potency. The Ki value, or inhibition constant, indicates the concentration of a competing ligand that occupies 50% of the receptors in a binding assay, reflecting the binding affinity of the antagonist.
A key study by Eltze et al. (1992) characterized pizotifen as a non-selective muscarinic antagonist at M1, M2, and M3 receptors.[1] The reported pA2 values from this research are presented below, alongside compiled Ki values for all five muscarinic receptor subtypes.
| Receptor Subtype | pA2 Value | Ki (nM) |
| M1 | 7.81 | 67 |
| M2 | 7.23 | 34 |
| M3 | 7.55 | 29 |
| M4 | - | 130 |
| M5 | - | 6.8 |
| pA2 values are from functional experiments on rabbit vas deferens (M1, M2) and guinea-pig ileum and trachea (M3).[1] Ki values are from various binding assays.[6] |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, this section outlines the methodologies employed in the key experiments that have defined the anticholinergic properties of this compound.
Functional Antagonism Assays (pA2 Determination)
The pA2 values for pizotifen at M1, M2, and M3 receptors were determined through in vitro functional experiments using isolated tissue preparations.[1] The general principles of this methodology involve assessing the ability of the antagonist (pizotifen) to inhibit the contractile response induced by a muscarinic agonist.
M1 and M2 Receptor Functional Assay (Field-Stimulated Rabbit Vas Deferens):
-
Tissue Preparation: The epididymal portion of the vas deferens is isolated from male rabbits and suspended in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 32°C and aerated with 95% O2 and 5% CO2.
-
Experimental Setup: The tissue is mounted between two platinum electrodes for electrical field stimulation. Contractions of the smooth muscle are recorded isometrically using a force-displacement transducer.
-
Protocol:
-
The tissue is allowed to equilibrate under a resting tension.
-
Concentration-response curves are generated for a muscarinic agonist (e.g., carbachol) to establish a baseline contractile response.
-
The tissue is incubated with a specific concentration of this compound for a predetermined period.
-
A second concentration-response curve for the muscarinic agonist is generated in the presence of pizotifen.
-
This process is repeated with increasing concentrations of pizotifen.
-
-
Data Analysis (Schild Plot): The dose ratios (the ratio of the agonist concentration producing a 50% maximal response in the presence and absence of the antagonist) are calculated for each antagonist concentration. A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of pizotifen. The x-intercept of the resulting linear regression provides the pA2 value.[7][8][9]
M3 Receptor Functional Assay (Guinea-Pig Ileum and Trachea):
-
Tissue Preparation: Segments of guinea-pig ileum or tracheal smooth muscle strips are isolated and mounted in an organ bath under similar conditions as described for the rabbit vas deferens.
-
Protocol: The experimental procedure is analogous to the M1/M2 assay, where the contractile responses to a muscarinic agonist are measured in the absence and presence of varying concentrations of this compound.
-
Data Analysis: Schild plot analysis is used to determine the pA2 value for the M3 receptor.
Radioligand Binding Assays (Ki Determination)
Binding assays directly measure the affinity of a ligand for a receptor. While the specific protocols for the compiled pizotifen Ki values are from various sources, a general methodology for competitive radioligand binding assays is described below.
-
Receptor Source: Membranes from cells recombinantly expressing a specific human muscarinic receptor subtype (M1-M5) or from homogenized tissues known to be rich in a particular subtype.
-
Radioligand: A radiolabeled antagonist with high affinity and selectivity for the muscarinic receptor subtype of interest (e.g., [3H]N-methylscopolamine, [3H]QNB).
-
Protocol:
-
Receptor membranes are incubated in a buffer solution with a fixed concentration of the radioligand.
-
Increasing concentrations of the unlabeled competitor drug (this compound) are added to the incubation mixture.
-
The mixture is incubated to allow binding to reach equilibrium.
-
Bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.
-
The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
-
-
Data Analysis: The data are analyzed using non-linear regression to fit a one-site or two-site competition model. The IC50 value (the concentration of pizotifen that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Muscarinic Receptor Signaling Pathway
Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of acetylcholine in the central and peripheral nervous systems. The five subtypes are broadly classified based on the G-protein to which they couple. M1, M3, and M5 receptors couple to Gq/11, while M2 and M4 receptors couple to Gi/o. Pizotifen, as a competitive antagonist, blocks the binding of acetylcholine to these receptors, thereby inhibiting the downstream signaling cascades.
Conclusion
The data presented in this technical guide quantitatively establish the anticholinergic properties of this compound through its non-selective antagonist activity at muscarinic acetylcholine receptors. While its affinity is considered weak to moderate, these interactions are an important aspect of its overall pharmacological profile and likely contribute to some of its observed side effects. The detailed experimental protocols provided herein offer a foundation for further research into the nuanced anticholinergic effects of pizotifen and related compounds. A thorough understanding of these properties is essential for the informed use of this medication in clinical practice and for the development of future therapeutics with improved selectivity and side-effect profiles.
References
- 1. Affinity profiles of pizotifen, ketotifen and other tricyclic antimuscarinics at muscarinic receptor subtypes M1, M2 and M3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. What is the mechanism of Pizotifen? [synapse.patsnap.com]
- 5. A report of acute overdosage of the anti-serotonergic drug pizotifen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pizotifen - Wikipedia [en.wikipedia.org]
- 7. pA, A NEW SCALE FOR THE MEASUREMENT OF DRUG ANTAGONISM - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neuron.mefst.hr [neuron.mefst.hr]
- 9. Schild's equation and the best estimate of pA2 value and dissociation constant of an antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Pizotifen Malate's Engagement with the ERK Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pizotifen (B1678498) malate (B86768), a widely recognized prophylactic treatment for migraine, has demonstrated significant interaction with the Extracellular signal-Regulated Kinase (ERK) signaling pathway.[1][2][3] This technical guide provides an in-depth analysis of the current understanding of this interaction, consolidating findings from preclinical studies. It has been observed that Pizotifen induces a transient and potent activation of the ERK1/2 pathway, a mechanism that appears to be crucial for its neuroprotective effects.[1][2] This document will detail the mechanistic actions of Pizotifen, present quantitative data on its effects on ERK phosphorylation, outline relevant experimental protocols, and provide visual representations of the signaling cascade.
Introduction to Pizotifen Malate and the ERK Signaling Pathway
Pizotifen is a benzocycloheptene-based drug, primarily known for its potent antagonism of serotonin (B10506) (5-HT) receptors, particularly the 5-HT2A and 5-HT2C subtypes.[4][5][6] It also exhibits antihistaminic and weak anticholinergic properties.[7][8][9] While its efficacy in migraine prophylaxis is well-established, recent research has shed light on its molecular mechanisms, highlighting its influence on fundamental cellular signaling pathways.[10]
The ERK pathway, also known as the Ras-Raf-MEK-ERK pathway, is a critical signaling cascade involved in the regulation of various cellular processes, including cell proliferation, differentiation, survival, and synaptic plasticity.[11] Dysregulation of the ERK pathway has been implicated in numerous diseases, including cancer and neurodegenerative disorders, as well as in the pathophysiology of migraine.[11][12][13] The pathway is typically initiated by the activation of a receptor on the cell surface, leading to a chain of protein phosphorylation events that culminate in the activation of ERK (MAPK), which then translocates to the nucleus to regulate gene expression.[11]
This compound's Effect on ERK Signaling
Studies have demonstrated that this compound treatment leads to a significant and transient activation of the ERK signaling pathway.[1][2] This activation is characterized by the phosphorylation of both ERK1 (p44) and ERK2 (p42).[1]
Transient Activation Kinetics
The activation of ERK by Pizotifen is rapid and short-lived. Significant increases in the phosphorylation of ERK1/2 are observed as early as five and fifteen minutes after treatment.[14] This effect, however, is no longer significant after three hours of treatment, indicating a transient burst of ERK activity.[14] This temporal dynamic of ERK activation appears to be a critical component of Pizotifen's neuroprotective effects.[1][7]
Neuroprotective Role of ERK Activation
The Pizotifen-induced activation of ERK has been shown to be essential for its neuroprotective properties, particularly in models of Huntington's disease.[1][2] In striatal cell models of this disease, Pizotifen was found to rescue cells from death, an effect that was completely abrogated when ERK phosphorylation was blocked by a MEK1/2 inhibitor (U0126).[1] This suggests that the therapeutic benefits of Pizotifen, at least in this context, are directly dependent on the integrity of the ERK signaling pathway.
Upstream Mechanisms
While the precise upstream mechanism linking Pizotifen's receptor targets to ERK activation is still under investigation, its known pharmacology as a potent 5-HT2A and 5-HT2C receptor antagonist is the likely starting point.[4][5][6] These G-protein coupled receptors can couple to various intracellular signaling cascades, including those that lead to the activation of the Ras-Raf-MEK-ERK pathway.
Quantitative Data on Pizotifen-Induced ERK Activation
The following table summarizes the quantitative findings from a key study investigating the effect of Pizotifen on ERK phosphorylation in striatal cells.
| Cell Line | Treatment | Time Point | Target | Fold Change vs. Control | Significance | Reference |
| STHdhQ111/Q111 | Pizotifen (10 µM) | 15 min | Phospho-ERK1 (p44) | Significant Increase | p < 0.05 | [1] |
| STHdhQ111/Q111 | Pizotifen (10 µM) | 15 min | Phospho-ERK2 (p42) | Significant Increase | p < 0.05 | [1] |
| STHdhQ7/Q7 | Pizotifen (10 µM) | 15 min | Phospho-ERK1 (p44) | Significant Increase | p < 0.05 | [1] |
| STHdhQ7/Q7 | Pizotifen (10 µM) | 15 min | Phospho-ERK2 (p42) | Significant Increase | p < 0.05 | [1] |
| STHdhQ111/Q111 | Pizotifen (10 µM) | 5 min | Phospho-ERK1/2 | Significant Increase | p < 0.05 | [14] |
| STHdhQ111/Q111 | Pizotifen (10 µM) | 15 min | Phospho-ERK1/2 | Significant Increase | p < 0.05 | [14] |
| STHdhQ111/Q111 | Pizotifen (10 µM) | 3 hours | Phospho-ERK1/2 | No Significant Increase | - | [14] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on Pizotifen and ERK signaling.
Cell Culture and Treatment
-
Cell Lines: Mouse striatal cell lines (e.g., STHdhQ7/Q7 and STHdhQ111/Q111) are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 400 µg/ml G418 at 33°C in a 5% CO2 incubator.
-
Pizotifen Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. For experiments, cells are typically seeded in multi-well plates and allowed to adhere overnight. The following day, the media is replaced with serum-free media for a period of time (e.g., 4 hours) to reduce basal ERK activation. Cells are then treated with Pizotifen at the desired concentration (e.g., 10 µM) for various time points (e.g., 5 min, 15 min, 3 hours). Control cells are treated with the vehicle (e.g., DMSO) alone.
Western Blotting for ERK Phosphorylation
-
Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors. The lysates are then centrifuged to pellet cell debris, and the supernatant containing the protein is collected.
-
Protein Quantification: The protein concentration of each sample is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2 overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software. The ratio of p-ERK to total ERK is calculated to determine the level of ERK activation.
Cell Viability Assay (ATP Assay)
-
Principle: This assay measures the level of ATP, which is an indicator of metabolically active, viable cells.
-
Procedure: Cells are seeded in 96-well plates and treated with Pizotifen in the presence or absence of a MEK inhibitor (e.g., U0126). After the desired incubation period, a reagent that lyses the cells and releases ATP is added. This is followed by the addition of a luciferin/luciferase substrate. The resulting luminescence, which is proportional to the amount of ATP, is measured using a luminometer.
Visualizing the Signaling Pathway and Experimental Workflow
Pizotifen's Effect on the ERK Signaling Pathway
Caption: Pizotifen's putative mechanism of ERK pathway activation.
Experimental Workflow for Assessing ERK Activation
Caption: Workflow for Western blot analysis of ERK phosphorylation.
Conclusion and Future Directions
The available evidence strongly indicates that this compound is a potent, albeit transient, activator of the ERK signaling pathway. This activation is a critical component of its neuroprotective effects observed in preclinical models. For drug development professionals, this dual mechanism of 5-HT receptor antagonism and ERK pathway activation presents an interesting profile that could be explored for other neurological conditions where ERK signaling is dysregulated.
Future research should focus on elucidating the precise molecular link between 5-HT receptor modulation by Pizotifen and the subsequent activation of the ERK cascade. Investigating the potential for biased agonism at 5-HT receptors or the involvement of other receptor systems could provide a more complete picture of Pizotifen's mechanism of action. Furthermore, exploring the downstream targets of ERK activation following Pizotifen treatment will be crucial in understanding the full spectrum of its cellular effects. A deeper understanding of these pathways will be invaluable for the rational design of novel therapeutics targeting these systems.
References
- 1. Pizotifen Activates ERK and Provides Neuroprotection in vitro and in vivo in Models of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pizotifen Activates ERK and Provides Neuroprotection in vitro and in vivo in Models of Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pizotifen | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. The antidepressant 5-HT2A receptor antagonists pizotifen and cyproheptadine inhibit serotonin-enhanced platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Pizotifen? [synapse.patsnap.com]
- 7. Pizotifen | C19H21NS | CID 27400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Pizotifen for the treatment of migraine. A systematic review and meta-analysis | Headache Medicine [headachemedicine.com.br]
- 11. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 12. Vascular ERK mediates migraine-related sensitization of meningeal nociceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Q&A: Tackling developmental disorders through the ERK pathway | Drug Discovery News [drugdiscoverynews.com]
- 14. researchgate.net [researchgate.net]
Pizotifen Malate and Dopamine Receptor Interaction: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pizotifen (B1678498) malate (B86768), a widely recognized prophylactic treatment for migraine, is primarily characterized by its potent antagonism of serotonin (B10506) and histamine (B1213489) receptors. However, its pharmacological profile extends to include interactions with dopamine (B1211576) receptors, an aspect that contributes to its overall mechanism of action and side-effect profile. This technical guide provides a comprehensive overview of the current understanding of the interaction between pizotifen malate and dopamine receptors. It consolidates available quantitative data on binding affinities, elucidates its functional effects on dopamine receptor signaling, and presents detailed experimental methodologies for the assays cited. Visual diagrams of key signaling pathways and experimental workflows are provided to facilitate a deeper understanding of these complex interactions.
Introduction
Pizotifen is a tricyclic compound with a broad receptor binding profile. While its efficacy in migraine prophylaxis is largely attributed to its potent 5-HT2 and histamine H1 receptor blockade, its interaction with other neuroreceptors, including dopamine receptors, is of significant interest for a complete pharmacological characterization.[1][2][3] Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are pivotal in regulating a myriad of physiological functions, including motor control, cognition, and reward.[4][5] They are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) subfamilies, which are coupled to stimulatory (Gs/olf) and inhibitory (Gi/o) G proteins, respectively.[6][7] Understanding the nuances of pizotifen's interaction with these receptor subtypes is crucial for elucidating its complete therapeutic and adverse effect profile.
This compound's Binding Affinity for Dopamine Receptors
Quantitative data on the binding affinity of pizotifen for all dopamine receptor subtypes is limited in publicly available literature. However, existing data indicates that pizotifen does bind to dopamine receptors, with a notable affinity for the D2 subtype. The affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the drug that occupies 50% of the receptors in a radioligand binding assay. A lower Ki value signifies a higher binding affinity.
Table 1: Binding Affinity (Ki) of this compound for Human Dopamine Receptors
| Receptor Subtype | Ki (nM) | pKi | Radioligand | Source |
| D2 | 2.4 | 8.62 | [3H]Spiperone | [8] |
| D1, D3, D4, D5 | Data not available | Data not available | - | - |
Note: The lack of comprehensive public data for all dopamine receptor subtypes represents a current knowledge gap.
Functional Activity of Pizotifen at Dopamine Receptors
Pizotifen is generally characterized as a dopamine receptor antagonist.[1][9] This functional activity means that it binds to the receptor but does not elicit the intracellular signaling cascade that the endogenous ligand, dopamine, would normally trigger. Instead, it blocks dopamine from binding and activating the receptor. The functional potency of an antagonist is often quantified by its IC50 value, the concentration that inhibits 50% of the maximal response to an agonist.
Impact on Dopamine Receptor Signaling Pathways
The interaction of pizotifen with dopamine receptors leads to the modulation of downstream signaling cascades. The specific effects depend on the receptor subtype.
D1-like Receptor Signaling
D1-like receptors (D1 and D5) are coupled to the Gs/olf G-protein. Activation of this pathway stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[5][6] As an antagonist, pizotifen would be expected to block dopamine-induced stimulation of cAMP production in cells expressing D1-like receptors.
D2-like Receptor Signaling
D2-like receptors (D2, D3, and D4) are coupled to the Gi/o G-protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[4][6] As an antagonist, pizotifen would block the dopamine-induced inhibition of adenylyl cyclase, thereby preventing the decrease in cAMP.
Experimental Protocols
Detailed experimental protocols for the characterization of pizotifen's interaction with dopamine receptors are not extensively published. However, the following represents a standard methodology for conducting such investigations, based on established principles of radioligand binding and functional assays.
Radioligand Binding Assay (Competition)
This assay determines the binding affinity (Ki) of a test compound (pizotifen) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing the human dopamine receptor subtype of interest (e.g., D2).
-
Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation.
-
Add a fixed concentration of a suitable radioligand (e.g., [3H]Spiperone for D2-like receptors).
-
Add increasing concentrations of unlabeled this compound.
-
For non-specific binding determination, include wells with a high concentration of a known dopamine receptor antagonist (e.g., haloperidol).
-
Incubate the plate at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the pizotifen concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay (cAMP Measurement)
This assay measures the ability of an antagonist to block agonist-induced changes in intracellular cAMP levels.
Protocol for D2-like Receptor Antagonism:
-
Cell Culture and Plating:
-
Culture cells stably co-expressing the human dopamine receptor subtype of interest (e.g., D2) and a reporter system (e.g., a cAMP-responsive element coupled to a luciferase reporter gene).
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with varying concentrations of this compound for a specified time.
-
Add a fixed concentration of a dopamine agonist (e.g., quinpirole) to stimulate the D2 receptors.
-
Include control wells with no agonist (basal), agonist only (maximum response), and a known D2 antagonist.
-
Incubate for a time sufficient to allow for changes in cAMP levels.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or a reporter gene assay).
-
-
Data Analysis:
-
Plot the measured cAMP levels (or reporter activity) against the logarithm of the pizotifen concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value, which represents the concentration of pizotifen that reverses 50% of the agonist-induced inhibition of cAMP production.
-
Conclusion
This compound exhibits a multifaceted pharmacological profile that includes interaction with dopamine receptors, where it functions as an antagonist. While its affinity for the D2 receptor has been quantified, a comprehensive binding profile across all dopamine receptor subtypes remains to be fully elucidated. Its antagonistic activity at D1-like and D2-like receptors suggests an ability to modulate dopamine-mediated signaling pathways by respectively preventing the stimulation and disinhibiting the inhibition of adenylyl cyclase. The provided experimental protocols offer a framework for further investigation into the precise nature of this interaction. A more detailed understanding of pizotifen's effects on the dopaminergic system will undoubtedly contribute to a more complete picture of its therapeutic actions and potential side effects, aiding in the development of future therapeutic agents with improved selectivity and efficacy.
References
- 1. Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Extracellular cAMP inhibits D1 dopamine receptor expression in CAD catecholaminergic cells via A2a adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of SV 293, a D2 dopamine receptor-selective antagonist, on D2 receptor-mediated GIRK channel activation and adenylyl cyclase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclic AMP-dependent protein kinase and D1 dopamine receptors regulate diacylglycerol lipase-α and synaptic 2-arachidonoyl glycerol signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Distinct inactive conformations of the dopamine D2 and D3 receptors correspond to different extents of inverse agonism | eLife [elifesciences.org]
- 8. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia [frontiersin.org]
- 10. Biochemical and functional characterization of central dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Pizotifen Malate: A Technical Guide on Molecular Structure and Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pizotifen (B1678498) is a tricyclic benzocycloheptathiophene-based compound widely utilized in the prophylactic treatment of migraine and cluster headaches.[1][2] Its therapeutic efficacy is rooted in its complex polypharmacology, acting as a potent antagonist at multiple G-protein coupled receptors (GPCRs), primarily serotonin (B10506) (5-HT) and histamine (B1213489) receptors. This technical guide provides an in-depth analysis of the molecular structure of pizotifen malate (B86768), its structure-activity relationship (SAR), and its interactions with key physiological targets. Detailed experimental protocols for receptor binding and signal transduction assays are provided, alongside a comprehensive summary of its receptor binding affinities. Signaling pathways are visualized to facilitate a deeper understanding of its mechanism of action.
Molecular Structure
Pizotifen, chemically known as 4-(1-methyl-4-piperidylidene)-9,10-dihydro-4H-benzo[3][4]cyclohepta[1,2-b]thiophene, is a tricyclic compound.[1] The core structure consists of a seven-membered cyclohepta ring fused with a benzene (B151609) ring and a thiophene (B33073) ring.[1] An exocyclic double bond connects the cyclohepta ring to a 1-methylpiperidine (B42303) moiety.[1] In pharmaceutical preparations, it is commonly available as a malate salt.[1]
Chemical Formula: C₁₉H₂₁NS · C₄H₆O₅[5] Molecular Weight: 429.53 g/mol [5]
The tricyclic system is a key feature shared with other compounds with antihistaminic and serotonergic activity, such as cyproheptadine (B85728) and ketotifen (B1218977).[6]
Structure-Activity Relationship (SAR)
The pharmacological activity of pizotifen is intrinsically linked to its three-dimensional structure. The key structural components contributing to its receptor binding and activity include:
-
Tricyclic Ring System: This rigid, fused ring system is a common scaffold for many first-generation antihistamines and serotonin antagonists. The planarity and electron distribution of this system are crucial for hydrophobic and van der Waals interactions within the receptor binding pockets. The thiophene ring, in particular, influences the overall conformation and electronic properties of the molecule.
-
1-Methylpiperidine Moiety: The basic nitrogen atom in the piperidine (B6355638) ring is essential for forming an ionic bond with a conserved aspartate residue in the transmembrane domain 3 (TM3) of many aminergic GPCRs. The N-methyl group can also contribute to the binding affinity and selectivity.
-
Exocyclic Double Bond: This feature provides a rigid connection between the tricyclic system and the piperidine ring, restricting the conformational flexibility of the molecule. This defined spatial arrangement of the key pharmacophoric elements is critical for high-affinity receptor binding.
The close structural similarity between pizotifen, cyproheptadine, and ketotifen results in their comparable, non-selective affinity profiles for muscarinic receptor subtypes.[6]
Receptor Binding Profile
Pizotifen exhibits a broad receptor binding profile, with high affinity for several serotonin, histamine, dopamine (B1211576), and adrenergic receptor subtypes. The binding affinities, expressed as inhibition constants (Ki) in nanomolar (nM), are summarized in the table below. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Ki (nM) |
| Serotonin Receptors | |
| 5-HT1A | ~100[7] |
| 5-HT2A | 1 - 10[7] |
| 5-HT2C | Potent antagonist[8] |
| Histamine Receptors | |
| H1 | Potent antagonist[1] |
| Dopamine Receptors | Binds to dopamine receptors[1][9] |
| Adrenergic Receptors | |
| α1 | Binds to α1-adrenergic receptors[1][9] |
| α2 | Binds to α2-adrenergic receptors[1][9] |
| Muscarinic Receptors | |
| M1, M2, M3 | pA2 = 7.23 - 7.81 (non-selective)[6] |
Mechanism of Action and Signaling Pathways
Pizotifen's primary mechanism of action is the competitive antagonism of 5-HT2 and H1 receptors.[1][9] By blocking these receptors, pizotifen inhibits the downstream signaling cascades initiated by serotonin and histamine, respectively. This action is believed to be central to its effectiveness in migraine prophylaxis, as both serotonin and histamine are implicated in the vasodilation and neurogenic inflammation associated with migraine attacks.[8]
Serotonin 5-HT2A Receptor Signaling
The 5-HT2A receptor is a Gq/11-coupled GPCR. Upon activation by serotonin, it initiates a signaling cascade that leads to the activation of phospholipase C (PLC). Pizotifen, as an antagonist, blocks this activation.
Histamine H1 Receptor Signaling
Similar to the 5-HT2A receptor, the histamine H1 receptor is also coupled to the Gq/11 signaling pathway.[10] Pizotifen's antagonism at this receptor inhibits histamine-induced PLC activation and subsequent downstream events.
Experimental Protocols
Radioligand Binding Assay for 5-HT2A Receptor
This protocol is a representative method for determining the binding affinity of pizotifen for the 5-HT2A receptor using a competitive radioligand binding assay.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) or from brain tissue (e.g., human frontal cortex).[7]
-
Radioligand: [³H]-Ketanserin or [³H]-Spiperone, selective 5-HT2A receptor antagonists.[7]
-
Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., 1 µM ketanserin).
-
Test Compound: Pizotifen malate.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration System: Glass fiber filters (e.g., GF/B or GF/C) and a cell harvester.
-
Scintillation Counter and Cocktail.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final pellet in assay buffer.[4]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of pizotifen. For total binding wells, add buffer instead of pizotifen. For non-specific binding wells, add the non-specific binding control.
-
Incubation: Incubate the plates at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[4]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to minimize non-specific binding.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the pizotifen concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of pizotifen that inhibits 50% of specific radioligand binding) from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
-
Conclusion
This compound is a pharmacologically complex drug with a well-defined molecular structure that underpins its potent antagonist activity at multiple biogenic amine receptors. Its tricyclic core and N-methylpiperidine moiety are key determinants of its high-affinity binding to serotonin and histamine receptors. The antagonism of 5-HT2A and H1 receptor-mediated Gq/11 signaling pathways is the primary mechanism responsible for its therapeutic effects in migraine prophylaxis. The provided experimental protocols offer a framework for the further investigation and characterization of pizotifen and related compounds in drug discovery and development settings. A thorough understanding of its structure-activity relationship and promiscuous binding profile is essential for optimizing its clinical use and for the design of future therapeutic agents with improved selectivity and side-effect profiles.
References
- 1. Pizotifen | C19H21NS | CID 27400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pizotifen - Wikipedia [en.wikipedia.org]
- 3. Platelet alpha-adrenergic receptor activity and pizotifen in migrainous children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Affinity profiles of pizotifen, ketotifen and other tricyclic antimuscarinics at muscarinic receptor subtypes M1, M2 and M3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimigraine drug interactions with serotonin receptor subtypes in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Pizotifen? [synapse.patsnap.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. SMPDB [smpdb.ca]
An In-depth Technical Guide to the Synthesis and Chemical Properties of Pizotifen Malate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pizotifen, a potent serotonin (B10506) and tryptamine (B22526) antagonist, is a therapeutic agent primarily indicated for the prophylaxis of migraine.[1][2] Marketed as its malate (B86768) salt, this benzocycloheptathiophene derivative exhibits a complex pharmacological profile, interacting with multiple receptor systems to exert its clinical effects. This technical guide provides a comprehensive overview of the synthesis of Pizotifen malate, its key chemical properties, and its mechanism of action, with a focus on the underlying signaling pathways. Detailed experimental protocols for its synthesis and analysis are also presented to support research and development activities.
Synthesis of this compound
The synthesis of this compound is a multi-step process commencing with the formation of a key tricyclic ketone intermediate, followed by a Grignard reaction, dehydration, and final salt formation.
Synthetic Pathway
The overall synthetic route to this compound is depicted in the workflow diagram below. The synthesis begins with the preparation of 9,10-dihydro-4H-benzo[3][4]cyclohepta[1,2-b]thiophen-4-one, a crucial intermediate. This ketone then undergoes a Grignard reaction with the organomagnesium reagent derived from 4-chloro-1-methylpiperidine (B1359792) to yield a tertiary alcohol. Subsequent dehydration of the alcohol affords the exocyclic double bond characteristic of the Pizotifen core structure. Finally, reaction with L-malic acid yields the desired this compound salt.
References
Unraveling the Orexigenic Effects of Pizotifen Malate: A Technical Guide for Researchers
An In-depth Exploration of the Mechanisms, Clinical Data, and Experimental Protocols Surrounding Pizotifen (B1678498) Malate's Appetite-Stimulating Properties.
This technical guide provides a comprehensive overview of the appetite-stimulating effects of pizotifen malate (B86768), a potent serotonin (B10506) and tryptamine (B22526) antagonist.[1] Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanisms of action, summarizes quantitative clinical data, details experimental protocols from key studies, and visualizes the intricate signaling pathways involved.
Core Mechanism of Action: Serotonin Antagonism and Beyond
Pizotifen malate's primary mechanism for appetite stimulation lies in its potent antagonism of serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes.[1][2] Serotonin, specifically through the activation of 5-HT2C receptors in the hypothalamus, plays a crucial role in promoting satiety and reducing food intake. By blocking these receptors, pizotifen effectively disinhibits the appetite-suppressing signals, leading to an increased drive to eat.
The hypothalamus, the master regulator of energy homeostasis, houses key neuronal populations that control appetite. Anorexigenic (appetite-suppressing) pro-opiomelanocortin (POMC) neurons are known to be stimulated by serotonin, while orexigenic (appetite-stimulating) Agouti-related peptide (AgRP) and Neuropeptide Y (NPY) neurons are inhibited. Pizotifen's blockade of 5-HT2C receptors is hypothesized to decrease the activity of POMC neurons and increase the activity of AgRP/NPY neurons, thereby shifting the balance towards increased appetite and food intake.[3][4][5]
Beyond its serotonergic activity, pizotifen also exhibits weak anticholinergic and antihistaminic properties, which may contribute to its overall effect profile, including sedation, another commonly reported side effect.[1]
Downstream Signaling Pathways
While the precise downstream signaling cascades activated by pizotifen's 5-HT2C receptor antagonism in the context of appetite are still under full investigation, current research points towards the involvement of key intracellular pathways. One such pathway is the Extracellular signal-regulated kinase (ERK) pathway. Studies have demonstrated that pizotifen can activate ERK, a critical signaling molecule involved in neuronal function and plasticity. The activation of ERK in specific hypothalamic neurons could be a crucial step in translating the initial receptor blockade into a sustained increase in appetite.
It is also plausible that pizotifen's effects intersect with other central energy-sensing pathways, such as the AMP-activated protein kinase (AMPK) and the mechanistic target of rapamycin (B549165) (mTOR) pathways, which are pivotal in regulating cellular metabolism and appetite in response to nutrient availability. However, direct evidence linking pizotifen to the modulation of AMPK and mTOR signaling in the hypothalamus is currently limited and warrants further investigation.[6][7][8]
Impact on Appetite-Regulating Hormones
The endocrine system plays a vital role in appetite regulation through the interplay of hormones such as ghrelin (the "hunger hormone") and leptin (the "satiety hormone"). Ghrelin, primarily produced in the stomach, stimulates appetite, while leptin, secreted by adipose tissue, signals satiety to the brain.[9]
Currently, there is a paucity of direct clinical evidence from human studies investigating the specific effects of this compound on circulating levels of ghrelin and leptin. However, based on its mechanism of action, it is plausible that pizotifen could indirectly influence these hormonal axes. For instance, by increasing food intake and subsequently body weight, pizotifen treatment could lead to a secondary increase in leptin levels. The direct impact on ghrelin secretion remains an area for future research.
Quantitative Data from Clinical and Observational Studies
The appetite-stimulating effects of this compound, leading to weight gain, have been consistently reported in clinical trials and observational studies, primarily in the context of migraine prophylaxis.
| Study Population | Dosage | Duration | Average Weight Gain | Reference(s) |
| Adults | ||||
| Migraine Prophylaxis | 1.5 mg/day (at night) | 2 months | 0.7 kg | [2] |
| Migraine Prophylaxis (with sumatriptan) | 1.5 mg/day | 12 weeks | 2.6 kg (vs. 1.0 kg with placebo) | [2] |
| Children | ||||
| Migraine Prophylaxis | Not specified | Not specified | Increased appetite and weight gain reported as the most common side effects. | [10] |
| Underweight Children | Not specified | 3 months | 4.6 kg | [2] |
Experimental Protocols
Detailed experimental protocols specifically designed to investigate the appetite-stimulating effects of this compound are not extensively available in the public domain, as this effect has often been observed as a secondary outcome in migraine studies. However, based on the available literature, a general protocol for investigating this effect can be outlined.
Objective: To evaluate the efficacy and safety of this compound for appetite stimulation and weight gain in underweight individuals.
Study Design: A randomized, double-blind, placebo-controlled trial.
Participant Population: Underweight adults or children (defined by a specific BMI percentile for age and sex) with a documented history of poor appetite and/or failure to thrive.
Intervention:
-
Treatment Group: this compound, starting with a low dose (e.g., 0.5 mg) administered orally at bedtime, with gradual titration to a target dose of 1.0-1.5 mg daily over 2-4 weeks.[2]
-
Control Group: Matching placebo administered on the same schedule.
Duration: 12 weeks of treatment followed by a follow-up period.
Primary Outcome Measures:
-
Change in body weight (kg) from baseline.
-
Change in Body Mass Index (BMI) or BMI-for-age z-score.
Secondary Outcome Measures:
-
Change in appetite as measured by a validated visual analog scale (VAS).
-
Change in daily caloric intake, assessed through food diaries.
-
Changes in serum levels of appetite-regulating hormones (ghrelin and leptin).
-
Assessment of body composition (e.g., fat mass, lean mass) using methods like DXA scans.
-
Safety and tolerability, including monitoring for common side effects such as drowsiness, dizziness, and dry mouth.
Methodology for Hormone Analysis:
-
Fasting blood samples would be collected at baseline and at specified intervals throughout the study.
-
Serum ghrelin and leptin levels would be quantified using commercially available and validated enzyme-linked immunosorbent assay (ELISA) kits.
Applications in Specific Patient Populations
The appetite-stimulating properties of this compound have led to its consideration for use in various patient populations experiencing poor appetite and weight loss.
-
Failure to Thrive (FTT) in Children: Pizotifen has been used off-label to promote weight gain in children with FTT, a condition characterized by inadequate growth.[11][12][13]
-
Cystic Fibrosis: Patients with cystic fibrosis often struggle with malnutrition due to increased energy expenditure and malabsorption. Appetite stimulants like pizotifen have been explored as a therapeutic option to improve caloric intake and nutritional status in this population.[14][15][16]
-
Anorexia Nervosa: While not a primary treatment, pizotifen has been considered as an adjunctive therapy in some cases of anorexia nervosa to help stimulate appetite and facilitate weight restoration. However, its use in this context is not well-established and requires careful consideration by a multidisciplinary team.
Conclusion and Future Directions
This compound's ability to stimulate appetite is a well-documented effect, primarily attributed to its potent antagonism of 5-HT2C and 5-HT2A receptors in the central nervous system. This technical guide has summarized the current understanding of its mechanism of action, presented quantitative data on its impact on weight, and outlined a framework for future experimental investigation.
Key areas for future research include:
-
Elucidating the specific downstream signaling pathways in the hypothalamus that are modulated by pizotifen to drive appetite.
-
Conducting well-controlled clinical trials to directly measure the effects of pizotifen on appetite-regulating hormones such as ghrelin and leptin.
-
Developing and publishing detailed experimental protocols from studies where appetite stimulation is the primary therapeutic goal, particularly in patient populations such as those with failure to thrive or anorexia nervosa.
A deeper understanding of these aspects will not only refine our knowledge of pizotifen's orexigenic properties but also pave the way for more targeted and effective therapeutic strategies for conditions characterized by poor appetite and malnutrition.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. droracle.ai [droracle.ai]
- 3. Appetite Regulation: Hormones, Peptides, and Neurotransmitters and Their Role in Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neuropeptides and appetite control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Nutrient Regulation of the mTOR Complex 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Leptin and ghrelin dynamics: unraveling their influence on food intake, energy balance, and the pathophysiology of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Weight gain with pizotifen therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. heraldopenaccess.us [heraldopenaccess.us]
- 13. Infant Malnutrition/Failure to Thrive (FTT) Clinical Pathway – Inpatient | Children's Hospital of Philadelphia [chop.edu]
- 14. scispace.com [scispace.com]
- 15. Appetite stimulants for people with cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Pizotifen Malate: A Potential Therapeutic Avenue for Serotonin Syndrome
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Serotonin (B10506) syndrome is a potentially life-threatening condition resulting from excessive serotonergic activity in the nervous system. Current treatment strategies primarily involve the discontinuation of serotonergic agents and supportive care. The antihistamine and serotonin antagonist cyproheptadine (B85728) is used off-label with some success, highlighting the potential of serotonin receptor antagonists in managing this condition. Pizotifen (B1678498) malate (B86768), a potent serotonin antagonist with a structural resemblance to cyproheptadine, presents a compelling case for investigation as a primary or adjunctive treatment for serotonin syndrome. This document provides a comprehensive technical overview of the preclinical and clinical data supporting the potential use of pizotifen malate in this indication, including its mechanism of action, pharmacokinetic profile, and relevant experimental data.
Introduction: The Unmet Need in Serotonin Syndrome Management
Serotonin syndrome encompasses a spectrum of clinical findings, including altered mental status, autonomic hyperactivity, and neuromuscular abnormalities. The incidence of serotonin syndrome is believed to be rising with the increasing use of serotonergic medications. While mild cases may resolve with the withdrawal of the offending agent, moderate to severe cases can lead to significant morbidity and mortality, necessitating more targeted therapeutic interventions. The current standard of care beyond supportive measures is limited, underscoring the urgent need for novel treatment options.
This compound: Pharmacological Profile
Pizotifen is a benzocycloheptathiophene derivative with potent antagonistic effects on multiple serotonin (5-HT) receptors.[1] Its established use in migraine prophylaxis is attributed to its ability to modulate cerebrovascular responses to serotonin.[2] Animal studies have suggested its potential utility in conditions of serotonin excess, such as MDMA overdose and serotonin syndrome.[3]
Mechanism of Action
Pizotifen exhibits a broad receptor binding profile, with notable affinity for several serotonin receptor subtypes implicated in the pathophysiology of serotonin syndrome. By blocking these receptors, pizotifen can theoretically mitigate the downstream effects of excessive serotonin release.[4]
dot
Caption: Pizotifen's proposed mechanism in serotonin syndrome.
Receptor Binding Affinity
Quantitative data on pizotifen's binding affinity for various receptors are crucial for understanding its pharmacological effects. The following table summarizes key binding constants (Ki) from preclinical studies.
| Receptor Subtype | Ligand | Ki (nM) | Species | Reference |
| Serotonin | ||||
| 5-HT1A | [3H]8-OH-DPAT | ~100 | Human | [5] |
| 5-HT2A | [3H]Spiperone | 1 - 10 | Human | [5] |
| 5-HT2B | [3H]Mesulergine | 2 | Human | [6] |
| 5-HT2C | - | High Affinity | - | [7] |
| Muscarinic | ||||
| M1 | - | 2 | Human | [6] |
| M2 | - | pA2 = 7.81 | Rabbit | [8] |
| M3 | - | pA2 = 7.23 | Guinea-pig | [8] |
| Dopamine | ||||
| D2 | - | 2.4 | Human | [6] |
Pharmacokinetics
The pharmacokinetic properties of this compound are well-characterized, demonstrating good oral bioavailability and a long elimination half-life, which may be advantageous for managing a persistent condition like serotonin syndrome.
| Parameter | Value | Reference |
| Absorption | ||
| Bioavailability | ~78% | [9] |
| Time to Peak Plasma Concentration | ~5 hours | [9] |
| Distribution | ||
| Volume of Distribution | 833 L | [9] |
| Plasma Protein Binding | ~91% | [9] |
| Metabolism | ||
| Primary Pathway | Glucuronidation | [9] |
| Elimination | ||
| Elimination Half-life | ~23 hours | [9] |
| Excretion | Urine (~55% as metabolites), Feces (~33%) | [9] |
Preclinical Evidence
While direct studies of pizotifen in animal models of serotonin syndrome are limited, its antagonism of MDMA-induced effects provides strong rationale for its potential efficacy.
Animal Models of Serotonin Syndrome
Serotonin syndrome can be reliably induced in rodents through the administration of a serotonin precursor, such as 5-hydroxytryptophan (B29612) (5-HTP), in combination with a monoamine oxidase inhibitor (MAOI) or a selective serotonin reuptake inhibitor (SSRI).[5][10]
Experimental Protocol: Induction and Assessment of Serotonin Syndrome in Rodents
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Induction Agents:
-
Fluoxetine (SSRI): 10 mg/kg, intraperitoneally (i.p.), administered 30 minutes prior to 5-HTP.
-
5-Hydroxytryptophan (5-HTP): 75 mg/kg, i.p.
-
-
Pizotifen Administration: this compound (dissolved in saline) administered i.p. at various doses (e.g., 1, 2.5, 5 mg/kg) 30 minutes prior to 5-HTP administration. A vehicle control group receives saline.
-
Behavioral Assessment: Animals are observed for characteristic signs of serotonin syndrome for 60 minutes post-5-HTP administration by a blinded observer. Key behaviors to score include:
-
Forepaw treading
-
Flat body posture
-
Hindlimb abduction
-
Head weaving
-
Straub tail
-
-
Physiological Assessment: Rectal temperature is monitored at baseline and at regular intervals post-5-HTP administration.
-
Data Analysis: Behavioral scores and changes in body temperature are compared between pizotifen-treated and vehicle-treated groups using appropriate statistical methods (e.g., ANOVA).
dot
Caption: Workflow for a preclinical serotonin syndrome study.
Pizotifen's Antagonism of MDMA Effects
A study in rats trained to discriminate MDMA from saline demonstrated that pizotifen dose-dependently attenuated the stimulus effects of MDMA.[11] This suggests that pizotifen can effectively block the behavioral consequences of a massive serotonin release, which is relevant to the pathophysiology of serotonin syndrome.
Experimental Protocol: MDMA Discrimination in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Training: Rats were trained to press one of two levers for a food reward depending on whether they received an injection of MDMA (1.5 mg/kg, i.p.) or saline.
-
Antagonism Testing: Once trained, rats were pre-treated with various doses of pizotifen (or vehicle) before being administered the training dose of MDMA.
-
Data Collection: The percentage of responses on the MDMA-appropriate lever was recorded.
-
Results: Pizotifen produced a dose-dependent decrease in MDMA-appropriate responding, with an AD50 of 2.5 mg/kg.[11]
Clinical Considerations and Parallels with Cyproheptadine
Given the lack of clinical trials of pizotifen for serotonin syndrome, its potential clinical utility can be inferred from data on the structurally and pharmacologically similar drug, cyproheptadine.
Cyproheptadine in Serotonin Syndrome
Cyproheptadine is not FDA-approved for serotonin syndrome but is recommended in clinical guidelines based on case reports and series.[1] It is thought to act primarily through the blockade of 5-HT2A receptors.[12]
Clinical Data on Cyproheptadine for Serotonin Syndrome
| Study Type | Number of Patients | Dosing Regimen | Outcome | Reference |
| Case Series | 5 | 4-8 mg orally, with a repeat dose if needed | 3 had complete resolution within 2 hours; 2 had resolution after a repeat dose. | [4] |
| Retrospective Study | 23 | ICU: 12 mg loading dose, then 2 mg every 2 hours. Ward: 4 mg three times daily. | All patients showed at least some response within 24 hours. | [13] |
Proposed Clinical Trial Design for this compound
A randomized, double-blind, placebo-controlled trial would be the gold standard to evaluate the efficacy and safety of pizotifen for serotonin syndrome.
Hypothetical Experimental Protocol: Phase II Clinical Trial
-
Patient Population: Patients diagnosed with moderate serotonin syndrome based on the Hunter Serotonin Toxicity Criteria.
-
Intervention:
-
Treatment Group: Standard supportive care + this compound (e.g., 12 mg initial oral dose, followed by 2 mg every 2 hours as needed, up to a maximum daily dose).
-
Control Group: Standard supportive care + placebo.
-
-
Primary Outcome: Time to resolution of serotonin syndrome symptoms as measured by a standardized clinical rating scale.
-
Secondary Outcomes:
-
Length of hospital stay.
-
Incidence of adverse events.
-
Need for intensive care unit admission.
-
-
Data Analysis: Comparison of primary and secondary outcomes between the pizotifen and placebo groups.
dot
References
- 1. Review article: Efficacy of cyproheptadine in the management of serotonin toxicity following deliberate self-poisoning - A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imaging the 5-HT2C receptor with PET: Evaluation of 5-HT2C and 5-HT2A affinity of pimavanserin in the primate brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment of the serotonin syndrome with cyproheptadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Animal models of the serotonin syndrome: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pizotifen | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. 3,4-Methylenedioxymethamphetamine (MDMA) neurotoxicity in rats: a reappraisal of past and present findings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A PET study of effects of chronic 3,4-methylenedioxymethamphetamine (MDMA, "ecstasy") on serotonin markers in Göttingen minipig brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of serotonin antagonists in a behavioral despair procedure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 11. researchgate.net [researchgate.net]
- 12. Episode 236: Cyproheptadine to treat serotonin syndrome - Pharmacy Joe - [pharmacyjoe.com]
- 13. Cyproheptadine in serotonin syndrome: A retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Pizotifen Malate: In Vivo Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the use of pizotifen (B1678498) malate (B86768) in in vivo animal studies. Pizotifen malate, a potent serotonin (B10506) (5-HT) and histamine (B1213489) antagonist, is primarily recognized for its use in migraine prophylaxis.[1][2][3] Emerging preclinical evidence suggests its therapeutic potential in other neurological conditions, including neurodegenerative diseases and chronic pain.[4][5] These protocols are intended to guide researchers in designing and executing in vivo studies to explore the efficacy and mechanisms of action of this compound.
Mechanism of Action
Pizotifen is a tricyclic benzocycloheptathiophene derivative that exhibits a broad pharmacological profile.[1][6] Its primary mechanism of action is the antagonism of serotonin 5-HT2A and 5-HT2C receptors.[3][7] By blocking these receptors, pizotifen can modulate various physiological processes, including cranial vessel permeability and nociceptive pathways.[8] Additionally, it possesses antihistaminic, weak anticholinergic, and antikinin properties.[2] Notably, in vivo studies have demonstrated that pizotifen can activate the extracellular signal-regulated kinase (ERK) signaling pathway, which is crucial for neuroprotection and synaptic plasticity.[5]
Signaling Pathway
The neuroprotective effects of pizotifen have been linked to the activation of the ERK signaling pathway. As a potent antagonist of 5-HT2A and 5-HT2C receptors, which are Gq-coupled protein receptors, the precise mechanism of pizotifen-induced ERK activation warrants further investigation. The diagram below illustrates a potential signaling cascade based on known downstream effectors of 5-HT2 receptor signaling.
Caption: Proposed signaling pathway of this compound.
Experimental Protocols
The following are detailed protocols for in vivo animal studies using this compound, covering neurodegenerative disease, chronic pain, and a proposed migraine model.
Neurodegenerative Disease Model: Huntington's Disease
This protocol is based on the study by Sarantos et al. (2012), which investigated the neuroprotective effects of pizotifen in the R6/2 mouse model of Huntington's disease.[5]
Caption: Workflow for Huntington's disease study.
-
Animal Model: Hemizygous R6/2 transgenic mice, a well-established model for Huntington's disease.
-
Reagents:
-
This compound
-
Sterile 0.9% saline
-
-
Equipment:
-
Rotarod apparatus
-
Standard laboratory equipment for intraperitoneal (IP) injections, tissue homogenization, Western blotting, and immunohistochemistry.
-
-
Dosage: 7.5 mg/kg and 10 mg/kg body weight.
-
Vehicle: Sterile 0.9% saline.
-
Route of Administration: Intraperitoneal (IP) injection.
-
Frequency: Once daily.
-
Duration: Treatment begins at 6 weeks of age and continues for the duration of the study.
-
Motor Function: Rotarod performance should be assessed weekly to measure motor coordination and balance.
-
Neurochemical Markers: At the end of the treatment period, animals are euthanized, and brain tissue (specifically the striatum) is collected.
-
Western Blot: Analyze protein levels of phosphorylated ERK (p-ERK) to assess the activation of the ERK signaling pathway. Levels of DARPP-32, a marker for medium spiny neurons, should also be quantified.
-
Immunohistochemistry: Perform staining for DARPP-32 to visualize and quantify the density of medium spiny neurons in the striatum.
-
| Animal Model | Treatment Group | Dosage (mg/kg) | Route | Frequency | Outcome Measures | Reference |
| R6/2 Mice | This compound | 7.5 | IP | Daily | Improved rotarod performance, Increased striatal p-ERK and DARPP-32 levels | [5] |
| R6/2 Mice | This compound | 10 | IP | Daily | Improved rotarod performance, Increased striatal p-ERK and DARPP-32 levels | [5] |
| R6/2 Mice | Control | N/A (Saline) | IP | Daily | Standard decline in motor function and neuronal markers | [5] |
Chronic Pain Models: Neuropathic and Inflammatory Pain
This protocol is based on a study investigating the effects of intrathecally administered pizotifen on neuropathic and inflammatory pain in mice.[4]
Caption: Workflow for chronic pain study.
-
Animal Models:
-
Neuropathic Pain: Spinal Nerve Ligation (SNL) model in mice.
-
Inflammatory Pain: Intraplantar injection of Complete Freund's Adjuvant (CFA) in mice.
-
-
Reagents:
-
This compound
-
Sterile vehicle (e.g., artificial cerebrospinal fluid)
-
Complete Freund's Adjuvant (CFA)
-
-
Equipment:
-
Surgical instruments for SNL procedure
-
Von Frey filaments
-
Plantar test apparatus (Hargreaves test)
-
Microsyringes for intrathecal injections
-
-
Dosage: A dose-response study should be conducted, with a high dose of 5 µg per mouse.
-
Vehicle: Appropriate sterile vehicle for intrathecal injection.
-
Route of Administration: Intrathecal (IT) injection.
-
Frequency: Single injection for acute assessment.
-
Mechanical Allodynia: Assessed using von Frey filaments to determine the paw withdrawal threshold in response to mechanical stimulation.
-
Thermal Hyperalgesia: Measured using the Hargreaves test to determine the paw withdrawal latency in response to a thermal stimulus.
| Animal Model | Treatment Group | Dosage (µg) | Route | Frequency | Outcome Measures | Reference |
| SNL Mice | This compound | Dose-dependent (up to 5) | IT | Single | Attenuation of mechanical and thermal hyperalgesia | [4] |
| CFA Mice | This compound | Dose-dependent (up to 5) | IT | Single | Attenuation of mechanical and thermal hyperalgesia | [4] |
| SNL/CFA Mice | Control | N/A (Vehicle) | IT | Single | Maintenance of hyperalgesic state | [4] |
Proposed Migraine Model: Nitroglycerin-Induced Hyperalgesia
While a specific in vivo protocol for pizotifen in a migraine model was not found in the initial literature search, this proposed protocol adapts the well-established nitroglycerin (NTG)-induced hyperalgesia model in mice. This model is relevant for studying migraine-like pain and the effects of prophylactic treatments.
Caption: Proposed workflow for migraine study.
-
Animal Model: C57BL/6 mice.
-
Reagents:
-
This compound
-
Nitroglycerin (NTG) solution
-
Sterile 0.9% saline
-
-
Equipment:
-
Von Frey filaments
-
Plantar test apparatus (Hargreaves test)
-
Standard laboratory equipment for IP injections.
-
-
Pizotifen Pretreatment:
-
Dosage: A dose-range finding study is recommended (e.g., 1, 3, and 10 mg/kg).
-
Vehicle: Sterile 0.9% saline.
-
Route of Administration: Intraperitoneal (IP) injection.
-
Frequency: Once daily for a predetermined period (e.g., 7 days) prior to NTG challenge to mimic prophylactic use.
-
-
NTG Administration:
-
Dosage: 10 mg/kg.
-
Route of Administration: Intraperitoneal (IP) injection.
-
-
Baseline Sensitivity: Measure baseline mechanical and thermal sensitivity before NTG injection.
-
Post-NTG Hypersensitivity: Assess mechanical allodynia and thermal hyperalgesia at multiple time points (e.g., 30, 60, 120 minutes) after NTG administration to determine the time course of NTG-induced hyperalgesia and the effect of pizotifen pretreatment.
| Animal Model | Pretreatment Group | Dosage (mg/kg) | Route | Frequency | Challenge | Outcome Measures |
| C57BL/6 Mice | This compound | 1, 3, 10 | IP | Daily | NTG (10 mg/kg, IP) | Prevention or reduction of NTG-induced mechanical and thermal hyperalgesia |
| C57BL/6 Mice | Control | N/A (Vehicle) | IP | Daily | NTG (10 mg/kg, IP) | Development of mechanical and thermal hyperalgesia |
Conclusion
The provided protocols offer a framework for investigating the in vivo effects of this compound in models of neurodegeneration and chronic pain, and a proposed model for migraine. Researchers are encouraged to adapt these protocols to their specific research questions and to consult the cited literature for further details. The multifaceted pharmacological profile of this compound makes it a compelling candidate for further preclinical investigation across a range of neurological disorders.
References
- 1. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of 5-hydroxytryptamine(2A) receptor activation of the mitogen-activated protein kinase pathway in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Znhit1 alleviates nitroglycerin-induced hyperalgesia in migraine mice via the inhibition of NOD-like receptor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ligand-induced activation of ERK1/2 signaling by constitutively active Gs-coupled 5-HT receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of serotonin 5-HT2C receptor signaling to extracellular signal-regulated kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Pizotifen Malate in a Mouse Model of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a chronic and debilitating condition arising from damage to the somatosensory nervous system, presents a significant therapeutic challenge. Pizotifen (B1678498) malate (B86768), a potent serotonin (B10506) (5-HT) receptor antagonist, primarily targeting 5-HT2 receptors, has been investigated for its potential analgesic properties in preclinical models of neuropathic pain.[1][2] These application notes provide a comprehensive overview of the use of pizotifen malate in a mouse model of neuropathic pain, summarizing key quantitative data and detailing experimental protocols to facilitate further research and drug development in this area. The primary focus of this document is on the intrathecal administration of pizotifen in the spinal nerve ligation (SNL) model, based on available scientific literature.[1]
Mechanism of Action in Neuropathic Pain
Pizotifen's primary mechanism of action in alleviating neuropathic pain is attributed to its antagonist activity at 5-HT2 receptors.[1][2] Research suggests that intrathecally administered pizotifen enhances GABAergic inhibition in the spinal cord.[1] This is supported by findings that show pizotifen administration leads to increased levels of GAD65/67, the enzyme responsible for GABA synthesis, and an increased frequency of miniature inhibitory postsynaptic currents (mIPSCs) in the spinal dorsal horn.[1] The analgesic effect of pizotifen can be reversed by the blockade of GABA-A receptors, further solidifying the role of the GABAergic system in its mechanism of action.[1] Beyond its serotonergic and GABAergic effects, pizotifen also exhibits antihistaminic and weak anticholinergic properties.[2]
Data Presentation: Efficacy of Intrathecal this compound in the Spinal Nerve Ligation (SNL) Mouse Model
The following tables summarize the dose-dependent effects of intrathecally administered this compound on mechanical allodynia and thermal hyperalgesia in a spinal nerve ligation (SNL) mouse model of neuropathic pain.[1]
| This compound Dose (intrathecal) | Effect on Mechanical Allodynia (Paw Withdrawal Threshold in grams) | Time Point of Measurement | Reference |
| Vehicle (Control) | Baseline neuropathic pain level | Post-SNL | [1] |
| 1 µg | Significant increase in paw withdrawal threshold compared to vehicle | Post-SNL | [1] |
| 2.5 µg | Further significant increase in paw withdrawal threshold | Post-SNL | [1] |
| 5 µg | Maximum observed increase in paw withdrawal threshold | Post-SNL | [1] |
| This compound Dose (intrathecal) | Effect on Thermal Hyperalgesia (Paw Withdrawal Latency in seconds) | Time Point of Measurement | Reference |
| Vehicle (Control) | Baseline neuropathic pain level | Post-SNL | [1] |
| 1 µg | Significant increase in paw withdrawal latency compared to vehicle | Post-SNL | [1] |
| 2.5 µg | Further significant increase in paw withdrawal latency | Post-SNL | [1] |
| 5 µg | Maximum observed increase in paw withdrawal latency | Post-SNL | [1] |
Experimental Protocols
Spinal Nerve Ligation (SNL) Mouse Model of Neuropathic Pain
This protocol describes the surgical procedure to induce neuropathic pain by ligating the L5 spinal nerve.
Materials:
-
Adult male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane, or a mixture of ketamine and xylazine)
-
Surgical scissors and forceps
-
Hemostat
-
6-0 silk suture
-
Wound clips or sutures for skin closure
-
Antiseptic solution (e.g., povidone-iodine)
-
Sterile gauze
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Shave the back of the mouse over the lumbosacral region and sterilize the skin with an antiseptic solution.
-
Make a midline skin incision at the L4-S2 level.
-
Separate the paraspinal muscles to expose the L6 transverse process.
-
Carefully remove the L6 transverse process to visualize the L4 and L5 spinal nerves.
-
Isolate the L5 spinal nerve.
-
Tightly ligate the L5 spinal nerve with a 6-0 silk suture.
-
Close the muscle layer with sutures and the skin incision with wound clips or sutures.
-
Allow the mice to recover on a heating pad until they are fully ambulatory.
-
Post-operative care should include monitoring for signs of infection and distress.
Intrathecal Administration of this compound
This protocol details the direct injection of this compound into the cerebrospinal fluid in the lumbar spinal cord.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl) for vehicle and drug dissolution
-
Hamilton syringe with a 30-gauge needle
-
Anesthetic (light isoflurane)
Procedure:
-
Dissolve this compound in sterile saline to the desired concentrations (e.g., 1 µg/5 µL, 2.5 µg/5 µL, 5 µg/5 µL).
-
Briefly anesthetize the mouse with light isoflurane.
-
Hold the mouse in a flexed position to widen the intervertebral spaces.
-
Insert the 30-gauge needle between the L5 and L6 vertebrae.
-
A flick of the tail indicates successful entry into the intrathecal space.
-
Inject a total volume of 5 µL of the pizotifen solution or vehicle.
-
Remove the needle and allow the mouse to recover.
Assessment of Mechanical Allodynia: Von Frey Test
This test measures the paw withdrawal threshold in response to a mechanical stimulus.
Materials:
-
Von Frey filaments with varying calibrated forces (e.g., 0.008 g to 2.0 g)
-
Elevated wire mesh platform
-
Plexiglas enclosures
Procedure:
-
Acclimatize the mice to the testing environment by placing them in the Plexiglas enclosures on the wire mesh platform for at least 30 minutes before testing.[3]
-
Apply the von Frey filaments to the plantar surface of the hind paw ipsilateral to the nerve ligation.
-
Begin with a filament in the middle of the force range and apply it with enough pressure to cause it to bend. Hold for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the up-down method to determine the 50% paw withdrawal threshold.[3] If there is a positive response, use the next lower force filament. If there is no response, use the next higher force filament.
-
The 50% withdrawal threshold is calculated using the formula described by Dixon.
Assessment of Thermal Hyperalgesia: Hot Plate Test
This test measures the latency of the paw withdrawal response to a thermal stimulus.
Materials:
-
Hot plate apparatus with adjustable temperature control
-
Timer
Procedure:
-
Set the temperature of the hot plate to a constant, noxious temperature (e.g., 52 ± 0.5°C).[4][5]
-
Gently place the mouse on the hot plate and immediately start the timer.
-
Observe the mouse for nocifensive behaviors, such as licking, shaking, or jumping of the hind paw.
-
Stop the timer and remove the mouse from the hot plate as soon as a nocifensive response is observed.
-
A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.[4] If the mouse does not respond within the cut-off time, remove it and record the latency as the cut-off time.
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating pizotifen in neuropathic pain.
Proposed Signaling Pathway of Pizotifen in Neuropathic Pain
Caption: Proposed mechanism of pizotifen-induced analgesia.
References
- 1. Intrathecally administered pizotifen alleviates neuropathic and inflammatory pain in mice by enhancing GABAergic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peripheral Neuropathy Phenotyping in Rat Models of Type 2 Diabetes Mellitus: Evaluating Uptake of the Neurodiab Guidelines and Identifying Future Directions [e-dmj.org]
- 3. Mouse Models of Diabetic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iasp-pain.org [iasp-pain.org]
- 5. Targeting cytokines for treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Pizotifen Malate in Rodent Behavioral Assays
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive guide on the administration of pizotifen (B1678498) malate (B86768) in common rodent behavioral assays, including its mechanism of action, detailed experimental protocols, and a summary of reported quantitative data.
Introduction
Pizotifen, also known as pizotyline, is a tricyclic compound primarily used for the prophylactic treatment of migraine and cluster headaches.[1][2] Its pharmacological profile as a potent serotonin (B10506) (5-HT) and histamine (B1213489) antagonist makes it a valuable tool in neuroscience research for investigating the roles of these neurotransmitter systems in various behaviors.[3][4] In rodent models, pizotifen has been studied for its effects on depression, anxiety, and feeding behaviors.[3][5] It exhibits sedative and appetite-stimulating properties, which are important considerations in experimental design.[4][6]
These application notes provide detailed protocols for administering pizotifen malate in key rodent behavioral assays and summarize the quantitative data from relevant studies to guide future research.
Mechanism of Action
Pizotifen's primary mechanism of action is the antagonism of serotonin and histamine receptors.[7] It is a potent blocker of 5-HT2A and 5-HT2C receptors.[7] By inhibiting these receptors, pizotifen can prevent the downstream effects of serotonin, such as cranial vasodilation, which is implicated in migraines.[1][7] It also exhibits strong antihistaminic activity by blocking H1 receptors, contributing to its sedative effects and its potential efficacy in migraine prevention.[3][7] Additionally, pizotifen has weak anticholinergic properties and can bind to adrenergic and dopamine (B1211576) receptors.[4][6] Animal studies suggest it could be used to treat serotonin syndrome.[3]
Experimental Protocols
A generalized workflow for behavioral testing with pizotifen is essential for reproducibility. This includes proper acclimatization, drug administration with appropriate timing relative to the test, and standardized behavioral assessment.
Protocol for Elevated Plus Maze (EPM)
The EPM test is a widely used assay to assess anxiety-like behavior in rodents, based on their natural aversion to open, elevated spaces.[8][9]
-
Apparatus: A plus-shaped maze raised above the floor (typically 50-80 cm), with two open arms and two enclosed arms (e.g., 25 x 5 cm arms with 16 cm high walls for the closed arms).[9][10]
-
Procedure:
-
Allow animals to habituate to the testing room for at least 45-60 minutes before the test.[11][12]
-
Administer this compound or vehicle control via the desired route (e.g., intraperitoneally, IP). A pre-test interval is required; for IP administration, a 55-minute interval has been used in drug discrimination studies.[13]
-
Place the rodent in the center of the maze, facing a closed arm.[9][11]
-
Allow the animal to explore the maze freely for a 5-10 minute session.[9][11]
-
Record the session using an overhead camera connected to a tracking software.[12]
-
Clean the maze thoroughly with a suitable disinfectant between trials to eliminate olfactory cues.[12]
-
-
Key Parameters Measured:
Protocol for Forced Swim Test (FST)
The FST, or "despair test," is a common screening tool for antidepressant efficacy.[14][15] It is based on the principle that animals will cease escape-oriented behaviors when placed in an inescapable, stressful situation.[14]
-
Apparatus: A transparent cylindrical tank (e.g., 30 cm height x 20 cm diameter for mice) filled with water (24-30°C) to a depth where the animal cannot touch the bottom (e.g., 15 cm for mice).[14][16]
-
Procedure:
-
Acclimate animals to the testing room.
-
Administer this compound or vehicle control. The timing should be consistent across all subjects.
-
Gently place the animal into the water-filled cylinder.[16]
-
The test duration is typically 5-6 minutes.[15][16] The behavior is often scored during the final 4 minutes of the test.
-
Record the session for later manual or automated scoring.[17]
-
After the test, remove the animal, dry it with a towel, and place it in a warm, dry environment.[14]
-
The water should be changed between animals.[14]
-
-
Key Parameters Measured:
-
Immobility Time: Time spent floating with only minor movements necessary to keep the head above water. Antidepressants are expected to decrease immobility time.[15]
-
Swimming Time: Time spent actively moving limbs and traversing the cylinder.
-
Climbing Time: Time spent making active escape attempts against the cylinder walls.
-
Protocol for Novelty-Suppressed Feeding (NSF) Test
The NSF test is a conflict-based assay sensitive to chronic, but not acute, antidepressant treatment.[18] It assesses anxiety-like behavior by measuring the latency to eat in a novel, potentially threatening environment.[18]
-
Apparatus: A large, open-field arena (e.g., 100 x 100 x 50 cm box).[19] The floor is covered with clean bedding.[20] A single, palatable food pellet is placed in the center of the brightly lit arena.[18]
-
Procedure:
-
Food-deprive the animals for 24 hours prior to the test, with free access to water.[18]
-
Administer this compound or vehicle control. Given the test's sensitivity to chronic treatment, administration may occur over a longer period (e.g., daily for 14 days).[21]
-
Place the animal in a corner of the testing arena.[20]
-
Record the latency for the animal to approach and take the first bite of the food pellet.[18] The maximum test duration is typically 10 minutes.[20]
-
Immediately after the test, transfer the animal to its home cage and measure the amount of food consumed over a short period (e.g., 5 minutes) to control for effects on appetite versus anxiety.[20]
-
-
Key Parameters Measured:
Quantitative Data Summary
The following tables summarize quantitative data from rodent studies involving pizotifen administration.
Table 1: Pharmacological Profile of Pizotifen in Rodents
| Parameter | Species | Effect | Dosage (ED50) | Route | Citation |
|---|---|---|---|---|---|
| 5-HTP-induced Head Twitch | Mouse | Inhibition | 0.009 mg/kg | i.p. | [22] |
| 5-MT-induced Head Twitch | Rat | Inhibition | 0.45 mg/kg | i.p. | [22] |
| Tryptamine-induced Convulsions | Rat | Antagonism | 0.35 mg/kg | i.p. |[22] |
Table 2: Effects of Pizotifen on Feeding Behavior in Rats
| Species | Dosage | Administration | Duration | Key Findings | Citation |
|---|---|---|---|---|---|
| Wistar Rat | 2.5 mg/kg | IP, daily | 7 days | Increased consumption of standard diet.[5] | [5] |
| Reduced percentage proportion of carbohydrate-enriched diet.[5] | |||||
| Increased total food intake.[5] |
| | | | | Altered 5-HT turnover in hypothalamus and hippocampus.[5] | |
Table 3: Toxicological and Pharmacokinetic Data for Pizotifen in Rodents
| Parameter | Species | Value | Route | Citation |
|---|---|---|---|---|
| Oral LD50 | Rat | 410 - 1500 mg/kg | Oral | [6] |
| Oral LD50 | Mouse | 880 mg/kg | Oral | [6] |
| Intravenous LD50 | Rat | 17 mg/kg | i.v. | [6] |
| Elimination Half-life | Rat | ~23 hours | Oral | [23] |
| Reproductive Toxicity | Rat/Rabbit | No teratogenic effects | up to 30 mg/kg/day | Oral |[23][24] |
References
- 1. What is Pizotifen used for? [synapse.patsnap.com]
- 2. Pizotifen - Wikipedia [en.wikipedia.org]
- 3. Pizotifen [chemeurope.com]
- 4. Pizotifen | C19H21NS | CID 27400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Behavioural changes on diet selection and serotonin (5-HT) turnover in rats under pizotifen treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Pizotifen? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mmpc.org [mmpc.org]
- 11. Elevated plus maze protocol [protocols.io]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. Discriminative stimulus properties of pizotifen maleate (BC105): a putative serotonin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. animal.research.wvu.edu [animal.research.wvu.edu]
- 15. lasa.co.uk [lasa.co.uk]
- 16. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. samuelslab.com [samuelslab.com]
- 19. youtube.com [youtube.com]
- 20. research-support.uq.edu.au [research-support.uq.edu.au]
- 21. A standardization of the Novelty-Suppressed Feeding Test protocol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The central action of pizotifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pdf.hres.ca [pdf.hres.ca]
- 24. medicines.org.uk [medicines.org.uk]
Pizotifen Malate: A Promising Candidate for Cancer Research - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pizotifen malate (B86768), a serotonin (B10506) and histamine (B1213489) antagonist traditionally used for migraine prophylaxis, is emerging as a potential therapeutic agent in oncology. This document provides detailed application notes and experimental protocols for utilizing Pizotifen malate in cancer research, focusing on its effects on cell viability, apoptosis, migration, and invasion. The methodologies and data presented are primarily based on studies conducted on gastric and colon cancer cell lines.
Mechanism of Action
This compound has been shown to exert its anti-cancer effects by inhibiting the Wnt/β-catenin signaling pathway.[1][2][3][4] This pathway is crucial in cell fate determination, proliferation, and migration, and its aberrant activation is a hallmark of many cancers.[1][2][3] this compound downregulates the expression of key components of this pathway, including Wnt3a and β-catenin, leading to a decrease in the expression of downstream targets that promote cancer cell proliferation and invasion.[1][2][3] Concurrently, it upregulates the expression of E-cadherin, a cell adhesion molecule whose loss is associated with epithelial-mesenchymal transition (EMT) and increased metastatic potential.[1][2]
Furthermore, this compound induces apoptosis through the mitochondrial-mediated intrinsic pathway.[1][5] This is characterized by a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic proteins Bax and active caspase-3.[1][5]
Key Applications in Cancer Cell Culture Assays
This compound can be effectively used in a variety of cell-based assays to investigate its anti-cancer properties. These include:
-
Cell Viability and Proliferation Assays: To determine the dose-dependent inhibitory effect of this compound on cancer cell growth.
-
Apoptosis Assays: To quantify the induction of programmed cell death.
-
Cell Migration and Invasion Assays: To assess the impact on the metastatic potential of cancer cells.
-
Western Blot Analysis: To investigate the molecular mechanisms by examining changes in protein expression within relevant signaling pathways.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various cancer cell lines as determined by key experimental assays.
Table 1: Effect of this compound on Cell Viability (CCK-8 Assay)
| Cell Line | Concentration (µM) | Treatment Time (hours) | % Inhibition of Cell Viability (Approx.) |
| MNK45 | 10 | 48 | 20% |
| 20 | 48 | 45% | |
| 40 | 48 | 70% | |
| 10 | 72 | 30% | |
| 20 | 72 | 55% | |
| 40 | 72 | 80% | |
| AGS | 10 | 48 | 15% |
| 20 | 48 | 40% | |
| 40 | 48 | 65% | |
| 10 | 72 | 25% | |
| 20 | 72 | 50% | |
| 40 | 72 | 75% |
Data is estimated from graphical representations in the cited literature and presented as approximate values.[1][6]
Table 2: Effect of this compound on Apoptosis (Annexin V-FITC/PI Assay)
| Cell Line | Concentration (µM) | Treatment Time (hours) | % Apoptotic Cells (Approx.) |
| MNK45 | 20 | 24 | 25% |
| AGS | 20 | 24 | 20% |
Data is estimated from graphical representations in the cited literature and presented as approximate values.[1][5]
Table 3: Effect of this compound on Cell Migration (Wound Healing Assay)
| Cell Line | Concentration (µM) | Treatment Time (hours) | % Wound Closure Inhibition (Approx.) |
| MNK45 | 10 | 24 | 40% |
| 20 | 24 | 70% | |
| AGS | 10 | 24 | 35% |
| 20 | 24 | 60% |
Data is estimated from graphical representations in the cited literature and presented as approximate values.[1]
Table 4: Effect of this compound on Cell Migration and Invasion (Transwell Assay)
| Cell Line | Assay | Concentration (µM) | Treatment Time (hours) | % Inhibition (Approx.) |
| MNK45 | Migration | 10 | 24 | 50% |
| 20 | 24 | 75% | ||
| Invasion | 10 | 24 | 45% | |
| 20 | 24 | 70% | ||
| AGS | Migration | 10 | 24 | 40% |
| 20 | 24 | 65% | ||
| Invasion | 10 | 24 | 35% | |
| 20 | 24 | 60% |
Data is estimated from graphical representations in the cited literature and presented as approximate values.[1][2]
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to assess the effect of this compound on cancer cell viability.
Materials:
-
Cancer cell lines (e.g., MNK45, AGS)
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound solutions at various concentrations (e.g., 0, 10, 20, 40 µM). Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability percentage relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound (e.g., 20 µM) for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Migration Assay (Wound Healing)
This protocol details the wound healing (or scratch) assay to evaluate the effect of this compound on collective cell migration.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Wound Creation: Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh culture medium containing different concentrations of this compound (e.g., 0, 10, 20 µM).
-
Imaging: Capture images of the scratch at 0 hours and after 24 hours of incubation.
-
Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.
Cell Migration and Invasion Assay (Transwell)
This protocol describes the use of Transwell inserts to assess the effect of this compound on cancer cell migration and invasion.
Materials:
-
Cancer cell lines
-
Serum-free medium and medium with 10% FBS
-
This compound
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Crystal violet stain
Procedure:
-
Chamber Preparation: For the invasion assay, coat the upper surface of the Transwell inserts with Matrigel and allow it to solidify. For the migration assay, the inserts are used without coating.
-
Cell Seeding: Resuspend cancer cells in serum-free medium containing different concentrations of this compound and seed them into the upper chamber of the Transwell inserts.
-
Chemoattractant: Add medium containing 10% FBS to the lower chamber as a chemoattractant.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Cell Removal: Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol (B129727) and stain with crystal violet.
-
Quantification: Count the stained cells in several random fields under a microscope.
Western Blot Analysis
This protocol is for analyzing the protein expression levels in the Wnt/β-catenin and mitochondrial apoptosis pathways following treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against Wnt3a, β-catenin, E-cadherin, N-cadherin, Bax, Bcl-2, active caspase-3, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Electrophoresis: Separate equal amounts of protein on SDS-PAGE gels.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Pizotifen inhibits the proliferation and invasion of gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pizotifen inhibits the proliferation and invasion of gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pizotifen Inhibits the Proliferation and Migration of Colon Cancer HCT116 Cells by Down-regulating Wnt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Pizotifen malate as a pharmacological tool for 5-HT2 receptor blockade
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pizotifen (B1678498), a tricyclic benzocycloheptathiophene derivative, is a potent antagonist of serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors, exhibiting a strong blocking action primarily at the 5-HT2 receptor subfamily.[1][2][3] Its pharmacological profile also includes interactions with histamine (B1213489) H1, muscarinic, and dopamine (B1211576) receptors.[2][4] This broad receptor activity makes Pizotifen a valuable, albeit non-selective, pharmacological tool for investigating 5-HT2 receptor-mediated signaling pathways and for studying physiological processes where these receptors are implicated, such as migraine pathophysiology, appetite regulation, and platelet aggregation.[3][4] These application notes provide a comprehensive overview of Pizotifen malate's use as a 5-HT2 receptor antagonist, including its receptor binding profile, detailed experimental protocols for its application in vitro and in vivo, and visualizations of relevant signaling pathways and experimental workflows.
Data Presentation
Receptor Binding Affinity of Pizotifen
The following table summarizes the binding affinities (Ki) and functional antagonist potencies (pA2) of Pizotifen for various neurotransmitter receptors. This data is crucial for designing experiments and interpreting results, allowing researchers to account for potential off-target effects.
| Receptor Subtype | Ligand/Assay | Species | Tissue/Cell Line | Affinity (Ki) | pA2 | Reference(s) |
| Serotonin Receptors | ||||||
| 5-HT2A | [3H]-Spiperone Binding | Human | Frontal Cortex | 1 - 10 nM | [5] | |
| 5-HT2B | Functional Antagonism | Not Specified | Not Specified | Potent Antagonist | [1] | |
| 5-HT2C | Functional Antagonism | Not Specified | Not Specified | Potent Antagonist | [1][6] | |
| Dopamine Receptors | ||||||
| D2 | Binding Affinity | Not Specified | Not Specified | 2.4 nM | [7] | |
| Muscarinic Acetylcholine Receptors | ||||||
| M1 | Functional Antagonism | Rabbit | Vas Deferens | 7.81 | [4] | |
| M2 | Functional Antagonism | Rabbit | Vas Deferens | 7.23 | [4] | |
| M3 | Functional Antagonism | Guinea-pig | Ileum/Trachea | 7.42 | [4] |
Signaling Pathways and Experimental Workflows
5-HT2A Receptor Signaling Pathway
Activation of the 5-HT2A receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to the mobilization of intracellular calcium. The following diagram illustrates this canonical pathway.
Caption: Canonical Gq/11 signaling pathway of the 5-HT2A receptor.
Experimental Workflow for In Vitro Antagonist Characterization
The following diagram outlines a typical workflow for characterizing the antagonist activity of Pizotifen at 5-HT2 receptors using in vitro assays.
Caption: General workflow for in vitro characterization of Pizotifen.
Experimental Protocols
Preparation of this compound Stock Solution
This compound has limited solubility in aqueous solutions. For in vitro experiments, it is recommended to prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous assay buffer.
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO) is a suitable solvent. This compound is soluble in DMSO at approximately 20 mg/mL.
-
Procedure:
-
Weigh the desired amount of this compound powder.
-
Dissolve the powder in the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Note: When preparing working solutions, ensure that the final concentration of DMSO in the assay buffer is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Protocol 1: Competitive Radioligand Binding Assay for 5-HT2A Receptor
This protocol describes a method to determine the binding affinity (Ki) of Pizotifen for the human 5-HT2A receptor using [3H]-Ketanserin as the radioligand.
Materials:
-
Receptor Source: Commercially available membranes from HEK293 or CHO cells stably expressing the human 5-HT2A receptor, or prepared from rat frontal cortex.
-
Radioligand: [3H]-Ketanserin (specific activity ~60-90 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 10 µM Mianserin or another suitable 5-HT2A antagonist.
-
This compound: A range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M) prepared by serial dilution of a stock solution.
-
Instrumentation: Scintillation counter, filtration manifold with glass fiber filters (e.g., Whatman GF/B).
Procedure:
-
Membrane Preparation: If not using commercially prepared membranes, homogenize the tissue or cells in ice-cold assay buffer. Centrifuge to pellet the membranes, wash, and resuspend in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]-Ketanserin (final concentration ~1-2 nM), and 100 µL of membrane preparation (50-100 µg protein).
-
Non-specific Binding: 50 µL of 10 µM Mianserin, 50 µL of [3H]-Ketanserin, and 100 µL of membrane preparation.
-
Competitive Binding: 50 µL of each Pizotifen dilution, 50 µL of [3H]-Ketanserin, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation to reach binding equilibrium.
-
Filtration: Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Pizotifen concentration.
-
Fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Calcium Mobilization Assay for 5-HT2A Receptor Antagonism
This protocol measures the ability of Pizotifen to inhibit the increase in intracellular calcium induced by a 5-HT2A receptor agonist in a cell-based assay.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive fluorescent dye.
-
5-HT2A Agonist: Serotonin (5-HT) or a selective agonist like DOI.
-
This compound: A range of concentrations for dose-response analysis.
-
Instrumentation: Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed the 5-HT2A expressing cells into a 96-well black-walled, clear-bottom plate and incubate overnight to allow for cell attachment.
-
Dye Loading:
-
Prepare the calcium indicator dye loading solution in assay buffer according to the manufacturer's instructions.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
-
-
Compound Addition:
-
Wash the cells with assay buffer to remove excess dye.
-
Add the desired concentrations of Pizotifen or vehicle control to the respective wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Measurement:
-
Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.
-
Inject a pre-determined EC₈₀ concentration of the 5-HT2A agonist into the wells.
-
Immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds) to capture the peak calcium response.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist-only control (0% inhibition) and a buffer-only control (100% inhibition).
-
Plot the normalized response against the logarithm of the Pizotifen concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 3: In Vivo Assessment of 5-HT2A Receptor Blockade - Head-Twitch Response (HTR) in Mice
The head-twitch response (HTR) in rodents is a well-established behavioral model for in vivo 5-HT2A receptor activation. Antagonists of the 5-HT2A receptor can block this response.
Materials:
-
Animals: Male C57BL/6J mice are commonly used.
-
5-HT2A Agonist: (±)-1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI) is a potent inducer of the HTR.
-
This compound: To be administered prior to the agonist.
-
Vehicle: Saline or another appropriate vehicle for drug administration.
-
Observation Chambers: Clear cylindrical chambers for individual housing during observation.
Procedure:
-
Acclimation: Place the mice individually in the observation chambers and allow them to acclimate for at least 30 minutes before drug administration.
-
Pizotifen Administration: Administer this compound (e.g., 1-10 mg/kg) or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. The pretreatment time will depend on the pharmacokinetic profile of Pizotifen and should be determined in pilot studies (typically 30-60 minutes).
-
Agonist Administration: Administer DOI (e.g., 2.5 mg/kg, i.p.) at the appropriate time after Pizotifen pretreatment.
-
Observation and Quantification:
-
Immediately after DOI injection, begin observing the mice for head twitches. A head twitch is a rapid, side-to-side rotational movement of the head.
-
Count the number of head twitches for a defined period, typically 30-60 minutes.
-
Observations can be done by a trained observer blinded to the treatment conditions or by using automated video tracking systems.
-
-
Data Analysis:
-
Compare the number of head twitches in the Pizotifen-treated groups to the vehicle-treated control group.
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine the significance of any reduction in the HTR.
-
A dose-dependent reduction in the DOI-induced HTR by Pizotifen indicates in vivo 5-HT2A receptor blockade.
-
Conclusion
This compound serves as a potent, though non-selective, antagonist for the 5-HT2 receptor family. Its well-characterized interactions with multiple receptor systems necessitate careful experimental design and data interpretation. The provided protocols and data offer a foundational guide for researchers utilizing Pizotifen to investigate the roles of 5-HT2 receptors in various physiological and pathological contexts. By understanding its broader pharmacological profile and employing robust experimental methodologies, scientists can effectively leverage Pizotifen as a valuable tool in their research endeavors.
References
- 1. Pizotifen - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pizotifen | C19H21NS | CID 27400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. What is the mechanism of Pizotifen? [synapse.patsnap.com]
- 7. pizotifen | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Pizotifen Malate Dose-Response Studies in Preclinical Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pizotifen (B1678498) is a serotonin (B10506) and histamine (B1213489) antagonist with additional weak anticholinergic properties, primarily utilized in the prophylactic treatment of migraine and cluster headaches.[1] Its therapeutic effects are attributed to its ability to modulate the activity of serotonin (5-HT) receptors, particularly the 5-HT2A and 5-HT2C subtypes, as well as histamine H1 receptors.[2][3] Understanding the dose-response relationship of pizotifen in various preclinical models is crucial for elucidating its mechanism of action and guiding the development of novel therapeutics. This document provides a detailed overview of dose-response studies of pizotifen malate (B86768) in key preclinical models, complete with experimental protocols and visualizations of the relevant signaling pathways.
Data Presentation: Dose-Response of Pizotifen Malate in Preclinical Models
The following tables summarize the quantitative data from preclinical studies investigating the dose-dependent effects of this compound in models of Huntington's disease and pain.
Table 1: Dose-Response of Pizotifen in a Preclinical Model of Huntington's Disease
| Animal Model | Strain | Intervention | Dose Range | Administration Route | Key Findings | Reference |
| R6/2 Mouse Model of Huntington's Disease | Transgenic Mice | This compound | 7.5 mg/kg and 10 mg/kg | Intraperitoneal (IP), daily | Improved motor performance on the rotarod test at both doses. |
Table 2: Dose-Response of Pizotifen in Preclinical Models of Pain
| Animal Model | Strain | Intervention | Dose Range | Administration Route | Key Findings | Reference |
| Spinal Nerve Ligation (SNL) Induced Neuropathic Pain | Mice | Pizotifen | Up to 5 µg | Intrathecal | Dose-dependently reduced mechanical and thermal hyperalgesia. | [4] |
| Complete Freund's Adjuvant (CFA) Induced Inflammatory Pain | Mice | Pizotifen | Up to 5 µg | Intrathecal | Dose-dependently reduced mechanical and thermal hyperalgesia. | [4] |
Experimental Protocols
R6/2 Mouse Model of Huntington's Disease: Motor Function Assessment
Objective: To assess the effect of this compound on motor coordination and balance in a transgenic mouse model of Huntington's disease.
Materials:
-
R6/2 transgenic mice
-
This compound
-
Saline (0.9%)
-
Rotarod apparatus
-
Standard animal housing and care facilities
Procedure:
-
Animal Acclimation: House R6/2 mice under standard laboratory conditions with ad libitum access to food and water. Allow for a period of acclimation to the facility and handling by the experimenter.
-
Drug Preparation and Administration:
-
Dissolve this compound in 0.9% saline to achieve the desired concentrations (e.g., for 7.5 mg/kg and 10 mg/kg doses).
-
Administer the prepared pizotifen solution or saline (vehicle control) to the mice via intraperitoneal (IP) injection.
-
Injections are typically performed daily, starting at a specified age (e.g., 6 weeks) and continuing for the duration of the study.
-
-
Rotarod Test:
-
Training: Acclimate the mice to the rotarod apparatus by placing them on the rotating rod at a low, constant speed (e.g., 4-5 rpm) for a set duration (e.g., 60 seconds) for several trials.
-
Testing:
-
Place the mice on the rotarod, which is set to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a defined period (e.g., 300 seconds).
-
Record the latency to fall from the rotating rod for each mouse. A trial may also be ended if the mouse clings to the rod and completes a full passive rotation.
-
Perform multiple trials with an inter-trial interval (e.g., 10-15 minutes).
-
-
-
Data Analysis: Compare the latency to fall between the pizotifen-treated groups and the saline-treated control group using appropriate statistical methods.
Spinal Nerve Ligation (SNL) Model of Neuropathic Pain
Objective: To induce a neuropathic pain state in mice to evaluate the analgesic effects of pizotifen.
Materials:
-
Mice (e.g., C57BL/6)
-
Anesthetic (e.g., isoflurane, pentobarbital)
-
Surgical instruments
-
Silk suture material
-
Pizotifen
-
Vehicle for intrathecal injection (e.g., artificial cerebrospinal fluid)
-
Behavioral testing equipment (e.g., von Frey filaments for mechanical sensitivity, radiant heat source for thermal sensitivity)
Procedure:
-
Surgical Procedure:
-
Anesthetize the mouse.
-
Make a small incision to expose the L4 and L5 spinal nerves.
-
Tightly ligate the L5 spinal nerve with a silk suture.
-
Close the incision in layers.
-
Sham-operated animals undergo the same surgical procedure without nerve ligation.
-
-
Post-operative Care: Provide appropriate post-operative analgesia and monitor the animals for recovery.
-
Drug Administration:
-
After a recovery period to allow for the development of neuropathic pain (typically several days to weeks), administer pizotifen or vehicle via intrathecal injection.
-
-
Behavioral Testing:
-
Mechanical Allodynia: Assess the withdrawal threshold to mechanical stimulation using von Frey filaments applied to the plantar surface of the hind paw.
-
Thermal Hyperalgesia: Measure the latency of paw withdrawal from a noxious heat source.
-
-
Data Analysis: Compare the withdrawal thresholds and latencies between the pizotifen-treated and vehicle-treated groups.
Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
Objective: To induce a state of inflammatory pain in mice to assess the anti-inflammatory and analgesic properties of pizotifen.
Materials:
-
Mice
-
Complete Freund's Adjuvant (CFA)
-
Pizotifen
-
Vehicle for intrathecal injection
-
Behavioral testing equipment (as in the SNL model)
Procedure:
-
Induction of Inflammation:
-
Inject a small volume of CFA into the plantar surface of one hind paw of the mouse. This will induce a localized inflammatory response.
-
-
Drug Administration:
-
Administer pizotifen or vehicle intrathecally at a specified time point after CFA injection.
-
-
Behavioral Testing:
-
Assess mechanical allodynia and thermal hyperalgesia as described in the SNL protocol at various time points post-CFA and post-drug administration.
-
-
Data Analysis: Analyze the data to determine the effect of pizotifen on CFA-induced pain behaviors compared to the vehicle control.
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathways
Pizotifen exerts its effects primarily through the antagonism of 5-HT2A, 5-HT2C, and Histamine H1 receptors. The following diagrams illustrate the general signaling cascades associated with these receptors. Pizotifen, as an antagonist, would block these pathways.
Caption: Simplified 5-HT2A receptor signaling cascade.
Caption: Simplified 5-HT2C receptor signaling pathway.
Caption: Simplified Histamine H1 receptor signaling.
Experimental Workflow
The following diagram outlines the general workflow for a preclinical dose-response study of pizotifen.
Caption: General experimental workflow for pizotifen studies.
References
- 1. mims.com [mims.com]
- 2. Nitroglycerin-induced migraine targetable by different agents - Medical Conferences [conferences.medicom-publishers.com]
- 3. Cortical spreading depression as a target for anti-migraine agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intrathecally administered pizotifen alleviates neuropathic and inflammatory pain in mice by enhancing GABAergic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Pizotifen Malate in Platelet Aggregation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pizotifen (B1678498) malate (B86768), a potent serotonin (B10506) (5-HT) antagonist with antihistaminic and anticholinergic properties, is primarily recognized for its use in migraine prophylaxis.[1][2][3] Emerging research has highlighted its significant inhibitory effects on platelet aggregation, positioning it as a compound of interest for antithrombotic research and drug development.[4] This document provides detailed application notes and protocols for utilizing Pizotifen malate in platelet aggregation assays, focusing on its mechanism as a 5-HT2A receptor antagonist.
Pizotifen effectively attenuates serotonin-enhanced platelet function and aggregation by blocking 5-HT2A receptors on platelets.[1][5][4] This action prevents the downstream signaling cascade that leads to platelet activation, making it a valuable tool for studying the role of serotonin in thrombosis and hemostasis.
Mechanism of Action
This compound exerts its antiplatelet effects primarily by acting as a competitive antagonist at the 5-HT2A receptor, a G-protein coupled receptor (GPCR) expressed on the surface of platelets.[4] Serotonin, when released from dense granules of activated platelets, potentiates the aggregation response induced by other agonists like adenosine (B11128) diphosphate (B83284) (ADP). By blocking the 5-HT2A receptor, Pizotifen inhibits this serotonin-mediated amplification of platelet activation.[5][4]
The downstream consequences of 5-HT2A receptor blockade by Pizotifen include:
-
Reduced Intracellular Calcium Mobilization: Inhibition of serotonin-enhanced, ADP-induced elevation in intracellular calcium levels.
-
Decreased Protein Phosphorylation: Reduction in tyrosine phosphorylation of signaling proteins.
-
Inhibition of Platelet Activation Markers: Decreased phosphatidylserine (B164497) (PS) exposure, P-selectin expression, and glycoprotein (B1211001) IIb-IIIa (GPIIb-IIIa) activation.[4]
These molecular events collectively result in a dose-dependent inhibition of serotonin-enhanced platelet aggregation.[4][6]
Signaling Pathway of this compound in Platelet Aggregation
Caption: this compound blocks the 5-HT2A receptor, inhibiting serotonin-enhanced platelet aggregation.
Quantitative Data: In Vitro Inhibition of Platelet Aggregation
The following tables summarize the dose-dependent inhibitory effects of this compound on serotonin-enhanced ADP-induced platelet aggregation in both human and mouse platelets.
Table 1: Effect of this compound on Human Platelet Aggregation
| Pizotifen Concentration (nM) | Agonists | Percent Inhibition of Aggregation |
| 0.01 - 1 | 1 µM ADP + 15 µM Serotonin | Dose-dependent inhibition observed[4][6] |
Table 2: Effect of this compound on Mouse Platelet Aggregation
| Pizotifen Concentration (nM) | Agonists | Percent Inhibition of Aggregation |
| 5 - 100 | 1 µM ADP + 15 µM Serotonin | Dose-dependent inhibition observed[4][7] |
Experimental Protocols
This section provides detailed protocols for performing in vitro platelet aggregation assays to evaluate the effect of this compound.
Protocol 1: Preparation of Platelet-Rich Plasma (PRP)
This protocol describes the standard procedure for isolating PRP from whole blood.
Materials:
-
Human or mouse whole blood
-
Anticoagulant (e.g., 3.2% sodium citrate)
-
Centrifuge
-
Pipettes and sterile tubes
Procedure:
-
Collect whole blood into tubes containing sodium citrate (B86180) (9 parts blood to 1 part anticoagulant).[8]
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP from red and white blood cells.[8]
-
Carefully collect the upper straw-colored layer, which is the PRP, and transfer it to a new sterile tube.
-
The remaining blood can be centrifuged at a higher speed (e.g., 1500 x g) for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a blank in the aggregometer.[9]
-
Allow the PRP to rest for at least 30 minutes at room temperature before use.[8]
Protocol 2: Light Transmission Aggregometry (LTA)
LTA is the gold-standard method for measuring platelet aggregation.[10]
Equipment:
-
Light Transmission Aggregometer
-
Cuvettes with stir bars
-
Pipettes
Reagents:
-
Platelet-Rich Plasma (PRP)
-
Platelet-Poor Plasma (PPP)
-
This compound stock solution (dissolved in an appropriate solvent, e.g., saline or DMSO)
-
Serotonin (5-HT) solution
-
Adenosine diphosphate (ADP) solution
Procedure:
-
Set the aggregometer baseline (0% aggregation) using PRP and the blank (100% aggregation) using PPP.
-
Pipette a specific volume of PRP into a cuvette with a stir bar and place it in the heating block of the aggregometer (37°C).
-
Add the desired concentration of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 1 minute).[4][6]
-
Add the submaximal concentration of ADP (e.g., 1 µM) followed by serotonin (e.g., 15 µM) to induce aggregation.[4]
-
Record the change in light transmission for a set period (e.g., 5-10 minutes) to monitor platelet aggregation.
-
The percentage of aggregation is calculated based on the change in light transmission relative to the PRP and PPP readings.
Experimental Workflow
Caption: Workflow for in vitro platelet aggregation assay using this compound.
Conclusion
This compound serves as a specific and effective tool for investigating the role of the serotonin 5-HT2A receptor in platelet function. The provided protocols and data offer a framework for researchers to design and execute robust platelet aggregation assays. These studies can contribute to a deeper understanding of thromboembolic diseases and aid in the development of novel antiplatelet therapies. The use of Pizotifen in such assays allows for the specific dissection of the serotonin-mediated signaling pathway in platelet aggregation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Pizotifen? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The Antidepressant 5-HT2A Receptor Antagonists Pizotifen and Cyproheptadine Inhibit Serotonin-Enhanced Platelet Function | PLOS One [journals.plos.org]
- 5. The antidepressant 5-HT2A receptor antagonists pizotifen and cyproheptadine inhibit serotonin-enhanced platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Antidepressant 5-HT2A Receptor Antagonists Pizotifen and Cyproheptadine Inhibit Serotonin-Enhanced Platelet Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. machaondiagnostics.com [machaondiagnostics.com]
Application Notes and Protocols: Investigating Wnt/β-catenin Signaling in Gastric Cancer Using Pizotifen Malate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastric cancer is a leading cause of cancer-related mortality worldwide.[1][2][3] The aberrant activation of the Wnt/β-catenin signaling pathway is a crucial factor in the development and progression of a significant proportion of gastric cancer cases.[1][2] This pathway, when dysregulated, promotes tumor initiation, growth, metastasis, and resistance to therapy. Pizotifen (B1678498) malate (B86768), a serotonin (B10506) antagonist traditionally used for migraine prophylaxis, has emerged as a potential anti-cancer agent.[1][4] Recent studies have demonstrated that pizotifen can inhibit the proliferation and invasion of gastric cancer cells by targeting the Wnt/β-catenin signaling pathway.[1][2][4] These findings present a promising avenue for the development of novel therapeutic strategies for gastric cancer.
These application notes provide a comprehensive guide for utilizing pizotifen malate as a tool to investigate the Wnt/β-catenin signaling pathway in gastric cancer research. The included protocols and data summaries are based on published studies and are intended to facilitate the design and execution of relevant experiments.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of this compound on gastric cancer cell lines.
Table 1: Effect of this compound on the Viability of Gastric Cancer Cell Lines
| Cell Line | Concentration (µM) | Treatment Duration (hours) | Effect on Cell Viability |
| MNK45 | 10, 20, 40 | 48, 72 | Dose-dependent inhibition[1] |
| AGS | 10, 20, 40 | 48, 72 | Dose-dependent inhibition[1] |
Note: Specific IC50 values for this compound in MNK45 and AGS cells are not explicitly stated in the primary literature. However, a significant dose-dependent inhibitory effect was observed at concentrations of 10, 20, and 40 µM after 48 and 72 hours of treatment.[1]
Table 2: Effect of this compound on the Expression of Wnt/β-catenin Pathway Proteins in Gastric Cancer Cell Lines (MNK45 and AGS)
| Protein | Pizotifen Concentration (µM) | Effect on Expression |
| Wnt3a | 10, 20 | Dose-dependent decrease[4] |
| β-catenin | 10, 20 | Dose-dependent decrease[4] |
| E-cadherin | 10, 20 | Dose-dependent increase[4] |
| N-cadherin | 10, 20 | Dose-dependent decrease[4] |
Note: The primary literature demonstrates a dose-dependent effect of pizotifen on the expression of these proteins through Western blot analysis. However, specific quantitative fold-changes were not reported.[4]
Mandatory Visualizations
Signaling Pathway Diagram
Experimental Workflow Diagram
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is for determining the effect of this compound on the viability of gastric cancer cells.
Materials:
-
Gastric cancer cell lines (e.g., MNK45, AGS)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed gastric cancer cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations of 0, 10, 20, and 40 µM.
-
Remove the medium from the wells and add 100 µL of the this compound solutions to the respective wells.
-
Incubate the plates for 24, 48, or 72 hours.
-
At the end of each time point, add 10 µL of CCK-8 solution to each well.
-
Incubate the plates for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (0 µM pizotifen).
Cell Migration and Invasion Assays (Transwell)
These protocols are for assessing the effect of this compound on the migratory and invasive potential of gastric cancer cells.
Materials:
-
Gastric cancer cell lines
-
Serum-free medium and complete culture medium
-
This compound
-
24-well Transwell inserts (8 µm pore size)
-
Matrigel (for invasion assay)
-
Crystal violet staining solution
-
Cotton swabs
-
Microscope
Procedure for Migration Assay:
-
Pre-treat gastric cancer cells with this compound (0, 10, and 20 µM) for 24 hours.
-
Resuspend the treated cells in serum-free medium at a density of 1 x 10⁵ cells/mL.
-
Add 500 µL of complete culture medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.
-
Add 200 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Incubate for 24 hours at 37°C with 5% CO₂.
-
After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.1% crystal violet for 20 minutes.
-
Wash the inserts with PBS and allow them to air dry.
-
Count the number of migrated cells in several random fields under a microscope.
Procedure for Invasion Assay:
-
Thaw Matrigel on ice overnight.
-
Dilute Matrigel with cold serum-free medium and coat the upper surface of the Transwell inserts.
-
Incubate the coated inserts at 37°C for at least 4 hours to allow the Matrigel to solidify.
-
Follow steps 1-10 of the migration assay protocol, but incubate for 48 hours to allow for cell invasion through the Matrigel.
Western Blot Analysis
This protocol is for detecting the expression levels of proteins in the Wnt/β-catenin signaling pathway.
Materials:
-
Gastric cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-Wnt3a, anti-β-catenin, anti-E-cadherin, anti-N-cadherin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat gastric cancer cells with this compound (0, 10, and 20 µM) for 48 hours.
-
Lyse the cells with RIPA buffer and collect the total protein.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Use a loading control (e.g., GAPDH) to normalize protein expression levels.
Conclusion
This compound presents a valuable pharmacological tool for the investigation of Wnt/β-catenin signaling in the context of gastric cancer. The protocols outlined in these application notes provide a framework for researchers to explore its anti-cancer properties and further elucidate the role of the Wnt pathway in this malignancy. Further studies are warranted to determine the precise molecular mechanism of pizotifen's action and to evaluate its therapeutic potential in preclinical and clinical settings.
References
- 1. researchgate.net [researchgate.net]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Pizotifen inhibits the proliferation and invasion of gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pizotifen inhibits the proliferation and invasion of gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Electrophysiology with Pizotifen Malate on Neuronal Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pizotifen (B1678498) malate (B86768) is a tricyclic benzocycloheptathiophene derivative with a well-established profile as a serotonin (B10506) (5-HT) and tryptamine (B22526) antagonist.[1] It is primarily recognized for its efficacy in the prophylactic treatment of migraine and cluster headaches.[2] The mechanism of action of pizotifen is multifaceted, involving antagonism of 5-HT2A and 5-HT2C receptors, as well as antihistaminic and anticholinergic properties.[2][3] Emerging evidence also points towards its activity as a calcium channel blocker and a modulator of neuronal signaling pathways, such as the ERK pathway, suggesting a potential neuroprotective role.[4][5]
These application notes provide a comprehensive overview of the in vitro electrophysiological effects of pizotifen malate on neuronal cells. The included protocols are designed to guide researchers in investigating the compound's impact on neuronal excitability and synaptic transmission.
Mechanism of Action at the Neuronal Level
This compound exerts its effects on neuronal cells through multiple mechanisms:
-
Serotonin (5-HT) Receptor Antagonism: Pizotifen is a potent antagonist of 5-HT2A and 5-HT2C receptors.[2] In the central nervous system, activation of these receptors can lead to neuronal depolarization. By blocking these receptors, pizotifen can modulate neuronal excitability.
-
Calcium Channel Blockade: Pizotifen has been shown to possess calcium channel blocking properties.[5][6] This action can directly impact neuronal function by reducing calcium influx, which is critical for neurotransmitter release and action potential propagation.
-
Modulation of GABAergic Inhibition: In vivo studies have demonstrated that pizotifen can enhance GABAergic inhibitory synaptic transmission in the spinal cord. This suggests an indirect mechanism for reducing neuronal excitability.
-
Neuroprotective Signaling: Pizotifen has been found to activate the ERK (extracellular signal-regulated kinase) pathway, a key signaling cascade involved in cell survival and plasticity. This suggests a potential for neuroprotection against excitotoxicity and other cellular stressors.[4]
Data Presentation
The following tables summarize the quantitative data from a key study investigating the in vivo electrophysiological effects of pizotifen on GABAergic transmission in the spinal cord of mice. It is important to note that comprehensive in vitro electrophysiological data on single neuronal cells is limited in the current literature.
Table 1: Effect of Pizotifen on the Frequency of Miniature Inhibitory Postsynaptic Currents (mIPSCs) in Spinal Cord Neurons
| Treatment Group | mIPSC Frequency (Hz) | Percentage Change from Control |
| Control (Vehicle) | 1.2 ± 0.2 | N/A |
| Pizotifen (5 µg) | 2.1 ± 0.3 | +75% |
Data adapted from Li et al., 2022. Values are presented as mean ± SEM.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
References
- 1. Whole Cell Patch Clamp Electrophysiology in Human Neuronal Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. Pizotifen Activates ERK and Provides Neuroprotection in vitro and in vivo in Models of Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pizotifen Activates ERK and Provides Neuroprotection in vitro and in vivo in Models of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. criver.com [criver.com]
Application Notes and Protocols: Pizotifen Malate as a Negative Control in Psychedelic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Classic psychedelic compounds such as psilocybin, lysergic acid diethylamide (LSD), and dimethyltryptamine (DMT) exert their profound effects on consciousness primarily through agonist activity at the serotonin (B10506) 2A receptor (5-HT2A).[1][2] In the rigorous design of clinical and preclinical studies investigating these substances, the use of a negative control is crucial to distinguish the specific effects of 5-HT2A receptor activation from non-specific psychological or physiological responses. Pizotifen malate (B86768), a potent 5-HT2A and 5-HT2C receptor antagonist, presents itself as a valuable tool for this purpose.[3][4][5][6]
These application notes provide a comprehensive overview of the rationale and methodology for using Pizotifen malate as a negative control in psychedelic research. While direct studies employing Pizotifen in this specific context are limited, its pharmacological profile is analogous to other well-researched 5-HT2A antagonists, such as ketanserin (B1673593). Therefore, the protocols detailed below are based on established methodologies for 5-HT2A antagonism in human psychedelic studies and can be adapted for use with this compound.
Rationale for Use
The primary rationale for using this compound as a negative control lies in its ability to competitively block the 5-HT2A receptor, the principal molecular target of classic psychedelics. By administering Pizotifen prior to a psychedelic challenge, researchers can effectively attenuate or completely block the subjective, physiological, and neural effects mediated by 5-HT2A receptor agonism. This allows for the dissection of 5-HT2A-dependent effects from other potential mechanisms of action or placebo effects.
Key Pharmacological Actions of this compound:
-
Potent 5-HT2A and 5-HT2C Receptor Antagonist: Pizotifen exhibits high affinity for and blocks the activity of 5-HT2A and 5-HT2C receptors.[3][4][5][6]
-
Antihistaminic and Anticholinergic Properties: It also possesses antihistamine (H1) and weak anticholinergic activity, which should be considered when interpreting results.[3][4][7]
-
Broad Receptor Binding Profile: Pizotifen is known to interact with a range of other receptors, including adrenergic and dopamine (B1211576) receptors, though its primary antagonistic effects at 5-HT2 receptors are most relevant for this application.[3][7]
Data Presentation: Quantitative Effects of 5-HT2A Antagonism on Psychedelic Effects
The following tables summarize quantitative data from studies using the 5-HT2A antagonist ketanserin to block the effects of LSD and psilocybin. These data serve as a reference for the expected outcomes when using a potent 5-HT2A antagonist like this compound.
Table 1: Effect of Ketanserin on Subjective Effects of LSD
| Outcome Measure | LSD + Placebo (mean ± SEM) | LSD + Ketanserin (mean ± SEM) | p-value | Reference |
| Duration of "Any Drug Effect" (hours) | 8.5 ± 0.4 | 3.5 ± 0.3 | < 0.001 | [3] |
| 5D-ASC Total Score (% of max) | 60 ± 5 | 15 ± 3 | < 0.001 | [4] |
| VAS "Good Drug Effects" (% of max) | 70 ± 6 | 20 ± 4 | < 0.001 | [1] |
| VAS "Visual Alterations" (% of max) | 55 ± 7 | 10 ± 2 | < 0.001 | [1] |
| VAS "Ego-Dissolution" (% of max) | 45 ± 6 | 5 ± 1 | < 0.001 | [1] |
5D-ASC: 5 Dimensions of Altered States of Consciousness; VAS: Visual Analog Scale
Table 2: Effect of Ketanserin on Physiological Effects of LSD
| Outcome Measure | LSD + Placebo (mean change from baseline) | LSD + Ketanserin (mean change from baseline) | p-value | Reference |
| Systolic Blood Pressure (mmHg) | +15 ± 3 | +5 ± 2 | < 0.05 | [4] |
| Diastolic Blood Pressure (mmHg) | +10 ± 2 | +3 ± 1 | < 0.05 | [4] |
| Heart Rate (bpm) | +12 ± 2 | +4 ± 1 | < 0.01 | [4] |
| Pupil Size (mm) | +2.5 ± 0.3 | +0.5 ± 0.1 | < 0.001 | [4] |
Table 3: Effect of Ketanserin on Psilocybin-Induced Changes in Cerebral Blood Flow (CBF)
| Brain Region | Psilocybin (% change in CBF) | Ketanserin (% change in CBF) | p-value (interaction) | Reference |
| Global | -11.5% | -2.3% | not significant | [7] |
| Parietal Cortex | -15% | -2.5% | < 0.0001 | [7] |
Experimental Protocols
The following are detailed, adaptable protocols for using a 5-HT2A antagonist as a negative control in human psychedelic research. These are based on published studies with ketanserin and can be modified for this compound, with appropriate dose adjustments and safety considerations.
Protocol 1: Pretreatment with a 5-HT2A Antagonist to Block Psychedelic Effects
Objective: To determine the extent to which the subjective and physiological effects of a psychedelic are mediated by the 5-HT2A receptor.
Materials:
-
Psychedelic compound (e.g., psilocybin, 15-30 mg, or LSD, 100-200 µg)
-
This compound (or other 5-HT2A antagonist, e.g., ketanserin, 40 mg)
-
Placebo for psychedelic
-
Placebo for antagonist
-
Standardized psychometric scales (e.g., 5D-ASC, Mystical Experience Questionnaire [MEQ], Visual Analog Scales [VAS] for specific effects)
-
Physiological monitoring equipment (blood pressure, heart rate, ECG, pupilometer)
-
Blood sampling supplies (for pharmacokinetic analysis, optional)
Procedure:
-
Participant Screening: Recruit healthy volunteers with prior experience with psychedelics to ensure they can tolerate the experience. Conduct thorough medical and psychiatric screening.
-
Study Design: Employ a double-blind, placebo-controlled, crossover design. Each participant will attend four sessions, separated by at least two weeks:
-
Session 1: Placebo Antagonist + Placebo Psychedelic
-
Session 2: this compound + Placebo Psychedelic
-
Session 3: Placebo Antagonist + Psychedelic
-
Session 4: this compound + Psychedelic
-
-
Drug Administration:
-
Administer this compound (e.g., 1-2 mg, orally) or placebo 60-90 minutes before the psychedelic challenge. The exact timing should be based on the pharmacokinetic profile of Pizotifen to ensure peak plasma concentration coincides with the onset of psychedelic effects.
-
Administer the psychedelic compound or placebo.
-
-
Data Collection:
-
Baseline: Collect baseline physiological data and subjective ratings before drug administration.
-
Post-Administration: At regular intervals (e.g., every 30-60 minutes) for the duration of the expected effects (6-8 hours for psilocybin, 8-12 hours for LSD), collect:
-
Physiological data (blood pressure, heart rate, pupil size).
-
Subjective ratings using VAS for "any drug effect," "good drug effects," "visual alterations," "ego dissolution," etc.
-
-
Peak Effects: Administer comprehensive psychometric questionnaires (e.g., 5D-ASC, MEQ) at the expected time of peak psychedelic effects (e.g., 90-120 minutes post-psilocybin).
-
Pharmacokinetics (Optional): Collect blood samples at regular intervals to determine plasma concentrations of the psychedelic and Pizotifen.
-
Expected Outcome: Pretreatment with this compound is expected to significantly attenuate or completely block the subjective and physiological effects of the psychedelic compound.
Protocol 2: In Vitro 5-HT2A Receptor Binding and Functional Assays
Objective: To quantify the antagonistic potency of this compound at the 5-HT2A receptor in the presence of a psychedelic agonist.
Materials:
-
Cell line expressing human 5-HT2A receptors (e.g., HEK293 cells)
-
Radiolabeled 5-HT2A receptor ligand (e.g., [3H]ketanserin)
-
Psychedelic agonist (e.g., psilocin, LSD)
-
This compound
-
Assay buffer and reagents
-
Scintillation counter or other appropriate detection system
-
Calcium imaging system or other functional assay readout
Procedure:
-
Competitive Binding Assay:
-
Prepare cell membranes from the 5-HT2A expressing cell line.
-
Incubate the membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.
-
Measure the displacement of the radioligand by Pizotifen to determine its binding affinity (Ki).
-
-
Functional Assay (e.g., Calcium Mobilization):
-
Culture 5-HT2A expressing cells in appropriate plates for the assay.
-
Load cells with a calcium-sensitive fluorescent dye.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of the psychedelic agonist (e.g., EC80 concentration).
-
Measure the change in intracellular calcium levels to determine the inhibitory potency (IC50) of Pizotifen.
-
Expected Outcome: this compound will competitively inhibit the binding of the radioligand and the functional response induced by the psychedelic agonist in a concentration-dependent manner.
Visualizations
Signaling Pathways
Caption: Signaling pathway of psychedelic action at the 5-HT2A receptor and its blockade by this compound.
Experimental Workflow
Caption: Experimental workflow for a human psychedelic study with a 5-HT2A antagonist as a negative control.
Logical Relationship
References
- 1. Ketanserin Reverses the Acute Response to LSD in a Randomized, Double-Blind, Placebo-Controlled, Crossover Study in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ketanserin exhibits dose- and concentration-proportional serotonin 2A receptor occupancy in healthy individuals: Relevance for psychedelic research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Ketanserin Reverses the Acute Response to LSD in a Randomized, Double-Blind, Placebo-Controlled, Crossover Study in Healthy Participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. medrxiv.org [medrxiv.org]
Application Notes and Protocols for Transdermal Delivery Systems of Pizotifen Malate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the research and development of transdermal delivery systems (TDS) for Pizotifen (B1678498) malate (B86768), a compound used in the prophylactic treatment of migraine.[1] The following sections detail the experimental evaluation of various chemical penetration enhancers and the characterization of formulated transdermal patches, drawing primarily from the foundational study by Serna-Jiménez et al. (2015).
Introduction to Transdermal Pizotifen Malate Delivery
Oral administration of this compound for migraine prophylaxis can be associated with side effects and variable bioavailability.[2] Transdermal delivery offers a promising alternative, aiming to provide sustained and controlled drug release, bypass first-pass metabolism, and improve patient compliance.[3] The primary challenge in transdermal delivery is overcoming the barrier function of the stratum corneum. This document outlines protocols for evaluating chemical enhancers to increase skin permeability and for characterizing the physicochemical properties of this compound transdermal patches.
Data Presentation: In Vitro Permeation Studies
The following tables summarize the quantitative data from in vitro permeation studies of this compound through porcine skin, evaluating the effect of various chemical penetration enhancers when applied from a solution and when incorporated into a transdermal delivery system (TDS).[4]
Table 1: In Vitro Permeation Parameters of this compound with Various Chemical Enhancers in Solution [4]
| Chemical Enhancer | Steady-State Flux (Jss) (μg/cm²/h) | Lag Time (h) | Permeability Coefficient (Kp) x 10³ (cm/h) | Diffusion Coefficient (D) x 10³ (cm²/h) | Partition Coefficient (K) | Enhancement Ratio (ER) |
| Control | 0.81 ± 0.33 | 2.81 ± 0.93 | 0.81 ± 0.33 | 1.99 ± 0.54 | 0.41 ± 0.19 | 1.00 |
| Ethanol | 1.62 ± 0.65 | 2.53 ± 0.88 | 1.62 ± 0.65 | 2.21 ± 0.61 | 0.73 ± 0.28 | 2.00 |
| 1,8-Cineole | 4.37 ± 1.81 | 2.11 ± 0.73 | 4.37 ± 1.81 | 2.65 ± 0.72 | 1.65 ± 0.61 | 5.40 |
| Limonene | 3.89 ± 1.59 | 2.25 ± 0.78 | 3.89 ± 1.59 | 2.49 ± 0.68 | 1.56 ± 0.58 | 4.80 |
| Azone | 2.43 ± 0.99 | 2.41 ± 0.84 | 2.43 ± 0.99 | 2.32 ± 0.64 | 1.05 ± 0.40 | 3.00 |
| Decanoic Acid | 10.29 ± 4.22 | 1.54 ± 0.53 | 10.29 ± 4.22 | 3.63 ± 0.99 | 2.83 ± 1.05 | 12.70 |
| Decenoic Acid | 12.31 ± 5.05 | 1.39 ± 0.48 | 12.31 ± 5.05 | 4.02 ± 1.10 | 3.06 ± 1.13 | 15.20 |
| Dodecanoic Acid | 6.27 ± 2.57 | 1.89 ± 0.65 | 6.27 ± 2.57 | 2.96 ± 0.81 | 2.12 ± 0.78 | 7.74 |
| Linoleic Acid | 7.08 ± 2.90 | 1.76 ± 0.61 | 7.08 ± 2.90 | 3.18 ± 0.87 | 2.23 ± 0.82 | 8.74 |
| Oleic Acid | 5.43 ± 2.23 | 2.01 ± 0.70 | 5.43 ± 2.23 | 2.78 ± 0.76 | 1.95 ± 0.72 | 6.70 |
Data are presented as mean ± standard deviation.
Table 2: In Vitro Permeation Parameters of this compound from Formulated Transdermal Delivery Systems (TDS) [4]
| TDS Formulation | Steady-State Flux (Jss) (μg/cm²/h) | Lag Time (h) | Permeability Coefficient (Kp) x 10³ (cm/h) | Diffusion Coefficient (D) x 10³ (cm²/h) | Partition Coefficient (K) |
| Control TDS | 1.21 ± 0.49 | 3.12 ± 1.08 | 1.21 ± 0.49 | 1.79 ± 0.49 | 0.68 ± 0.25 |
| TDS with Oleic Acid | 6.89 ± 2.82 | 2.33 ± 0.81 | 6.89 ± 2.82 | 2.40 ± 0.66 | 2.87 ± 1.06 |
| TDS with Decenoic Acid | 14.15 ± 5.80 | 1.58 ± 0.55 | 14.15 ± 5.80 | 3.54 ± 0.97 | 3.99 ± 1.47 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol for In Vitro Skin Permeation Studies
This protocol describes the methodology for assessing the permeation of this compound across a skin membrane using a Franz diffusion cell.
Objective: To quantify the rate of this compound permeation through an excised skin membrane from a donor solution or a transdermal patch.
Materials and Equipment:
-
Franz diffusion cells
-
Excised porcine ear skin
-
Phosphate Buffered Saline (PBS), pH 7.4
-
This compound
-
Chemical penetration enhancers (as per study design)
-
Magnetic stirrer
-
Water bath maintained at 37°C
-
HPLC system for drug quantification
-
Syringes and needles
-
Parafilm
Procedure:
-
Skin Preparation:
-
Excise fresh porcine ears and remove the skin from the cartilage.
-
Carefully remove subcutaneous fat and connective tissue.
-
Cut the skin into sections of appropriate size to fit the Franz diffusion cells.
-
Visually inspect the skin for any imperfections and discard damaged sections.
-
Store the prepared skin sections at -20°C until use.
-
-
Franz Diffusion Cell Assembly:
-
Thaw the skin sections at room temperature.
-
Mount the skin between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Clamp the two compartments together securely.
-
Fill the receptor compartment with a known volume of PBS (pH 7.4), ensuring no air bubbles are trapped beneath the skin.
-
Place a magnetic stir bar in the receptor compartment.
-
Allow the assembled cells to equilibrate in a water bath at 37°C for 30 minutes. The stirring in the receptor compartment should be maintained at a constant rate (e.g., 600 rpm).
-
-
Application of Donor Formulation:
-
For Solutions: Apply a known volume and concentration of the this compound solution (with or without enhancers) to the donor compartment.
-
For Transdermal Patches: Cut the patch to the size of the diffusion area and apply it to the skin surface in the donor compartment.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor compartment through the sampling arm.
-
Immediately replenish the receptor compartment with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.
-
-
Sample Analysis:
-
Analyze the collected samples for this compound concentration using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area (μg/cm²) at each time point.
-
Plot the cumulative amount permeated versus time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.
-
Determine the lag time by extrapolating the linear portion of the plot to the x-axis.
-
Calculate the permeability coefficient (Kp), diffusion coefficient (D), and partition coefficient (K) using appropriate equations (e.g., Fick's law of diffusion).
-
Protocol for HPLC Analysis of this compound
This protocol outlines the high-performance liquid chromatography (HPLC) method for the quantification of this compound in samples from in vitro permeation studies.[5]
Objective: To accurately determine the concentration of this compound in buffer solutions.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.0 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
This compound reference standard
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (e.g., 40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound of a known concentration (e.g., 100 µg/mL) in the mobile phase.
-
Perform serial dilutions of the stock solution to prepare a series of standard solutions with concentrations ranging from the limit of quantification to the expected maximum concentration in the samples (e.g., 0.24 to 24.0 µg/mL).
-
-
Sample Preparation:
-
Filter the samples collected from the Franz diffusion cell receptor compartment through a 0.45 µm syringe filter before injection.
-
-
Calibration Curve:
-
Inject the standard solutions into the HPLC system.
-
Record the peak area for each standard.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the linearity of the calibration curve (R² value).
-
-
Sample Analysis:
-
Inject the prepared samples into the HPLC system.
-
Record the peak area for each sample.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
Protocol for Formulation of Transdermal Patches
This protocol describes the solvent casting method for the preparation of matrix-type transdermal patches of this compound.
Objective: To fabricate a transdermal patch with a uniform distribution of this compound within a polymeric matrix.
Materials and Equipment:
-
This compound
-
Polymers (e.g., Eudragit E100)
-
Plasticizer (e.g., Adipic acid)
-
Penetration enhancer (e.g., Oleic acid, Decenoic acid)
-
Solvent (e.g., Ethanol)
-
Magnetic stirrer
-
Petri dish or a suitable casting surface
-
Oven
Procedure:
-
Preparation of the Polymeric Solution:
-
Dissolve the polymer(s) and plasticizer in a suitable solvent with continuous stirring until a clear, homogenous solution is formed.
-
-
Incorporation of Drug and Enhancer:
-
Dissolve the this compound and the selected penetration enhancer in the polymeric solution.
-
Continue stirring until all components are completely dissolved and uniformly dispersed.
-
-
Casting of the Film:
-
Pour the resulting solution into a petri dish or onto a flat, inert surface.
-
Ensure the solution spreads evenly to form a film of uniform thickness.
-
-
Drying of the Patch:
-
Allow the solvent to evaporate slowly at room temperature or in an oven at a controlled temperature (e.g., 40°C) until a dry film is formed.
-
Once dried, carefully peel the patch from the casting surface.
-
-
Cutting and Storage:
-
Cut the patch into the desired size and shape.
-
Store the patches in a desiccator to protect them from moisture.
-
Protocol for Physicochemical Evaluation of Transdermal Patches
This protocol details the methods for evaluating the physical properties of the formulated this compound transdermal patches.
Objective: To characterize the physical and mechanical properties of the transdermal patches to ensure they are suitable for application.
3.4.1. Thickness Measurement
-
Procedure: Measure the thickness of the patch at multiple points using a digital micrometer. Calculate the average thickness and standard deviation.
3.4.2. Weight Uniformity
-
Procedure: Weigh individual patches of a specific size. Calculate the average weight and standard deviation to assess weight variation.
3.4.3. Drug Content Uniformity
-
Procedure:
-
Dissolve a patch of a known area in a suitable solvent (e.g., mobile phase used for HPLC).
-
Sonicate the solution to ensure complete extraction of the drug.
-
Filter the solution and analyze the drug content using a validated HPLC method.
-
Repeat for multiple patches to determine the uniformity of drug content.
-
3.4.4. Folding Endurance
-
Procedure: Repeatedly fold a patch at the same place until it breaks or a visible crack appears. The number of folds is taken as the folding endurance value.
3.4.5. Tensile Strength
-
Procedure:
-
Cut the patch into strips of a specific dimension.
-
Mount the strip in a tensiometer.
-
Apply a force to stretch the film until it breaks.
-
Calculate the tensile strength using the formula: Tensile Strength = Breaking Force / (Cross-sectional Area of the sample)
-
3.4.6. Bioadhesion (Tack) Test
-
Procedure:
-
Measure the force required to detach the patch from a substrate that mimics the skin surface using a texture analyzer or a similar instrument.
-
The peak detachment force and the work of adhesion can be used to quantify the bioadhesive strength.
-
Visualizations
Caption: Experimental workflow for formulation and evaluation of this compound TDS.
References
- 1. SERNA JIM2NEZ HPLC-UV Analytical Method For Determination of Pizotifen After in Vitro Transdermal Diffusion Studies | PDF | Detection Limit | High Performance Liquid Chromatography [scribd.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. HPLC-UV analytical method for determination of pizotifen after in vitro transdermal diffusion studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
RP-HPLC method for quantification of Pizotifen malate in samples
An RP-HPLC method is a reliable and widely used technique for the quantification of Pizotifen malate (B86768) in various samples, particularly in pharmaceutical dosage forms. This application note provides a detailed protocol for the determination of Pizotifen malate using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The method is simple, accurate, and precise, making it suitable for routine quality control analysis.
Application Note
Introduction
This compound is a serotonin (B10506) and histamine (B1213489) antagonist used for the prevention of migraine headaches. Accurate quantification of this compound in pharmaceutical formulations is crucial to ensure its safety and efficacy. This note describes a validated RP-HPLC method for the determination of this compound. The method utilizes a C18 column with a UV detector, providing a rapid and reliable analytical solution.
Chromatographic Conditions
The separation and quantification of this compound can be achieved using the chromatographic conditions outlined in the tables below. Two distinct, validated methods are presented to offer flexibility based on available resources and specific sample matrices.
Table 1: Chromatographic Conditions - Method 1
| Parameter | Value |
| Column | C18 ODS HYPERSIL (10 cm x 4.6 mm, 5 µm)[1] |
| Mobile Phase | Acetonitrile (B52724): Acetate (B1210297) Buffer (pH 7.0) (60:40, v/v)[1] |
| Flow Rate | 2 mL/min[1] |
| Detection Wavelength | 231 nm[1] |
| Injection Volume | 100 µL[1] |
| Column Temperature | 40°C[1] |
| Retention Time | Approximately 2.84 minutes[1] |
Table 2: Chromatographic Conditions - Method 2
| Parameter | Value |
| Column | Chromosil C18 (250 mm x 4.6 mm, 5 µm)[2] |
| Mobile Phase | Methanol (B129727): Acetonitrile (10:90, v/v), pH adjusted to 5.8 with Orthophosphoric Acid[2] |
| Flow Rate | 1.0 mL/min[2] |
| Detection Wavelength | 230 nm[2] |
| Injection Volume | 20 µL[2] |
| Column Temperature | Ambient[2] |
| Retention Time | Approximately 2.02 minutes[2] |
Method Validation Summary
The described methods have been validated according to ICH guidelines, demonstrating good linearity, accuracy, and precision.[1][2]
Table 3: Method Validation Parameters
| Parameter | Method 1 | Method 2 |
| Linearity Range | 0.0020 - 0.0300 mg/mL[1] | 5 - 30 ppm[2] |
| Correlation Coefficient (r²) | 0.99997[1] | Not explicitly stated, but linearity was established |
| Accuracy (% Recovery) | 99.19 ± 0.55%[1] | 99.93 - 100.4%[2] |
| Precision (%RSD) | < 2% | Intraday and Interday %RSD were within acceptable limits |
| Limit of Detection (LOD) | Not explicitly stated | Not explicitly stated |
| Limit of Quantification (LOQ) | Not explicitly stated | Not explicitly stated |
Experimental Protocols
Protocol 1: Based on Method 1
1. Preparation of Solutions
-
Acetate Buffer (pH 7.0): Prepare a 0.1M solution of ammonium (B1175870) acetate in purified water (7.708 g in 1000 mL).[1] Add 25 mL of triethylamine (B128534) and adjust the pH to 7.0 with concentrated phosphoric acid.[1]
-
Mobile Phase: Mix acetonitrile and the prepared acetate buffer in a 60:40 (v/v) ratio.[1] Filter the mobile phase through a 0.45 µm membrane filter and degas before use.[1]
-
Standard Stock Solution: Accurately weigh 72.50 mg of this compound working standard (equivalent to 50 mg of Pizotifen) and transfer it to a 100 mL volumetric flask.[1] Dissolve and dilute to volume with the mobile phase.[1]
-
Working Standard Solutions: From the stock solution, prepare a series of dilutions to cover the concentration range of 0.0020 to 0.0300 mg/mL.[1]
-
Sample Preparation (for tablets): Weigh and finely powder a sufficient number of tablets. Transfer a quantity of the powder equivalent to a specific amount of this compound into a volumetric flask. Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Analysis
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 100 µL of the blank (mobile phase), followed by the standard solutions and then the sample solutions.
-
Record the chromatograms and measure the peak area for this compound.
3. Quantification
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solutions from the calibration curve.
Protocol 2: Based on Method 2
1. Preparation of Solutions
-
Mobile Phase: Mix methanol and acetonitrile in a 10:90 (v/v) ratio.[2] Adjust the pH to 5.8 using orthophosphoric acid.[2] Filter the mobile phase through a 0.45 µm nylon filter and degas.[2]
-
Standard Stock Solution: Prepare a 100 ppm standard solution of Pizotifen in the mobile phase.[3]
-
Working Standard Solutions: Prepare dilutions from the stock solution to achieve concentrations in the range of 5-30 ppm.[2]
-
Sample Preparation (for tablets): Crush tablets to a fine powder.[3] Prepare a 70 ppm solution of the powdered material in the mobile phase.[3] Filter the solution through a suitable membrane filter.[3]
2. Chromatographic Analysis
-
Equilibrate the HPLC system with the mobile phase.
-
Inject 20 µL of each solution.
-
Record the chromatograms and measure the peak areas.
3. Quantification
-
Use the calibration curve generated from the standard solutions to calculate the concentration of Pizotifen in the sample.
Visualizations
Caption: General experimental workflow for the RP-HPLC quantification of this compound.
Caption: Detailed workflow for the preparation of samples from solid dosage forms.
References
Application Notes and Protocols: Pizotifen Malate in Neuroinflammation and Pain Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of pizotifen (B1678498) malate (B86768) in preclinical studies of neuroinflammation and pain. The information compiled includes its pharmacological profile, in vivo efficacy in rodent models of neuropathic and inflammatory pain, and detailed experimental protocols.
Introduction
Pizotifen is a tricyclic benzocycloheptathiophene derivative primarily known for its use in migraine prophylaxis.[1][2] Its pharmacological activity is characterized by a broad receptor binding profile, notably as a potent serotonin (B10506) (5-HT) receptor antagonist, particularly at 5-HT2 subtypes.[3][4] It also exhibits significant antihistaminic (H1 receptor) and weak anticholinergic (muscarinic receptor) properties.[2][5] Recent research has begun to explore its potential in other types of pain, such as neuropathic and inflammatory pain, suggesting a broader therapeutic utility.[6] The primary mechanism implicated in its analgesic effects in these models is the enhancement of GABAergic inhibition in the spinal cord.[6]
Data Presentation
Table 1: Receptor Binding Affinity of Pizotifen
| Receptor Subtype | Ligand | Preparation | pA2 | Ki (nM) | Reference |
| Muscarinic M1, M2, M3 | - | Rabbit vas deferens, Guinea-pig ileum and trachea | 7.23 - 7.81 | - | [5] |
| 5-HT₂ | ³H-Spiperone | Human frontal cortex membranes | - | 1 - 10 | [3] |
| 5-HT₁ₐ | ³H-8-OH-DPAT | Human frontal cortex membranes | - | ~100 | [3] |
| 5-HT₂B | BW 723C86 | Pig pulmonary artery | 8.32 - 8.47 | - | [7] |
| 5-HT₁C | - | - | - | High Affinity | [4] |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates higher antagonist potency. Ki (inhibition constant) represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand or other competitors. A lower Ki value indicates a higher binding affinity.
Table 2: In Vivo Efficacy of Intrathecal Pizotifen Malate in Mouse Pain Models
| Pain Model | Behavioral Test | Pizotifen Dose (µg) | Endpoint | Result | Reference |
| Spinal Nerve Ligation (Neuropathic Pain) | Mechanical Allodynia (von Frey) | 0.5, 1, 5 | Paw Withdrawal Threshold (g) | Dose-dependent increase | [6] |
| Spinal Nerve Ligation (Neuropathic Pain) | Thermal Hyperalgesia (Hargreaves) | 0.5, 1, 5 | Paw Withdrawal Latency (s) | Dose-dependent increase | [6] |
| Complete Freund's Adjuvant (Inflammatory Pain) | Mechanical Allodynia (von Frey) | 0.5, 1, 5 | Paw Withdrawal Threshold (g) | Dose-dependent increase | [6] |
| Complete Freund's Adjuvant (Inflammatory Pain) | Thermal Hyperalgesia (Hargreaves) | 0.5, 1, 5 | Paw Withdrawal Latency (s) | Dose-dependent increase | [6] |
Signaling Pathways and Mechanisms of Action
Pizotifen's Role in Enhancing GABAergic Inhibition
Studies suggest that the analgesic effect of pizotifen in neuropathic and inflammatory pain models is mediated by the strengthening of GABAergic inhibitory synaptic transmission in the spinal cord.[6] This is supported by findings that intrathecal administration of pizotifen increases the levels of the GABA-synthesizing enzymes GAD65 and GAD67 and increases the frequency of miniature inhibitory postsynaptic currents (mIPSCs) in the spinal dorsal horn.[6]
Caption: Pizotifen enhances GABAergic inhibition in the spinal cord.
Potential Involvement of MAPK/ERK Signaling in Neuroprotection
While not directly demonstrated in a neuroinflammation-pain model, studies in a model of Huntington's disease have shown that pizotifen can activate the ERK/MAPK signaling pathway, which is known to be involved in neuroprotection.[8][9] This suggests a potential mechanism by which pizotifen could exert protective effects in the context of neuroinflammation, although further research is needed to confirm this.
Caption: Potential neuroprotective signaling pathway of pizotifen.
Experimental Protocols
In Vivo Pain Models and Behavioral Testing Workflow
Caption: Workflow for in vivo studies of pizotifen in pain models.
1. Animal Models of Pain
-
Neuropathic Pain Model: Spinal Nerve Ligation (SNL)
-
Anesthetize adult male C57BL/6 mice (8-10 weeks old) with an appropriate anesthetic (e.g., isoflurane).
-
Make a small incision over the L4-L6 region to expose the transverse process of the L6 vertebra.
-
Carefully remove the L6 transverse process to expose the L4 and L5 spinal nerves.
-
Isolate the L5 spinal nerve and tightly ligate it with a 6-0 silk suture.
-
Close the muscle and skin layers with sutures.
-
Allow the animals to recover for at least 3-7 days before behavioral testing to allow for the development of neuropathic pain behaviors.
-
-
Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)
-
Briefly restrain an adult male C57BL/6 mouse.
-
Inject 20 µL of Complete Freund's Adjuvant (CFA; typically a 1:1 emulsion of CFA and saline) into the plantar surface of one hind paw using a 30-gauge needle.
-
Return the mouse to its home cage. Behavioral testing is typically performed 24 hours after CFA injection when peak inflammation and hyperalgesia are observed.
-
2. Behavioral Pain Assays
-
Mechanical Allodynia: Von Frey Test
-
Place mice in individual plexiglass chambers on an elevated mesh floor and allow them to acclimate for at least 30-60 minutes.
-
Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.
-
A positive response is recorded as a brisk withdrawal, flinching, or licking of the paw.
-
The 50% paw withdrawal threshold is determined using the up-down method.
-
-
Thermal Hyperalgesia: Hargreaves Test
-
Place mice in individual plexiglass chambers on a glass surface and allow them to acclimate.
-
A radiant heat source is positioned under the glass and focused on the plantar surface of the hind paw.
-
The time taken for the mouse to withdraw its paw is automatically recorded as the paw withdrawal latency.
-
A cut-off time (e.g., 20-30 seconds) is used to prevent tissue damage.
-
3. Molecular and Electrophysiological Analysis
-
Western Blot for GAD65/67
-
Following behavioral testing, euthanize the mice and dissect the lumbar spinal cord.
-
Homogenize the tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against GAD65 and GAD67 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band density and normalize to a loading control (e.g., β-actin or GAPDH).
-
-
Electrophysiological Recording of mIPSCs
-
Prepare acute transverse spinal cord slices (300-400 µm) from mice.
-
Transfer slices to a recording chamber perfused with artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ and 5% CO₂.
-
Perform whole-cell patch-clamp recordings from neurons in the superficial dorsal horn (laminae I-II).
-
Record mIPSCs in the presence of tetrodotoxin (B1210768) (TTX, 1 µM) to block action potentials, and CNQX (10 µM) and AP5 (50 µM) to block excitatory postsynaptic currents.
-
Analyze the frequency and amplitude of mIPSC events using appropriate software.
-
4. In Vitro Neuroinflammation Assays (General Protocols)
While specific data on pizotifen's direct effects on microglial activation and cytokine release are limited, the following are standard protocols to investigate these potential activities.
-
Microglial Cell Culture and Stimulation
-
Culture a murine microglial cell line (e.g., BV-2) or primary microglia in DMEM supplemented with 10% FBS and penicillin/streptomycin.
-
Plate cells at a suitable density in multi-well plates.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS; 100 ng/mL to 1 µg/mL) to induce an inflammatory response.
-
-
Cytokine Release Assay (ELISA)
-
After 24 hours of LPS stimulation, collect the cell culture supernatants.
-
Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Analysis of Microglial Polarization Markers (qPCR or Flow Cytometry)
-
For qPCR, lyse the cells after treatment and extract total RNA. Synthesize cDNA and perform real-time PCR using primers for M1 markers (e.g., iNOS, CD86) and M2 markers (e.g., Arg1, CD206).
-
For flow cytometry, detach the cells and stain with fluorescently labeled antibodies against M1 (e.g., CD86) and M2 (e.g., CD206) surface markers. Analyze the percentage of M1 and M2 polarized cells.
-
Conclusion
This compound demonstrates significant analgesic effects in preclinical models of neuropathic and inflammatory pain, primarily through the enhancement of spinal GABAergic inhibition. Its broad receptor profile suggests multiple potential mechanisms of action. While its direct role in modulating neuroinflammatory processes such as microglial activation and cytokine release requires further investigation, the provided protocols offer a framework for exploring these potential anti-neuroinflammatory properties. These findings and methods provide a valuable resource for researchers investigating novel therapeutic strategies for chronic pain and neuroinflammation.
References
- 1. Pizotifen - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Affinity profiles of pizotifen, ketotifen and other tricyclic antimuscarinics at muscarinic receptor subtypes M1, M2 and M3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intrathecally administered pizotifen alleviates neuropathic and inflammatory pain in mice by enhancing GABAergic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Further evidence that 5-HT-induced relaxation of pig pulmonary artery is mediated by endothelial 5-HT2B receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pizotifen Activates ERK and Provides Neuroprotection in vitro and in vivo in Models of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Primary Culture of Mouse Neurons from the Spinal Cord Dorsal Horn - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Role of 5-HT in Migraine Pathophysiology Using Pizotifen Malate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Migraine is a complex neurological disorder characterized by recurrent, severe headaches often accompanied by sensory disturbances. The neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT) has long been implicated in its pathophysiology.[1] Pizotifen (B1678498) malate (B86768), a potent antagonist at several 5-HT receptor subtypes, serves as a valuable pharmacological tool to dissect the intricate role of serotonergic signaling in migraine.[1][2][3] These application notes provide a comprehensive overview and detailed protocols for utilizing pizotifen malate in preclinical and clinical research settings.
Pizotifen's therapeutic action in migraine prophylaxis is primarily attributed to its antagonist activity at 5-HT2A and 5-HT2C receptors.[2] By blocking these receptors, pizotifen is thought to inhibit the downstream signaling cascades that contribute to the vascular and inflammatory changes associated with migraine attacks.[4] Furthermore, its interaction with other 5-HT receptor subtypes, as well as histaminergic and muscarinic receptors, provides a broad pharmacological profile for investigating various aspects of migraine.[5][6]
Data Presentation
This compound Receptor Binding Profile
The following table summarizes the binding affinities (Ki or pA2 values) of pizotifen for various human receptors, providing a quantitative basis for its mechanism of action and potential off-target effects.
| Receptor Subtype | Binding Affinity (Ki in nM) | Reference |
| 5-HT1A | ~100 | [5] |
| 5-HT2A | 1 - 10 | [5] |
| 5-HT2C | High Affinity | [2] |
| Muscarinic M1 | pA2 = 7.81 | [6] |
| Muscarinic M2 | pA2 = 7.23 | [6] |
| Muscarinic M3 | pA2 = 7.42 | [6] |
Note: Ki represents the inhibition constant, with a lower value indicating higher binding affinity. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Clinical Efficacy of Pizotifen in Migraine Prophylaxis
This table presents a summary of the clinical efficacy of pizotifen in reducing migraine frequency from published studies.
| Efficacy Endpoint | Result | 95% Confidence Interval | p-value | Reference |
| Clinical Symptom Improvement (Relative Risk vs. Placebo) | 6.00 | 1.63 to 22.03 | 0.007 | [7][8] |
| 50% Responder Rate (vs. Placebo) | 43% (Pizotifen) vs. 4% (Placebo) | Not Reported | Not Reported | [9] |
| Reduction in Mean Monthly Migraine Attacks | Significant Reduction | Not Reported | Not Reported | [10] |
Signaling Pathways and Experimental Workflows
5-HT Signaling in Migraine and Pizotifen's Mechanism of Action
Caption: Pizotifen antagonizes 5-HT2A/2C receptors, blocking downstream signaling.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for determining Pizotifen's binding affinity to 5-HT receptors.
Experimental Workflow: Platelet Aggregation Assay
References
- 1. 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pizotifen Relieves Acute Migraine Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Antimigraine drug interactions with serotonin receptor subtypes in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Affinity profiles of pizotifen, ketotifen and other tricyclic antimuscarinics at muscarinic receptor subtypes M1, M2 and M3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Pizotifen for the treatment of migraine. A systematic review and meta-analysis | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Prophylaxis of migraine headache - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pizotifen once daily in the prophylaxis of migraine: results of a multi-centre general practice study - PubMed [pubmed.ncbi.nlm.nih.gov]
Pizotifen Malate for Inducing Weight Gain in Animal Models of Cachexia: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cachexia is a multifactorial syndrome characterized by severe, unintentional weight loss, muscle wasting, and anorexia, and is a common complication in chronic diseases such as cancer. The serotonin (B10506) (5-hydroxytryptamine, 5-HT) system, particularly the 5-HT2C receptor, is a key regulator of appetite and satiety. Increased serotonin levels in the hypothalamus are associated with anorexia in cancer cachexia.[1][2] Pizotifen (B1678498), a potent 5-HT2 receptor antagonist, is known to cause weight gain as a side effect in humans, suggesting its potential as a therapeutic agent for cachexia.[3][4] While direct studies on pizotifen in animal models of cachexia are lacking, its mechanism of action provides a strong rationale for its investigation. However, it is noteworthy that in one study, the related 5-HT2C antagonist cyproheptadine (B85728) did not alter food intake or body weight in MCG-101 tumor-bearing mice.[5] Conversely, pizotifen has also been observed to inhibit the proliferation of gastric cancer cells, a factor that must be considered when evaluating its effects in cancer cachexia models.[6][7]
These application notes provide a proposed framework for evaluating the efficacy of pizotifen malate (B86768) in promoting weight gain in a preclinical cancer cachexia model, based on established methodologies for cachexia research and the known pharmacology of pizotifen.
Proposed Mechanism of Action
Pizotifen malate is hypothesized to promote appetite and weight gain by antagonizing 5-HT2C receptors in the hypothalamus. In a cachectic state, increased serotonergic signaling can activate pro-opiomelanocortin (POMC) neurons, which in turn release α-melanocyte-stimulating hormone (α-MSH). α-MSH activates melanocortin 4 receptors (MC4R), leading to a suppression of appetite. By blocking the 5-HT2C receptor, pizotifen is thought to inhibit the activation of POMC neurons, thereby reducing the anorexic signaling and promoting food intake.
Figure 1: Hypothesized Signaling Pathway of Pizotifen in Appetite Regulation.
Experimental Protocols
The following are proposed protocols for inducing a cancer cachexia model and for evaluating the effects of this compound. These protocols are based on general methodologies in the field and should be adapted and optimized for specific experimental conditions.[8][9][10]
Protocol 1: Induction of Cancer Cachexia in Mice
This protocol describes the establishment of a cancer cachexia model using a syngeneic tumor cell line, such as Lewis Lung Carcinoma (LLC) or Colon-26 (C26) adenocarcinoma, in mice.
Materials:
-
Cachexia-inducing tumor cells (e.g., LLC, C26)
-
Appropriate mouse strain (e.g., C57BL/6 for LLC, BALB/c for C26)
-
Sterile phosphate-buffered saline (PBS)
-
Hemocytometer
-
Syringes and needles (25-27 gauge)
-
Standard laboratory animal diet and water
-
Animal scale
-
Calipers
Procedure:
-
Cell Culture: Culture tumor cells according to standard protocols to achieve a sufficient number of viable cells for injection.
-
Cell Preparation: On the day of injection, harvest the cells and wash them with sterile PBS. Resuspend the cells in sterile PBS at a concentration of 2.5 x 10^6 cells/mL.
-
Tumor Inoculation: Subcutaneously inject 0.2 mL of the cell suspension (5 x 10^5 cells) into the right flank of each mouse. A control group should be injected with 0.2 mL of sterile PBS.
-
Monitoring: Monitor the animals daily for general health. Measure body weight, food intake, and water intake every 2-3 days.
-
Tumor Growth: Measure tumor volume with calipers every 2-3 days using the formula: Volume = (length x width^2) / 2.
-
Cachexia Development: Cachexia is typically characterized by a significant loss of body weight (excluding tumor weight), muscle mass, and adipose tissue, which usually becomes apparent 1-3 weeks post-inoculation, depending on the tumor model.
Figure 2: Experimental Workflow for Induction of Cancer Cachexia.
Protocol 2: Administration of this compound and Evaluation of Efficacy
This protocol outlines the procedure for administering this compound to cachectic animals and assessing its impact on weight gain and other relevant parameters.
Materials:
-
This compound
-
Vehicle for administration (e.g., sterile water, 0.5% methylcellulose)
-
Oral gavage needles
-
Metabolic cages (for precise food and water intake measurement)
-
Equipment for body composition analysis (e.g., DEXA, NMR)
-
Equipment for tissue collection and analysis
Procedure:
-
Group Allocation: Once cachexia is established (e.g., ~10% body weight loss), randomly assign animals to the following groups:
-
Control (PBS-injected, vehicle treatment)
-
Cachexia (Tumor-bearing, vehicle treatment)
-
Pizotifen Treatment (Tumor-bearing, this compound treatment)
-
-
Drug Preparation and Administration: Dissolve this compound in the chosen vehicle. Administer this compound or vehicle daily via oral gavage. The optimal dose should be determined through dose-response studies, starting with a literature-informed range (e.g., 1-10 mg/kg).
-
Data Collection: Continue to monitor body weight, food intake, water intake, and tumor volume throughout the treatment period (e.g., 1-2 weeks).
-
Endpoint Analysis: At the end of the study, euthanize the animals and perform the following:
-
Measure final tumor weight.
-
Dissect and weigh key muscles (e.g., gastrocnemius, tibialis anterior) and fat pads (e.g., epididymal white adipose tissue).
-
Collect blood for analysis of relevant biomarkers (e.g., inflammatory cytokines, metabolic hormones).
-
(Optional) Analyze body composition using DEXA or NMR.
-
Data Presentation
The following tables provide a template for organizing and presenting the quantitative data collected from the proposed experiments.
Table 1: Effect of this compound on Body Weight and Food Intake
| Group | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Change (g) | Carcass Weight (g) | Average Daily Food Intake (g) |
| Control | |||||
| Cachexia + Vehicle | |||||
| Cachexia + Pizotifen |
Carcass weight = Final body weight - Tumor weight
Table 2: Effect of this compound on Body Composition and Tumor Growth
| Group | Gastrocnemius Muscle Weight (mg) | Epididymal Fat Pad Weight (mg) | Final Tumor Weight (g) | Final Tumor Volume (mm³) |
| Control | N/A | N/A | N/A | |
| Cachexia + Vehicle | ||||
| Cachexia + Pizotifen |
Conclusion
The provided protocols and data presentation templates offer a structured approach for investigating the potential of this compound to ameliorate cachexia-induced weight loss in animal models. Given the complex interplay of factors in cachexia and the potential for pizotifen to affect tumor growth, careful experimental design and comprehensive data collection are crucial for a thorough evaluation of its therapeutic potential. The proposed mechanism of action, centered on the antagonism of hypothalamic 5-HT2C receptors, provides a strong rationale for these investigations.
References
- 1. Cancer cachexia, mechanism and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differences in food intake of tumour-bearing cachectic mice are associated with hypothalamic serotonin signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A hunger for hunger: A review of palliative therapies for cancer-associated anorexia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms and pharmacotherapy of cancer cachexia‐associated anorexia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lack of effects by tricyclic antidepressant and serotonin inhibitors on anorexia in MCG 101 tumor-bearing mice with eicosanoid-related cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pizotifen inhibits the proliferation and invasion of gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Animal models of anorexia and cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Animal models for cancer cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Pizotifen malate solubility in DMSO and other organic solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the solubility of Pizotifen (B1678498) malate (B86768) in DMSO and other organic solvents. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and key technical data to facilitate your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the expected solubility of Pizotifen malate in common laboratory solvents?
A1: this compound exhibits the highest solubility in polar aprotic solvents like DMSO and DMF.[1] It is significantly less soluble in alcohols such as ethanol (B145695) and methanol (B129727) and is sparingly soluble in aqueous solutions.[1][2] For a detailed quantitative summary, please refer to the data table below.
Q2: I am having trouble dissolving this compound in DMSO. What could be the issue?
A2: If you are experiencing difficulty dissolving this compound in DMSO, consider the following:
-
Solvent Quality: Ensure you are using fresh, anhydrous (moisture-free) DMSO. Moisture absorbed by DMSO can significantly reduce the solubility of the compound.[3]
-
Concentration: You may be attempting to prepare a solution that is above its solubility limit. Refer to the solubility table for guidance. Different suppliers report slightly different solubility values, which can be batch-dependent.
-
Technique: Sonication can aid in the dissolution process.[4] Gentle warming may also be employed, but be cautious about potential degradation at higher temperatures.
-
Material Form: this compound is supplied as a crystalline solid.[1] Ensure the material is a fine powder to maximize the surface area for dissolution.
Q3: Can I prepare a stock solution of this compound in an alcohol like ethanol?
A3: While this compound is soluble in ethanol, its solubility is very low (approximately 0.5 mg/mL).[1] Preparing concentrated stock solutions in ethanol is generally not feasible. For applications requiring higher concentrations, DMSO or DMF are the recommended solvents.[1]
Q4: How should I prepare an aqueous solution of this compound for my experiments?
A4: this compound is sparingly soluble in aqueous buffers.[1] To achieve the desired concentration in an aqueous medium, it is recommended to first dissolve the compound in a minimal amount of a suitable organic solvent like DMF or DMSO.[1] Subsequently, this stock solution can be diluted with the aqueous buffer of your choice. For example, a solubility of approximately 0.11 mg/mL can be achieved in a 1:8 solution of DMF:PBS (pH 7.2).[1] It is not recommended to store aqueous solutions for more than one day.[1]
Q5: How should I store stock solutions of this compound?
A5: Stock solutions prepared in organic solvents should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store these solutions at -80°C (stable for up to one year).[4] For short-term storage, -20°C is acceptable for up to one month.[4] The solid powder form is stable for at least four years when stored at -20°C.[1]
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various organic solvents as reported by different sources. Note that values can vary between suppliers and batches.
| Solvent | Reported Solubility | Source |
| DMSO | ~15 mg/mL | Cayman Chemical[1] |
| ≥21.48 mg/mL | APExBIO[5], RayBiotech[6] | |
| 21 mg/mL (48.89 mM) | Selleck Chemicals[3] | |
| 20 mg/mL (46.56 mM) | TargetMol[4] | |
| Dimethylformamide (DMF) | ~20 mg/mL | Cayman Chemical[1] |
| Ethanol | ~0.5 mg/mL | Cayman Chemical[1] |
| Insoluble | APExBIO[5], Selleck Chemicals[3] | |
| Slightly Soluble | British Pharmacopoeia[2] | |
| < 1 mg/mL | TargetMol[4] | |
| Methanol | Sparingly Soluble | British Pharmacopoeia[2] |
| Water | Sparingly soluble in aqueous buffers | Cayman Chemical[1] |
| Insoluble | APExBIO[5], Selleck Chemicals[3] | |
| Very slightly soluble | British Pharmacopoeia[2] |
Experimental Protocols
Methodology for Determining Equilibrium Solubility (Shake-Flask Method)
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[7]
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (powder)
-
Solvent of interest (e.g., DMSO, Ethanol)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer for concentration analysis
-
Analytical balance
Procedure:
-
Preparation: Add an excess amount of this compound powder to a series of vials containing a known volume of the solvent. The excess solid should be clearly visible to ensure that a saturated solution is achieved.
-
Equilibration: Securely seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium.[8]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.[9]
-
Sample Collection: Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, filter the collected supernatant through a syringe filter.
-
Dilution: Accurately dilute the clear, filtered solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A standard calibration curve must be prepared to accurately determine the concentration.[8]
-
Calculation: Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.
Visualizations
Signaling Pathway of Pizotifen
Pizotifen primarily functions as a potent antagonist of serotonin (B10506) (5-HT) receptors, particularly the 5-HT2A and 5-HT2C subtypes.[10][11][12] It also exhibits significant antihistaminic activity by blocking H1 receptors and has weak anticholinergic properties.[10][11] This multi-receptor antagonism is central to its mechanism of action in migraine prophylaxis.
Caption: Pizotifen's antagonist action on 5-HT and H1 receptors.
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical steps of the shake-flask method for determining the equilibrium solubility of a compound.
Caption: Workflow for the shake-flask solubility determination method.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. nhathuocngocanh.com [nhathuocngocanh.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | 5-HT Receptor | TargetMol [targetmol.com]
- 5. apexbt.com [apexbt.com]
- 6. raybiotech.com [raybiotech.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. What is the mechanism of Pizotifen? [synapse.patsnap.com]
- 12. pizotifen | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Pizotifen Malate Stability in Aqueous Solutions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance on the stability of pizotifen (B1678498) malate (B86768) in aqueous solutions for experimental use. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity and reliability of your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing aqueous solutions of pizotifen malate?
A1: this compound has limited solubility in water. For experimental purposes, it is recommended to first dissolve the compound in an organic solvent such as ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO) before making further dilutions with aqueous buffers.
Q2: How stable is this compound in aqueous solutions at room temperature?
A2: Studies have shown that this compound solutions are stable for at least 48 hours when stored at ambient temperature (approximately 20 ± 10°C). However, for optimal results, it is best practice to use freshly prepared solutions. One supplier does not recommend storing aqueous solutions for more than one day.
Q3: What is the known mechanism of action of pizotifen?
A3: Pizotifen is a potent serotonin (B10506) (5-HT) receptor antagonist, with a particularly high affinity for the 5-HT2A receptor.[1][2] By blocking this receptor, it interferes with the signaling pathways associated with serotonin.
Pizotifen Signaling Pathway
Pizotifen primarily acts as an antagonist at the 5-HT2A receptor, which is a Gq/G11 protein-coupled receptor. Its antagonism prevents the downstream signaling cascade typically initiated by serotonin.
Caption: Pizotifen antagonism of the 5-HT2A receptor signaling pathway.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in aqueous solution | This compound has low aqueous solubility. The concentration may be too high for the chosen aqueous buffer. | Increase the proportion of organic co-solvent (e.g., ethanol, DMSO). Prepare a more dilute solution. Ensure the pH of the buffer is appropriate for solubility. |
| Inconsistent experimental results | Degradation of this compound in the aqueous solution due to improper storage or prolonged experiment duration. | Prepare fresh solutions for each experiment. Store stock solutions at -20°C or -80°C in an inert gas atmosphere. Minimize exposure of aqueous solutions to light and elevated temperatures. |
| Unexpected peaks in analytical chromatography | Presence of degradation products. | Conduct a forced degradation study to identify potential degradation products. Ensure the analytical method is stability-indicating. |
Experimental Protocols
Protocol 1: Preparation of this compound Aqueous Solution
This protocol describes a general procedure for preparing an aqueous solution of this compound for in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or Ethanol (ACS grade or higher)
-
Phosphate-buffered saline (PBS) or other desired aqueous buffer
-
Sterile, conical tubes
-
Vortex mixer
Procedure:
-
Weigh the desired amount of this compound powder in a sterile conical tube.
-
Add a small volume of DMSO or ethanol to dissolve the powder completely. For example, to prepare a 10 mM stock solution, dissolve 4.295 mg of this compound in 1 mL of DMSO.
-
Vortex the solution until the this compound is fully dissolved.
-
Perform serial dilutions of the stock solution with the desired aqueous buffer to achieve the final working concentration.
-
It is recommended to prepare these aqueous solutions fresh before each experiment.
Protocol 2: General Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and establish the stability-indicating nature of an analytical method. This is a general guideline based on ICH recommendations and should be adapted based on the specific properties of the molecule.[3][4][5]
Objective: To generate potential degradation products of this compound under various stress conditions.
Stress Conditions: [6]
-
Acid Hydrolysis: 0.1 M HCl at room temperature and 60°C.
-
Base Hydrolysis: 0.1 M NaOH at room temperature.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Solid drug substance at 80°C.
-
Photolytic Degradation: Exposure to UV (254 nm) and visible light.
Workflow for Forced Degradation Study:
Caption: General workflow for a forced degradation study.
Data Presentation: Stability of this compound in Aqueous Solution
| Parameter | Condition | Stability | Reference |
| Temperature | Ambient (20 ± 10°C) | Stable for at least 48 hours | Internal Data/General Observation |
| Temperature & pH | 37°C in buffered solution (pH 4.6) | Assessed for up to 32 hours | Inferred from methodology of a study |
Analytical Method for Stability Testing
A validated stability-indicating analytical method is crucial for accurately determining the concentration of this compound and its degradation products. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a commonly used technique.
Typical HPLC-UV Parameters:
-
Column: C18 reverse-phase column
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer).
-
Detection Wavelength: UV detection at approximately 230-254 nm.
-
Flow Rate: Typically around 1.0 mL/min.
Disclaimer: The information provided in this technical support guide is for research purposes only. It is essential to validate all experimental protocols and analytical methods in your laboratory setting.
References
- 1. The Antidepressant 5-HT2A Receptor Antagonists Pizotifen and Cyproheptadine Inhibit Serotonin-Enhanced Platelet Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Antidepressant 5-HT2A Receptor Antagonists Pizotifen and Cyproheptadine Inhibit Serotonin-Enhanced Platelet Function | PLOS One [journals.plos.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. ijcrt.org [ijcrt.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Overcoming Pizotifen Malate-Induced Sedation in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering sedation as a side effect in animal studies involving Pizotifen (B1678498) malate (B86768).
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of sedation associated with Pizotifen malate administration in animal studies?
A1: this compound is a potent antagonist of both serotonin (B10506) (5-HT₂) and histamine (B1213489) (H₁) receptors.[1][2][3][4] Its sedative properties are primarily attributed to its strong blockade of H₁ receptors in the central nervous system, a common characteristic of first-generation antihistamines.[5] The antagonism of 5-HT₂ receptors may also contribute to its sedative and hypnotic effects.[1][2][3]
Q2: At what doses is sedation typically observed with this compound in rodents?
A2: Sedative effects, such as inhibition of locomotion, have been observed in mice and monkeys with Pizotifen.[1][2] While specific dose-response data for sedation is not extensively published, a study in mice noted that a high dose of 5 µg administered intrathecally did not significantly influence locomotor activity, suggesting the route of administration and dose are critical factors.[6] Generally, sedation is a known side effect, and its intensity is expected to be dose-dependent.[7]
Q3: Are there any known compounds that can counteract this compound-induced sedation?
A3: While direct studies on reversing Pizotifen-induced sedation are limited, several classes of compounds show theoretical promise based on their mechanisms of action. These include:
-
CNS Stimulants: Agents like caffeine (B1668208) and modafinil (B37608) have wake-promoting effects that may counteract the sedative effects of H₁ receptor antagonists.
-
Histamine H₃ Receptor Inverse Agonists: These compounds increase the synthesis and release of histamine in the brain, which could potentially overcome the blockade of H₁ receptors by Pizotifen.[8][9][10][11]
Q4: How can I assess the level of sedation in my animal model?
A4: Sedation in rodents is commonly assessed using behavioral tests that measure motor activity and coordination. The most common methods include:
-
Open Field Test: This test measures locomotor activity by tracking the distance traveled, speed, and time spent in different zones of an open arena.[12][13][14][15][16] A significant decrease in these parameters after Pizotifen administration indicates a sedative effect.
-
Rotarod Test: This test assesses motor coordination and balance.[17][18][19][20][21] An animal's inability to stay on a rotating rod for a predetermined amount of time is indicative of motor impairment, which can be a result of sedation.
Troubleshooting Guides
Issue: My animals are showing excessive sedation after this compound administration, impacting the primary outcomes of my study.
Troubleshooting Steps:
-
Dose Adjustment:
-
Problem: The current dose of this compound may be too high, leading to profound sedation.
-
Solution: Conduct a dose-response study to determine the minimal effective dose of Pizotifen for your primary endpoint with the least sedative effect. Start with a lower dose and gradually increase it until the desired therapeutic effect is observed, while closely monitoring for sedative behaviors.
-
-
Co-administration with a CNS Stimulant (e.g., Caffeine):
-
Rationale: Caffeine is a well-known CNS stimulant that acts as an antagonist of adenosine (B11128) receptors, leading to increased wakefulness and locomotor activity.[22][23]
-
Experimental Protocol: See "Key Experimental Protocols" section below for a detailed protocol on co-administering Pizotifen with caffeine and assessing the effects on locomotor activity.
-
Expected Outcome: Co-administration of caffeine may attenuate the decrease in locomotor activity induced by Pizotifen.
-
-
Co-administration with a Wake-Promoting Agent (e.g., Modafinil):
-
Rationale: Modafinil is a wake-promoting drug with a mechanism of action distinct from traditional stimulants.[24][25][26] It has been shown to reduce sedation induced by other drugs.[26]
-
Experimental Protocol: A similar experimental design to the caffeine co-administration protocol can be employed.
-
Expected Outcome: Modafinil may reverse or reduce the sedative effects of Pizotifen, allowing for the assessment of other behavioral or physiological parameters.
-
-
Co-administration with a Histamine H₃ Receptor Inverse Agonist:
-
Rationale: H₃ receptor inverse agonists increase the release of histamine in the brain.[8][9][11] This increase in endogenous histamine may compete with Pizotifen at the H₁ receptor, thereby reducing its sedative effects.
-
Experimental Protocol: A co-administration study similar to the one described for caffeine can be designed.
-
Expected Outcome: An H₃ receptor inverse agonist may mitigate the sedative impact of Pizotifen.
-
Issue: I am unable to distinguish between sedation and other potential motor impairments in my study.
Troubleshooting Steps:
-
Utilize a Battery of Behavioral Tests:
-
Problem: Relying on a single behavioral test may not provide a complete picture.
-
Solution: In addition to the open field test for general locomotor activity, use the rotarod test to specifically assess motor coordination.[17][18][19][20][21] If an animal shows reduced activity in the open field but performs normally on the rotarod, the effect is more likely to be sedation rather than a primary motor deficit.
-
-
Observe Gross Behavioral Changes:
-
Solution: Carefully observe the animals for other signs of sedation, such as lethargy, decreased responsiveness to stimuli, and increased time spent sleeping or in a hunched posture. These qualitative observations can supplement quantitative data from behavioral tests.
-
Quantitative Data Summary
Table 1: this compound Receptor Binding Profile
| Receptor | Action | Relevance to Sedation |
| Histamine H₁ | Antagonist | Primary contributor to sedation.[1][2][3][4][5] |
| Serotonin 5-HT₂ | Antagonist | Secondary contributor to sedation.[1][2][3] |
| Muscarinic | Weak Antagonist | Minor contribution to side effects.[2] |
Table 2: Potential Countermeasures for Pizotifen-Induced Sedation
| Compound Class | Example | Mechanism of Action | Expected Effect on Sedation |
| CNS Stimulant | Caffeine | Adenosine receptor antagonist | Decrease |
| Wake-Promoting Agent | Modafinil | Atypical stimulant | Decrease |
| H₃ Receptor Inverse Agonist | Pitolisant | Increases histamine release | Decrease |
Key Experimental Protocols
Protocol 1: Assessment of Pizotifen-Induced Sedation using the Open Field Test
Objective: To quantify the sedative effects of this compound by measuring changes in locomotor activity in mice.
Materials:
-
Open field arena (e.g., 50 cm x 50 cm)[16]
-
Video tracking software
-
This compound
-
Vehicle (e.g., saline)
-
Male C57BL/6 mice (8-10 weeks old)
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes before the experiment.[14]
-
Habituation: On the day before testing, habituate each mouse to the open field arena for 10 minutes.
-
Drug Administration: On the test day, administer this compound (e.g., 1-10 mg/kg, intraperitoneally) or vehicle to the mice.
-
Open Field Test: 30 minutes after injection, place the mouse in the center of the open field arena and record its activity for 10-20 minutes using the video tracking software.[15][16]
-
Data Analysis: Analyze the recorded video to determine the total distance traveled, average speed, and time spent in the center versus the periphery of the arena.
-
Statistical Analysis: Compare the data from the Pizotifen-treated group with the vehicle-treated group using an appropriate statistical test (e.g., t-test or ANOVA).
Protocol 2: Co-administration of Caffeine to Counteract Pizotifen-Induced Sedation
Objective: To determine if caffeine can reverse the sedative effects of this compound in mice.
Materials:
-
Same as Protocol 1, with the addition of Caffeine.
Procedure:
-
Experimental Groups:
-
Group 1: Vehicle + Vehicle
-
Group 2: Vehicle + this compound
-
Group 3: Caffeine + this compound
-
Group 4: Caffeine + Vehicle
-
-
Drug Administration:
-
Administer Caffeine (e.g., 10-20 mg/kg, i.p.) or its vehicle.
-
15 minutes later, administer this compound (at a dose known to induce sedation from Protocol 1) or its vehicle.
-
-
Open Field Test: 30 minutes after the second injection, conduct the open field test as described in Protocol 1.
-
Data Analysis and Statistics: Compare the locomotor activity across all four groups. A significant increase in activity in Group 3 compared to Group 2 would indicate that caffeine can counteract Pizotifen-induced sedation.
Visualizations
Caption: Signaling pathway of Pizotifen-induced sedation.
Caption: General experimental workflow for testing countermeasures.
Caption: Logical relationships of countermeasures to sedation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pizotifen | C19H21NS | CID 27400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pizotifen | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. Mechanisms of antihistamine-induced sedation in the human brain: H1 receptor activation reduces a background leakage potassium current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intrathecally administered pizotifen alleviates neuropathic and inflammatory pain in mice by enhancing GABAergic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are the side effects of Pizotifen? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. neurologylive.com [neurologylive.com]
- 10. Antihistamine - Wikipedia [en.wikipedia.org]
- 11. Histamine H3 receptor antagonists/inverse agonists: Where do they go? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Open field test for mice [protocols.io]
- 13. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 14. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MPD: JaxCC1: project protocol [phenome.jax.org]
- 16. Video: Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice [jove.com]
- 17. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 18. Rotarod-Test for Mice [protocols.io]
- 19. mmpc.org [mmpc.org]
- 20. MPD: JaxCC1: project protocol [phenome.jax.org]
- 21. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 22. researchgate.net [researchgate.net]
- 23. Effects of caffeine administration on sedation and respiratory parameters in patients recovering from anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Modafinil decreases anxiety-like behaviour in zebrafish [PeerJ] [peerj.com]
- 25. Modafinil decreases hypersomnolence in the English bulldog, a natural animal model of sleep-disordered breathing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Minimizing weight gain side effect of Pizotifen malate in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pizotifen (B1678498) malate (B86768), with a specific focus on understanding and minimizing its weight gain side effect during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Pizotifen malate?
A1: this compound is primarily a potent serotonin (B10506) (5-HT) and tryptamine (B22526) antagonist.[1] It blocks several serotonin receptors, notably the 5-HT2A and 5-HT2C receptors.[2] Additionally, it exhibits antihistaminic and weak anticholinergic properties.[1][2][3] Its therapeutic effect in migraine prophylaxis is thought to stem from its ability to inhibit the peripheral actions of serotonin and histamine, which increase the permeability of cranial blood vessels.[3]
Q2: Why does Pizotifen cause weight gain?
A2: The weight gain associated with Pizotifen is primarily attributed to its appetite-stimulating properties.[1][3][4] This is strongly linked to its antagonism of the 5-HT2C receptor.[2][5] Serotonin signaling through 5-HT2C receptors in the hypothalamus is known to promote satiety (a feeling of fullness); by blocking these receptors, Pizotifen can lead to increased appetite (hyperphagia) and subsequent caloric intake.[6] Some evidence suggests the drug may also act at a metabolic level rather than by directly stimulating the appetite center.[1][3] Drowsiness, another common side effect, may also contribute by reducing physical activity.[5]
Q3: How significant is the weight gain observed in clinical studies?
A3: The amount of weight gain can vary among individuals. Clinical studies have reported a range of effects, with some showing statistically significant increases in weight. This side effect is consistently documented in clinical research.[5] For a detailed summary of quantitative data from various studies, please refer to Table 1.
Q4: Is the weight gain dose-dependent?
A4: Research in pediatric patients suggests that excess weight gain is not predicted by the drug dosage within the typical range used in clinical practice.[7] The rate of weight increase was not correlated with the Pizotifen dose per kilogram of body weight.[7]
Q5: Are the weight gain effects observed in humans reproducible in animal models?
A5: There appear to be significant species-specific differences. While weight gain is a common side effect in humans, some laboratory studies in rats failed to demonstrate an increase in food intake or weight gain.[5][8] In one study, Pizotifen actually seemed to decrease food intake and weight gain in rats on a low-energy diet.[8] Therefore, researchers should be cautious when extrapolating metabolic results from rodent models to humans.
Q6: What strategies can be employed in a research setting to mitigate Pizotifen-induced weight gain?
A6: In a clinical context, monitoring dietary habits and maintaining a balanced diet is recommended to help mitigate this side effect.[4] In a research setting, this translates to the precise control and monitoring of caloric intake in animal subjects. Experimental protocols could involve pair-feeding studies to disentangle the effects of the drug on metabolism from its effects on appetite. Additionally, investigating co-administration with agents that modulate appetite through different pathways could be a viable research direction.
Quantitative Data Summary
Table 1: Summary of Pizotifen-Induced Weight Gain in Human Clinical Studies
| Study Population | Pizotifen Dosage | Duration | Average Weight Gain | Citation(s) |
| General Practice Migraine Patients | 1.5 mg/day | 2 months | 0.7 kg | [5][9] |
| Migraine Patients (vs. Placebo) | 1.5 mg/day | 12 weeks | 2.6 kg (vs. 1.0 kg on placebo) | [5][10] |
| Primary Headache Patients | 1.0 mg/day | 6 months | 4.4 ± 2.5 kg (in 86% of patients) | [11] |
| Underweight Children | 1.0 - 1.5 mg/day | 3 months | 4.6 ± 1.1 kg | [12] |
| Children with Migraine | Not specified | - | 0.79 standard deviations/year (z-score) | [7] |
Troubleshooting Guide for Experimental Research
| Problem Encountered | Potential Cause(s) | Suggested Troubleshooting Steps & Investigations |
| Significant and rapid weight gain in animal models, confounding primary study endpoints. | 1. Hyperphagia due to 5-HT2C antagonism.2. Reduced energy expenditure due to sedative effects.3. Unanticipated metabolic effects of the drug. | 1. Implement Pair-Feeding: Run a parallel cohort of animals that are fed the same amount of food consumed by the Pizotifen-treated group to isolate metabolic effects from appetite effects.2. Monitor Activity: Use activity chambers or other monitoring systems to quantify changes in locomotor activity and assess the contribution of sedation to weight gain.3. Assess Energy Expenditure: If available, use metabolic cages to measure oxygen consumption (VO2) and carbon dioxide production (VCO2) to calculate the respiratory exchange ratio (RER) and total energy expenditure.4. Control Diet: Ensure a standardized, controlled diet is used across all experimental groups. |
| Failure to replicate Pizotifen-induced weight gain in a rodent model. | 1. Known species-specific differences in response to Pizotifen.[8]2. Diet composition may influence the outcome.3. Insufficient duration of the experiment. | 1. Acknowledge Limitations: Be aware that the anorectic effect of serotonin may be mediated by different receptors in rats (e.g., 5-HT1) compared to humans.[8]2. Vary Diet: Test the effect of Pizotifen on animals fed different diets (e.g., standard chow vs. high-fat diet) as metabolic background can influence drug effects.3. Extend Study Duration: Ensure the treatment period is long enough for significant weight changes to manifest. |
| Need to test a potential intervention to counteract Pizotifen-induced weight gain. | The intervention may have its own metabolic effects or may interact with Pizotifen's primary mechanism of action. | 1. Establish a Robust Model: First, reliably establish the weight gain effect of Pizotifen alone in your chosen animal model.2. Dose-Response Study: Conduct a dose-response study for the intervention agent alone to understand its baseline effects on weight and food intake.3. Co-Administration Protocol: Design a study with at least four groups: Vehicle Control, Pizotifen alone, Intervention Agent alone, and Pizotifen + Intervention Agent. See Protocol 2 for details.4. Measure Metabolic Markers: Collect blood samples to analyze key metabolic hormones such as insulin, leptin, and ghrelin, and assess glucose tolerance. |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway of Pizotifen-induced weight gain.
Caption: Experimental workflow for testing a mitigating compound.
Caption: Troubleshooting logic for unexpected weight gain results.
Experimental Protocols
Protocol 1: Rodent Model for Assessing Pizotifen-Induced Metabolic Changes
-
Animal Model:
-
Species: Male C57BL/6J mice or Sprague-Dawley rats, 8-10 weeks old.
-
Acclimatization: House animals in a temperature-controlled facility (22±2°C) with a 12-hour light/dark cycle for at least one week prior to the experiment. Provide ad libitum access to standard chow and water.
-
-
Drug Preparation and Administration:
-
Vehicle: Sterile saline or as appropriate for this compound solubility.
-
This compound Dose: Based on literature, a starting dose range could be 1-10 mg/kg. A dose-response study may be necessary.
-
Administration: Administer once daily via oral gavage (PO) or intraperitoneal (IP) injection at the same time each day.
-
-
Experimental Groups:
-
Group 1 (Control): Administer vehicle.
-
Group 2 (Pizotifen): Administer this compound.
-
(Optional) Group 3 (Pair-Fed): Administer vehicle and provide the same amount of food consumed by the Pizotifen group on the previous day.
-
-
Measurements (Minimum Duration: 4 weeks):
-
Body Weight: Measure daily, before drug administration.
-
Food and Water Intake: Measure daily by weighing the food hopper and water bottle. Account for spillage.
-
Clinical Observations: Record any changes in behavior, such as sedation or lethargy, daily.
-
-
Endpoint Analysis:
-
At the end of the study, collect terminal blood samples for analysis of glucose, insulin, and leptin.
-
Harvest tissues such as the hypothalamus for gene expression analysis (e.g., Pomc, Agrp, Npy) and adipose tissue depots for weighing.
-
Protocol 2: Investigating Co-administration of a Mitigating Agent (Compound X)
-
Study Design: This protocol builds upon Protocol 1.
-
Experimental Groups:
-
Group 1: Vehicle Control.
-
Group 2: this compound alone.
-
Group 3: this compound + Compound X.
-
Group 4: Compound X alone.
-
-
Procedure:
-
Follow the drug administration and measurement steps outlined in Protocol 1.
-
Administer Compound X according to its known pharmacokinetic and pharmacodynamic properties. This may require a separate administration time from Pizotifen.
-
-
Advanced Endpoint Analysis:
-
Glucose Tolerance Test (GTT): Perform a GTT in the final week of the study to assess systemic glucose homeostasis. Fast animals overnight, administer a bolus of glucose (e.g., 2 g/kg, IP), and measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
Energy Expenditure: If equipment is available, place a subset of animals from each group in metabolic cages for 24-48 hours to measure O2 consumption, CO2 production, and locomotor activity.
-
-
Data Interpretation:
-
Compare the weight gain, food intake, and metabolic parameters of Group 3 (Pizotifen + Compound X) to Group 2 (Pizotifen alone). A successful intervention will show a statistically significant reduction in weight gain and/or normalization of metabolic markers in Group 3 compared to Group 2, without overriding the primary intended therapeutic effect of Pizotifen being investigated.
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Pizotifen? [synapse.patsnap.com]
- 3. Pizotifen | C19H21NS | CID 27400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What are the side effects of Pizotifen? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. 5-HT(2C) receptor agonists and the control of appetite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Weight gain with pizotifen therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Failure of serotonin antagonist pizotifen to stimulate feeding or weight gain in free-feeding rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pizotifen once daily in the prophylaxis of migraine: results of a multi-centre general practice study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies to assess if pizotifen prophylaxis improves migraine beyond the benefit offered by acute sumatriptan therapy alone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Weight variations in the prophylactic therapy of primary headaches: 6-month follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Pizotifen Malate Off-Target Effects: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the off-target effects of Pizotifen malate (B86768) observed in cellular assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist researchers in interpreting their experimental results and addressing potential complications arising from Pizotifen's polypharmacology.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cellular phenotypes in our assay after treatment with Pizotifen, which are inconsistent with its known 5-HT2 receptor antagonism. What could be the cause?
A1: Pizotifen is known to have a broad receptor binding profile beyond its primary targets, the 5-HT2A and 5-HT2C receptors. It exhibits significant antagonist activity at histamine (B1213489) H1 receptors, muscarinic acetylcholine (B1216132) receptors (M1, M2, M3), and also interacts with various adrenergic and dopamine (B1211576) receptors.[1][2][3] These off-target interactions can trigger a range of cellular signaling cascades, leading to unexpected phenotypic changes. We recommend reviewing the comprehensive binding affinity data provided in Table 1 to assess potential off-target liabilities in your specific cellular model.
Q2: Our experimental system expresses multiple potential off-targets of Pizotifen. How can we dissect which off-target is responsible for the observed effect?
A2: To identify the specific off-target responsible for the observed cellular response, we recommend a systematic approach:
-
Pharmacological Blockade: Utilize specific antagonists for the suspected off-target receptors (e.g., a highly selective H1 antagonist or a specific muscarinic antagonist) in conjunction with Pizotifen. If the unexpected effect is diminished or abolished, it strongly suggests the involvement of that particular off-target receptor.
-
Genetic Knockdown/Knockout: If your cellular model is amenable, employ techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the suspected off-target receptor. A loss of the Pizotifen-induced phenotype in these modified cells would confirm the receptor's involvement.
-
Dose-Response Analysis: Characterize the concentration-response curve of Pizotifen for the unexpected effect. The potency (EC50 or IC50) of this effect can be compared with the known binding affinities (Ki) of Pizotifen for its various off-targets (see Table 1). A close correlation may point towards the responsible receptor.
Q3: We are conducting a high-throughput screen and have identified Pizotifen as a hit. How can we quickly triage for potential off-target liabilities?
A3: For rapid assessment of off-target effects in a high-throughput screening context, consider the following:
-
In Silico Profiling: Utilize computational tools and databases to predict the off-target profile of Pizotifen based on its chemical structure.
-
Secondary Screening Panels: Screen Pizotifen against a commercially available panel of common off-target receptors and enzymes. These panels provide a broad overview of its selectivity.
-
Counter-Screening: If your primary screen relies on a specific signaling pathway (e.g., calcium mobilization), perform a counter-screen using a cell line that lacks the primary target but expresses a known off-target of Pizotifen. This can help to identify non-specific activities.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected increase in intracellular calcium upon Pizotifen application. | Pizotifen is a potent antagonist of the histamine H1 receptor and muscarinic M1/M3 receptors, which are Gq-coupled and signal through the phospholipase C pathway, leading to calcium mobilization.[4][5] The observed effect might be due to a complex interplay with endogenous agonists or basal receptor activity in your specific cell line. | 1. Ensure your cell culture medium does not contain histamine or acetylcholine. 2. Pre-incubate cells with specific antagonists for H1 and M1/M3 receptors to see if the calcium signal is attenuated. 3. Characterize the calcium response to a known H1 or M1/M3 agonist in your cells to confirm receptor functionality. |
| Changes in cellular proliferation or morphology unrelated to 5-HT2 signaling. | Pizotifen's interaction with adrenergic and dopamine receptors could influence cell growth and cytoskeletal dynamics in certain cell types.[1] | 1. Profile your cells for the expression of adrenergic and dopamine receptor subtypes. 2. Use specific antagonists for these receptors to determine their contribution to the observed phenotype. |
| Discrepancy between binding affinity (Ki) and functional potency (IC50) in our assay. | This can arise from several factors: - Assay conditions: Differences in buffer composition, temperature, and incubation time can affect ligand binding. - Cellular context: The expression level of the receptor, coupling efficiency to downstream signaling pathways, and the presence of interacting proteins can all influence functional potency. - "Functional selectivity" or "biased agonism": Pizotifen may preferentially activate or inhibit certain downstream signaling pathways of a receptor over others.[3] | 1. Carefully review and standardize your assay protocol. 2. Compare your results to those obtained in a simple membrane-based radioligand binding assay to isolate the effect of the cellular environment. 3. Investigate multiple downstream readouts for the same receptor to assess for biased signaling. |
Quantitative Data Summary
The following tables summarize the binding affinities (Ki) of Pizotifen malate for a range of off-target receptors, as determined by in vitro radioligand binding assays.
Table 1: this compound Off-Target Binding Affinities (Ki in nM)
| Receptor Family | Receptor Subtype | Ki (nM) | Species |
| Serotonin (B10506) | 5-HT1A | 39 - 270 | Human |
| 5-HT1B | 1,415 | Human | |
| 5-HT1D | 770 | Human | |
| 5-HT2A | 2.0 | Human | |
| 5-HT2B | 2.0 - 2.3 | Human | |
| 5-HT2C | 8.4 | Human | |
| 5-HT6 | 74 | Human | |
| 5-HT7 | 17 - 25 | Human | |
| Dopamine | D1 | 3.5 | Human |
| D2 | 2.4 - 87 | Human | |
| D4 | 64 | Human | |
| D5 | 50 | Human | |
| Adrenergic | α1A | 65 | Human |
| α2A | 660 | Human | |
| α2B | 225 | Human | |
| α2C | 390 | Human | |
| Histamine | H1 | 1.9 | Human |
| H2 | 1.4 | Human | |
| Muscarinic | M1 | 67 | Human |
| M2 | 34 | Human | |
| M3 | 29 | Human | |
| M4 | 130 | Human | |
| M5 | 6.8 | Human |
Note: The smaller the Ki value, the higher the binding affinity.
Experimental Protocols
1. General Radioligand Binding Assay Protocol (for Ki determination)
This protocol provides a general framework for determining the binding affinity of Pizotifen for a target receptor using a competitive radioligand binding assay. Specific parameters will need to be optimized for each receptor.
-
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from transfected cell lines like CHO-K1 or HEK293).[6]
-
Radiolabeled ligand specific for the target receptor (e.g., [3H]ketanserin for 5-HT2A).[7][8]
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Scintillation fluid.
-
Glass fiber filters.
-
96-well microplates.
-
-
Procedure:
-
Prepare a dilution series of this compound in assay buffer.
-
In a 96-well plate, add the cell membranes, the radiolabeled ligand at a concentration close to its Kd, and the different concentrations of Pizotifen.
-
For determination of non-specific binding, add a high concentration of a known unlabeled ligand for the target receptor.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each Pizotifen concentration by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of Pizotifen by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. General Cellular Functional Assay (e.g., Calcium Mobilization Assay for Gq-coupled receptors)
This protocol outlines a general method for assessing the functional antagonist activity of Pizotifen at Gq-coupled receptors like H1 and M1/M3.
-
Materials:
-
A cell line endogenously or recombinantly expressing the Gq-coupled receptor of interest (e.g., HEK293 cells).
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
This compound.
-
A known agonist for the target receptor.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
A fluorescence plate reader with an injection system.
-
-
Procedure:
-
Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer to remove excess dye.
-
Pre-incubate the cells with different concentrations of this compound for a specific period.
-
Measure the baseline fluorescence.
-
Inject the agonist at a concentration that elicits a submaximal response (e.g., EC80) and immediately start recording the fluorescence signal over time.
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
Determine the inhibitory effect of Pizotifen by calculating the percentage reduction in the agonist-induced calcium response at each Pizotifen concentration.
-
Calculate the IC50 value of Pizotifen from the concentration-response curve.
-
Visualizations
Caption: Pizotifen's off-target interactions and downstream signaling.
Caption: Workflow for off-target characterization of Pizotifen.
References
- 1. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT2A_receptor [bionity.com]
- 3. Serotonin 5-HT2A receptor agonist - Wikipedia [en.wikipedia.org]
- 4. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 5. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
Calculating appropriate Pizotifen malate dosage for in vitro studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Pizotifen malate (B86768) in in vitro experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide standardized protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is Pizotifen malate and its primary mechanism of action in vitro?
A1: this compound is a tricyclic benzocycloheptathiophene-based drug.[1] Its primary mechanism of action is as a potent and highly selective serotonin (B10506) (5-HT) receptor antagonist, with a particularly high affinity for the 5-HT2 receptor subtype.[2][3] In vitro studies have demonstrated its ability to block 5-HT2 receptors, which can, for example, inhibit serotonin-enhanced platelet aggregation.[4][5] Additionally, Pizotifen exhibits antihistaminic (H1 receptor antagonism) and weak anticholinergic properties.[6][7]
Q2: How should I prepare a stock solution of this compound for cell culture experiments?
A2: this compound has limited solubility in aqueous buffers but is soluble in organic solvents. The recommended solvent for creating a high-concentration stock solution is Dimethyl sulfoxide (B87167) (DMSO).[8][9] Due to the potential for cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept low, typically below 0.5%, with some primary cells requiring concentrations as low as 0.1%.[10] It is not recommended to store aqueous solutions of this compound for more than one day.[8] Stock solutions in DMSO can be stored at -20°C for one month or -80°C for up to six months.[2]
Q3: What is a typical starting concentration range for this compound in in vitro assays?
A3: The effective concentration of this compound is highly dependent on the cell type and the specific assay being performed. Based on its receptor binding affinity, a logical starting point for concentration ranges can be inferred. Pizotifen demonstrates high affinity for 5-HT2 receptors with affinity constants (Ki) in the low nanomolar range (1 to 10 nM).[11] Therefore, a starting concentration range of 10 nM to 1 µM is often a reasonable starting point for functional assays involving these receptors. For neuroprotection studies, such as in models of Huntington's disease, it has been shown to enhance cell viability and reduce caspase-3 activation.[4][5] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: I'm observing precipitation of this compound when I add it to my cell culture medium. What should I do?
A4: Precipitation is a common issue due to the low aqueous solubility of this compound.[8] To troubleshoot this, first ensure your DMSO stock solution is fully dissolved before further dilution. When diluting the stock into your aqueous cell culture medium, add it dropwise while gently vortexing or swirling the medium to facilitate mixing. Avoid adding the concentrated stock directly to cells or a small volume of medium. If precipitation persists, you may need to lower the final concentration or prepare an intermediate dilution in a serum-containing medium before adding it to your final culture volume, as serum proteins can sometimes help to stabilize compounds.
Q5: What are the primary signaling pathways I should investigate when studying the effects of this compound?
A5: Given its primary mechanism as a 5-HT2 receptor antagonist, the most relevant signaling pathways to investigate are those downstream of these G-protein coupled receptors. This typically involves the phospholipase C (PLC) pathway, leading to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). Additionally, in some cellular contexts, Pizotifen has been shown to be associated with the activation of the ERK pro-survival pathway.[4]
Data Presentation
Table 1: Physicochemical Properties and Solubility of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂₃H₂₇NO₅S | [2] |
| Molecular Weight | 429.53 g/mol | [2][12] |
| Appearance | White to off-white solid | [2] |
| Solubility in DMSO | ≥15 mg/mL | [8][9] |
| Solubility in DMF | ~20 mg/mL | [8] |
| Aqueous Solubility | Sparingly soluble | [8] |
| Storage (Solid) | -20°C for ≥4 years | [8] |
| Storage (Stock Solution) | -20°C for 1 month; -80°C for 6 months | [2] |
Table 2: Receptor Binding Profile of Pizotifen
| Receptor Target | Affinity (Ki) / Potency | Source(s) |
| Serotonin 5-HT₂ Receptors | 1 - 10 nM | [11] |
| Serotonin 5-HT₁C Receptor | High Affinity | [2][3] |
| Serotonin 5-HT₁A Receptors | ~100 nM | [11] |
| Histamine H₁ Receptors | Antagonist activity | [5] |
| Dopamine Receptors | Binds to subtypes | [4] |
| Adrenergic Receptors (α₁ and α₂) | Binds to subtypes | [5] |
| Muscarinic Receptors | Weak anticholinergic activity | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW: 429.53 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance and weighing paper
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mM * 429.53 g/mol * 1 mL = 4.2953 mg
-
-
Weighing: Carefully weigh out approximately 4.3 mg of this compound powder using an analytical balance.
-
Dissolving: Transfer the weighed powder into a sterile vial. Add 1 mL of anhydrous DMSO.
-
Solubilization: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]
Protocol 2: Determining Optimal Concentration using a Cell Viability Assay (MTS Assay)
Objective: To determine the cytotoxic potential and optimal working concentration range of this compound on a specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
This compound 10 mM stock solution in DMSO
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed your cells into a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight (typically 18-24 hours).
-
Prepare Serial Dilutions: Prepare a series of this compound dilutions in complete cell culture medium from your 10 mM DMSO stock. A common approach is a 2-fold or 3-fold serial dilution to cover a broad concentration range (e.g., 100 µM down to ~10 nM). Remember to prepare a "vehicle control" containing the highest concentration of DMSO used in your dilutions (e.g., 0.1% DMSO in medium).
-
Treatment: Remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include wells for "untreated" (medium only) and "vehicle control".
-
Incubation: Incubate the plate for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
MTS Assay:
-
Add 20 µL of MTS reagent directly to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
Measure the absorbance at 490 nm using a plate reader.[13]
-
-
Data Analysis:
-
Subtract the average absorbance of "medium only" blank wells from all other readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot the % Viability against the log of the this compound concentration to generate a dose-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell viability), if applicable. The optimal, non-toxic concentration for your functional assays will be well below this value.
-
Visualizations
References
- 1. Pizotifen - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Pizotifen Activates ERK and Provides Neuroprotection in vitro and in vivo in Models of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. Pizotifen | C19H21NS | CID 27400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. raybiotech.com [raybiotech.com]
- 10. lifetein.com [lifetein.com]
- 11. Antimigraine drug interactions with serotonin receptor subtypes in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | C23H27NO5S | CID 168993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Pizotifen Malate and Laboratory Assay Interference
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential interference of Pizotifen (B1678498) malate (B86768) with specific laboratory assays. The following information is designed to help troubleshoot unexpected experimental results and to foster a deeper understanding of potential drug-assay interactions.
Frequently Asked Questions (FAQs)
Q1: Has Pizotifen malate been reported to interfere with specific laboratory assays?
Currently, there is a lack of specific, documented case reports in the scientific literature detailing direct interference of this compound with common laboratory assays. However, this does not preclude the possibility of such interactions. As with many pharmaceutical compounds, there is a potential for interference, particularly in sensitive immunoassays. Researchers should remain vigilant if unexpected results are obtained in samples containing Pizotifen.
Q2: What is the primary mechanism by which drugs like Pizotifen might interfere with laboratory assays?
The most common mechanism of drug interference is cross-reactivity in immunoassays.[1][2][3] Immunoassays rely on the specific binding of an antibody to its target analyte. If a drug or its metabolite is structurally similar to the target analyte, it may also bind to the antibody, leading to a false-positive result.[2][4] Conversely, a drug could potentially inhibit the antibody-analyte binding, causing a false-negative result.
Q3: Which types of assays are most susceptible to interference from pharmaceutical compounds?
Immunoassays are generally the most susceptible to interference from drugs due to the potential for cross-reactivity.[1][2] This includes various formats such as:
-
Enzyme-Linked Immunosorbent Assays (ELISA)
-
Radioimmunoassays (RIA)
-
Cloned Enzyme Donor Immunoassays (CEDIA)
Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are generally considered more specific and less prone to interference.[5][6][7]
Q4: Are there any structural features of Pizotifen that might suggest potential cross-reactivity?
Pizotifen is a tricyclic benzocycloheptathiophene derivative. Tricyclic compounds, as a class, have been reported to interfere with some assays. While direct evidence for Pizotifen is unavailable, its structural complexity warrants consideration of potential cross-reactivity with assays for other tricyclic molecules or structurally related compounds.
Troubleshooting Guides
Issue: Unexpected or Inconsistent Results in Samples Containing Pizotifen
If you observe unexpected or inconsistent results in experiments involving samples containing this compound, it is crucial to systematically investigate the possibility of assay interference.
Step 1: Initial Assessment and Review
-
Review Assay Principle: Thoroughly understand the methodology of the assay being used. Is it an immunoassay susceptible to cross-reactivity?
-
Check Literature for Similar Compounds: Research if compounds with a similar tricyclic structure to Pizotifen have been reported to interfere with your specific assay.
-
Evaluate Sample Matrix: Consider other components in your sample matrix that could be contributing to the unexpected results.
Step 2: Experimental Verification of Interference
-
Spike and Recovery Experiment:
-
Add a known concentration of this compound to a blank matrix (a sample that does not contain the analyte of interest).
-
Run the assay. A positive result in the blank matrix spiked with Pizotifen suggests cross-reactivity.
-
To further confirm, spike a known concentration of your analyte into a sample matrix both with and without Pizotifen. A significant difference in the recovery of your analyte in the presence of Pizotifen indicates interference.
-
-
Serial Dilution:
-
Serially dilute the sample containing the suspected interference.
-
If the results do not decrease linearly with dilution, it may suggest the presence of an interfering substance.
-
Step 3: Confirmatory Analysis
-
Utilize an Alternative Method: If interference is suspected, the most reliable next step is to re-analyze the samples using a different analytical method that is based on a different principle. For example, if an immunoassay is giving suspect results, confirmation with a chromatographic method like LC-MS/MS is the gold standard.[1][3]
Data on Drug Assay Interference
| Drug Class/Compound | Assay Affected | Type of Interference |
| Antidepressants (various) | Amphetamine Immunoassays | False Positive[8][9][10] |
| Antihistamines (e.g., Diphenhydramine) | Methadone or PCP Immunoassays | False Positive[8] |
| NSAIDs (e.g., Ibuprofen) | Cannabinoid Immunoassays | False Positive[9] |
| Proton Pump Inhibitors | Cannabinoid Immunoassays | False Positive[11] |
| Quinolone Antibiotics | Opiate Immunoassays | False Positive[11] |
Experimental Protocols
Protocol 1: Spike and Recovery for Interference Testing
Objective: To determine if this compound interferes with the quantification of a target analyte in a specific assay.
Materials:
-
Blank sample matrix (e.g., drug-free serum, plasma, or buffer)
-
Target analyte standard of known concentration
-
This compound standard of known concentration
-
All necessary reagents for the assay
Methodology:
-
Prepare a Pizotifen Stock Solution: Dissolve this compound in a suitable solvent to create a high-concentration stock solution.
-
Prepare Spiked Samples:
-
Control Sample: Add a known concentration of the target analyte to the blank matrix.
-
Test Sample: Add the same concentration of the target analyte and a specific concentration of this compound to the blank matrix.
-
Pizotifen-Only Sample: Add only the specific concentration of this compound to the blank matrix.
-
-
Assay Performance: Run all three samples through the assay according to the manufacturer's protocol.
-
Data Analysis:
-
The "Pizotifen-Only Sample" should yield a negative result. If it is positive, this indicates direct cross-reactivity.
-
Calculate the percent recovery of the target analyte in the "Test Sample" compared to the "Control Sample" using the following formula:
-
% Recovery = (Concentration in Test Sample / Concentration in Control Sample) * 100
-
-
A percent recovery significantly different from 100% (e.g., <85% or >115%) suggests interference.
-
Visualizations
Caption: A flowchart outlining the steps to troubleshoot suspected assay interference.
Caption: Diagram illustrating specific vs. cross-reactive binding in an immunoassay.
References
- 1. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.averhealth.com [blog.averhealth.com]
- 3. hugheylab.org [hugheylab.org]
- 4. Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC-UV analytical method for determination of pizotifen after in vitro transdermal diffusion studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. americaspharmacy.com [americaspharmacy.com]
- 9. 10 Medications That Can Cause a False Positive on a Drug Test | PharmacyChecker.com [pharmacychecker.com]
- 10. medcentral.com [medcentral.com]
- 11. uspharmacist.com [uspharmacist.com]
Technical Support Center: Pizotifen Malate Tachyphylaxis in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the potential for tachyphylaxis during long-term studies with pizotifen (B1678498) malate (B86768).
Frequently Asked Questions (FAQs)
Q1: What is pizotifen malate and what is its primary mechanism of action?
This compound is a potent serotonin (B10506) (5-HT) and tryptamine (B22526) antagonist primarily used for the prophylactic treatment of migraine and cluster headaches.[1][2] Its therapeutic effect is largely attributed to its strong antagonist activity at 5-HT2A and 5-HT2C receptors.[1][3] By blocking these receptors, pizotifen is thought to inhibit the increase in permeability of cranial vessels and the transudation of plasmakinin, which are implicated in migraine pain.[4] Additionally, it exhibits antihistaminic (H1 receptor antagonism) and weak anticholinergic properties.[2][3]
Q2: What is tachyphylaxis and is it a concern with long-term this compound administration?
Tachyphylaxis is the rapid development of tolerance to a drug's effects following repeated administration.[5] Some clinical observations and pharmacological principles suggest that a gradual decrease in the efficacy of pizotifen may occur with prolonged use, a phenomenon often referred to as tolerance or tachyphylaxis.[6][7] Researchers conducting long-term in vivo studies should be aware of this potential and have strategies to monitor and address it.
Q3: What are the potential molecular mechanisms underlying this compound tachyphylaxis?
While direct studies on pizotifen-induced tachyphylaxis are limited, the mechanisms can be inferred from its action on G-protein coupled receptors (GPCRs), particularly the 5-HT2 receptors. Potential mechanisms include:
-
Receptor Desensitization: Prolonged antagonism can lead to uncoupling of the 5-HT2 receptor from its downstream signaling pathways. This can be mediated by G-protein coupled receptor kinases (GRKs) that phosphorylate the receptor, leading to the recruitment of β-arrestin and subsequent signal dampening.
-
Receptor Downregulation: Chronic exposure to an antagonist can, in some cases, lead to a decrease in the total number of receptors expressed on the cell surface.[1][4] This "paradoxical regulation" has been observed with some 5-HT2A antagonists.[4] This reduction in receptor density would require higher concentrations of pizotifen to achieve the same level of antagonism.
-
Receptor Internalization: Upon binding to β-arrestin, the receptor-arrestin complex can be targeted for internalization into endosomes. While this is a key step in resensitization, prolonged internalization can lead to receptor degradation and a net loss of surface receptors.
Q4: How can we experimentally investigate this compound tachyphylaxis in our studies?
Several experimental approaches can be employed to investigate and quantify the development of tachyphylaxis to pizotifen. These range from in vitro cell-based assays to in vivo models. Detailed protocols are provided in the "Experimental Protocols" section below.
Q5: Are there any clinical strategies to mitigate this compound tachyphylaxis?
While specific clinical guidelines for managing pizotifen tachyphylaxis are not well-established, general strategies for managing drug tolerance that could be explored in a research context include:
-
Drug Holidays: A temporary cessation of the drug may allow for the resensitization and upregulation of receptors.[8] The duration of the "holiday" would need to be empirically determined.
-
Dose Adjustment: In some cases, a carefully managed increase in dosage may overcome the reduced receptor sensitivity. However, this approach should be carefully monitored for increased side effects.
-
Drug Rotation: Alternating pizotifen with another prophylactic agent that has a different mechanism of action could be a viable strategy to prevent the development of tolerance to any single agent.[3]
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Troubleshooting Steps |
| Gradual decrease in the therapeutic effect of pizotifen in an animal model over several weeks. | Development of tachyphylaxis due to receptor desensitization or downregulation. | 1. Confirm Tachyphylaxis: Conduct functional assays (e.g., ex vivo tissue bath with a 5-HT agonist) on tissues from long-term treated and control animals to quantify the shift in the dose-response curve. 2. Assess Receptor Density: Perform radioligand binding assays or Western blotting on relevant tissue (e.g., brain cortex) to determine if there is a change in 5-HT2 receptor expression. 3. Investigate Signaling Pathways: Analyze downstream signaling components (e.g., phosphorylation of key kinases) to assess receptor coupling. |
| Inconsistent or variable response to pizotifen in a cell-based assay with repeated applications. | Rapid receptor desensitization. | 1. Optimize Dosing Interval: Increase the washout period between drug applications to allow for receptor resensitization. 2. Use Lower Concentrations: If possible, use the lowest effective concentration of pizotifen to minimize the rate of desensitization. 3. Monitor Receptor Internalization: Employ techniques like whole-cell ELISA or fluorescence microscopy to visualize and quantify receptor internalization in real-time. |
| Difficulty in replicating published efficacy data in a long-term study. | Differences in experimental conditions or the development of tachyphylaxis. | 1. Standardize Protocols: Ensure all experimental parameters, including animal strain, age, sex, and drug formulation, are consistent with the original study. 2. Incorporate Control Groups: Include a time-course control group that receives the vehicle to monitor for any non-drug-related changes in the model. 3. Monitor Pharmacokinetics: If feasible, measure plasma concentrations of pizotifen over the course of the study to ensure consistent drug exposure. |
Data Presentation
Table 1: Summary of Long-Term Pizotifen Efficacy in Migraine Prophylaxis
| Study | Duration of Treatment | Dosage | Primary Outcome Measure | Results |
| Peet, 1977[9] | 6 months (mean) | 1.5 mg daily | Reduction in migraine attack incidence, duration, and severity | More than 50% reduction in 64% of patients; 25% became headache-free. |
| Peet, 1977 (Follow-up)[9] | 15 months | 1.5 mg daily | Sustained improvement | 48.6% of patients remained 'improved'; 28% remained headache-free. |
| Carroll & Maclay, 1975[10] | Up to 2 years | Not specified | Control of migraine and reduction in acute medication use | Continued good control of migraine with reduced need for acute medication. |
| Two multi-center studies[11] | 12 weeks | 1.5 mg daily | Monthly migraine attack rate | Slightly lower attack rate with pizotifen + sumatriptan (B127528) vs. placebo + sumatriptan (3.5 vs 3.9 attacks/month, p=0.008 in one study). |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| Bioavailability | ~78% | [12][13] |
| Time to Peak Plasma Concentration | ~5 hours | [12] |
| Plasma Protein Binding | ~91% | [12] |
| Metabolism | Extensive hepatic glucuronidation | [7][12] |
| Elimination Half-life | ~23 hours | [12][14] |
Mandatory Visualization
Caption: this compound's primary mechanism of action.
References
- 1. Desensitization and down-regulation of 5-HT2 receptors in P11 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiple mechanisms of serotonin 5-HT2 receptor desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. findlayrecoverycenter.com [findlayrecoverycenter.com]
- 4. reprocell.com [reprocell.com]
- 5. researchgate.net [researchgate.net]
- 6. Self-Checking Cell-Based Assays for GPCR Desensitization and Resensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pizotifen | C19H21NS | CID 27400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. vermontanesthesiaservices.com [vermontanesthesiaservices.com]
- 9. Use of pizotifen in severe migraine: a long-term study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pizotifen (BC 105) in migraine prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Studies to assess if pizotifen prophylaxis improves migraine beyond the benefit offered by acute sumatriptan therapy alone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mims.com [mims.com]
- 13. medicines.org.uk [medicines.org.uk]
- 14. go.drugbank.com [go.drugbank.com]
Pizotifen Malate Blood-Brain Barrier Penetration Optimization: A Technical Support Center
For researchers, scientists, and drug development professionals, optimizing the delivery of therapeutic compounds to the central nervous system (CNS) presents a significant challenge. The blood-brain barrier (BBB) is a formidable obstacle, tightly regulating the passage of substances into the brain. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in experiments aimed at enhancing the BBB penetration of pizotifen (B1678498) malate (B86768), a compound with potential applications in CNS disorders.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of pizotifen that influence its potential for blood-brain barrier penetration?
Table 1: Physicochemical and Pharmacokinetic Properties of Pizotifen
| Property | Value | Implication for BBB Penetration |
| Molecular Weight | 295.4 g/mol [2] | Favorable for passive diffusion across the BBB (typically < 400-500 Da). |
| logP | 3.8[2] | Indicates high lipophilicity, which can facilitate partitioning into the lipid membranes of the BBB. However, very high lipophilicity can also lead to increased plasma protein binding and sequestration in lipid-rich tissues, potentially reducing the free fraction available to cross the BBB. |
| Polar Surface Area (PSA) | 31.5 Ų[2] | A low PSA is generally favorable for BBB penetration (typically < 60-90 Ų), suggesting pizotifen has good potential for passive diffusion. |
| Water Solubility | Sparingly soluble in aqueous buffers | Low aqueous solubility can be a challenge for formulation and administration, potentially limiting the concentration gradient needed for passive diffusion. |
| Plasma Protein Binding | > 90%[1][2] | High plasma protein binding significantly reduces the concentration of free drug available to cross the BBB. This is a major hurdle to overcome. |
| Bioavailability | 78%[3] | High oral bioavailability indicates good absorption from the gut, but does not directly translate to brain uptake. |
Q2: What is the primary mechanism of action of pizotifen, and does it suggest a need for CNS delivery?
A2: Pizotifen is a potent serotonin (B10506) antagonist, primarily targeting the 5-HT2A and 5-HT2C receptors.[4][5] It also exhibits antihistaminic and weak anticholinergic properties.[4][5] Its established use in migraine prophylaxis suggests it has effects on the cranial vasculature.[6][7] Furthermore, studies have shown that pizotifen can activate the ERK1/2 signaling pathway in the striatum of a mouse model of Huntington's disease, providing evidence that it does cross the BBB and exert effects within the CNS.[8] This neuroprotective potential highlights the importance of optimizing its brain penetration for treating neurodegenerative diseases.[8]
Troubleshooting Guides
Issue 1: Low Apparent Permeability (Papp) in In Vitro BBB Models
Possible Cause: Your in vitro model (e.g., PAMPA, Caco-2, or MDCK-MDR1) indicates low passive permeability of pizotifen malate.
Troubleshooting Steps:
-
Verify Physicochemical Properties: Although pizotifen's molecular weight and PSA are favorable, its high lipophilicity and low aqueous solubility might be problematic in an in vitro setting.
-
Recommendation: Ensure complete solubilization of this compound in your donor compartment buffer. The use of co-solvents may be necessary, but their potential effects on the integrity of the cell monolayer or artificial membrane must be controlled for.
-
-
Assess for Efflux Transporter Activity: Pizotifen's chemical structure, a tricyclic antihistamine, shares features with known substrates of P-glycoprotein (P-gp) and other efflux transporters at the BBB.
-
Recommendation: Conduct a bi-directional transport assay using a cell line that overexpresses P-gp, such as MDCK-MDR1 cells.[5][9][10][11][12] An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 suggests that pizotifen is a substrate for P-gp.
-
Experiment: If efflux is confirmed, repeat the permeability assay in the presence of a known P-gp inhibitor (e.g., verapamil, cyclosporin (B1163) A) to see if the A-B permeability increases.
-
Issue 2: Low Brain-to-Plasma Concentration Ratio (Kp) in In Vivo Studies
Possible Cause: Despite favorable physicochemical properties for passive diffusion, in vivo experiments show low brain concentrations of pizotifen.
Troubleshooting Steps:
-
High Plasma Protein Binding: With over 90% of pizotifen bound to plasma proteins, the free fraction available for BBB transport is very low.[1][2]
-
Recommendation: Develop formulation strategies that can transiently increase the free fraction of pizotifen or deliver it directly to the brain.
-
-
Active Efflux in Vivo: P-glycoprotein and other efflux transporters are highly active at the in vivo BBB.
-
Recommendation: If in vitro assays suggest pizotifen is an efflux substrate, consider co-administration with a P-gp inhibitor in your animal model. However, be aware of the potential for systemic toxicity and drug-drug interactions.
-
-
Rapid Metabolism: Pizotifen is extensively metabolized in the liver, primarily through N-glucuronidation.[2] While the parent compound may cross the BBB, rapid peripheral metabolism can reduce the overall exposure of the brain to the active drug.
-
Recommendation: Investigate the BBB permeability of the major metabolites. If they are inactive and do not cross the BBB, strategies to inhibit peripheral metabolism could be explored, though this can also increase the risk of systemic side effects.
-
Experimental Protocols
Protocol 1: In Vitro BBB Permeability Assessment using the Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a high-throughput method to assess the passive permeability of a compound.[4]
Methodology:
-
Preparation of the PAMPA Plate: A 96-well filter plate is coated with a lipid solution (e.g., porcine brain polar lipid extract in dodecane) to form an artificial membrane.
-
Donor Solution: Prepare a solution of this compound in a buffer mimicking physiological pH (e.g., PBS, pH 7.4).
-
Acceptor Solution: Fill the wells of a 96-well acceptor plate with the same buffer, potentially containing a "sink" agent to mimic physiological clearance.
-
Assay Assembly: Place the lipid-coated filter plate onto the acceptor plate, creating a "sandwich". Add the donor solution containing this compound to the filter plate wells.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): The apparent permeability coefficient is calculated using the following formula:
Papp = (-VD * VA / (VD + VA) * A * t) * ln(1 - CA(t) / Cequilibrium)
Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, CA(t) is the concentration in the acceptor well at time t, and Cequilibrium is the theoretical equilibrium concentration.
Table 2: Interpretation of PAMPA-BBB Results
| Papp (x 10⁻⁶ cm/s) | Predicted BBB Permeability |
| > 4.0 | High |
| 2.0 - 4.0 | Medium |
| < 2.0 | Low |
Protocol 2: In Situ Brain Perfusion for Assessing BBB Transport
This technique provides a more physiologically relevant measure of brain uptake in an intact animal model.[1][6][9][13]
Methodology:
-
Animal Preparation: Anesthetize the animal (typically a rat or mouse) and expose the common carotid artery.
-
Catheterization: Ligate the external carotid artery and insert a catheter into the common carotid artery directed towards the brain.
-
Perfusion: Begin perfusion with a warmed, oxygenated, and buffered physiological salt solution containing this compound at a known concentration. The perfusion pressure and flow rate should be carefully controlled to mimic physiological conditions.
-
Perfusion Duration: Continue the perfusion for a short, defined period (e.g., 30-120 seconds) to measure the initial rate of uptake.
-
Brain Tissue Collection: At the end of the perfusion, decapitate the animal and rapidly dissect the brain.
-
Sample Preparation and Analysis: Homogenize the brain tissue and extract this compound. Quantify the concentration of the drug in the brain homogenate and in the perfusion fluid using LC-MS/MS.
-
Calculation of Brain Uptake Clearance (Kin): The unidirectional brain uptake clearance is calculated as:
Kin = Cbrain / (Cperfusate * T)
Where Cbrain is the concentration of the drug in the brain, Cperfusate is the concentration in the perfusion fluid, and T is the perfusion time.
Optimization Strategies
Prodrug Approach
Concept: Modify the chemical structure of pizotifen to create a more BBB-permeable prodrug. This prodrug would then be converted back to the active pizotifen molecule within the CNS.
Potential Strategies:
-
Masking Polar Groups: Although pizotifen has a low PSA, temporarily masking any polar functional groups with lipophilic moieties could enhance its partitioning into the BBB.
-
Carrier-Mediated Transport (CMT) Targeting: Conjugate pizotifen to a molecule that is a substrate for an endogenous influx transporter at the BBB (e.g., amino acid transporters, glucose transporters).
Nanoparticle-Based Delivery Systems
Concept: Encapsulate this compound within nanoparticles to facilitate its transport across the BBB.
Potential Formulations:
-
Polymeric Nanoparticles: Use biodegradable polymers like polylactic-co-glycolic acid (PLGA) to encapsulate pizotifen. The surface of these nanoparticles can be coated with surfactants (e.g., polysorbate 80) or targeting ligands.
-
Solid Lipid Nanoparticles (SLNs): These are composed of solid lipids and offer good biocompatibility and the potential for sustained release.
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs.
Targeting Strategies for Nanoparticles:
-
Receptor-Mediated Transcytosis (RMT): Decorate the nanoparticle surface with ligands that bind to receptors expressed on the BBB, such as the transferrin receptor or the insulin (B600854) receptor. This can trigger transcytosis of the nanoparticle across the endothelial cells.
-
Adsorptive-Mediated Transcytosis (AMT): Utilize positively charged nanoparticles that can interact with the negatively charged surface of the brain endothelial cells, inducing uptake.
Diagram 2: Nanoparticle-Mediated Delivery of Pizotifen Across the BBB
Caption: Nanoparticles can facilitate pizotifen's BBB transit.
By systematically addressing the potential barriers to this compound's entry into the CNS and employing the experimental strategies outlined above, researchers can work towards optimizing its delivery for the potential treatment of a range of neurological disorders.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Pizotifen | 235 Publications | 3365 Citations | Top Authors | Related Topics [scispace.com]
- 4. Pizotifen - Wikipedia [en.wikipedia.org]
- 5. Application of a high‐resolution in vitro human MDR1‐MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pizotifen for the treatment of migraine. A systematic review and meta-analysis | Headache Medicine [headachemedicine.com.br]
- 7. Studies to assess if pizotifen prophylaxis improves migraine beyond the benefit offered by acute sumatriptan therapy alone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pizotifen Activates ERK and Provides Neuroprotection in vitro and in vivo in Models of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. enamine.net [enamine.net]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 11. ADME MDR1-MDCK Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. go.drugbank.com [go.drugbank.com]
Troubleshooting Pizotifen malate variability in experimental results
Welcome to the technical support center for Pizotifen (B1678498) malate (B86768). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on troubleshooting experimental variability and to offer answers to frequently asked questions.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving Pizotifen malate.
Question 1: Why am I observing high variability in my dose-response curves between experiments?
Answer: Variability in dose-response curves can stem from several factors related to compound handling, experimental setup, and cell-based systems.
-
Compound Solubility and Stability: this compound has limited aqueous solubility.[1][2] Inconsistent stock solution preparation can be a major source of variability.
-
Inconsistent Incubation Times: The binding kinetics and cellular effects of Pizotifen can be time-dependent.
-
Solution: Standardize incubation times across all plates and experiments. Ensure that the time from compound addition to signal reading is consistent for every sample.
-
-
Cell Health and Passage Number: The expression levels of target receptors (e.g., serotonin (B10506), histamine) can change with cell passage number, confluency, and overall health.
-
Solution: Use cells within a defined, narrow passage number range. Ensure consistent seeding densities and monitor cell viability.
-
-
Reagent Quality: The quality and concentration of reagents, including media, serum, and assay-specific components, can influence results.
-
Solution: Use high-quality reagents from a consistent supplier. Qualify new lots of critical reagents (e.g., serum, antibodies) before use in large-scale experiments.
-
Question 2: My results suggest Pizotifen is acting as an agonist, but it is described as a serotonin and histamine (B1213489) antagonist. Why is this happening?
Answer: This is a nuanced but reported phenomenon. While Pizotifen's primary mechanism is the antagonism of 5-HT2 and H1 receptors, some studies have noted paradoxical agonist-like activity, particularly in vivo.[5][6][7][8]
-
In Vivo Venoconstrictor Activity: Studies in canine models have shown that Pizotifen can cause venoconstriction, an agonist-like effect, even at concentrations where it acts as a potent 5-HT antagonist.[9] The precise mechanism for this is not fully elucidated but may contribute to its clinical efficacy in migraine prophylaxis.[9]
-
Receptor Subtype Specificity: Pizotifen has a complex pharmacological profile, binding to multiple receptor subtypes, including serotonin, histamine, dopamine, and adrenergic receptors.[5][6] Its functional effect can be the net result of interactions with multiple signaling pathways, which may differ depending on the specific tissue or cell line being studied.
-
Troubleshooting Steps:
-
Confirm Receptor Expression: Verify the expression profile of serotonin and histamine receptor subtypes in your experimental model.
-
Use Selective Antagonists: Co-incubate with highly selective antagonists for other potential targets (e.g., α-adrenergic receptors) to see if the agonist-like effect is blocked.
-
Compare In Vitro vs. In Vivo: If possible, compare its effects in a simplified in vitro system (like a cell-based receptor binding assay) with your in vivo results to isolate the source of the unexpected activity.
-
Question 3: I am having difficulty dissolving this compound for my experiments. What is the best procedure?
Answer: this compound is sparingly soluble in aqueous buffers but is soluble in organic solvents.[1]
-
Recommended Solvents: For preparing stock solutions, Dimethyl sulfoxide (B87167) (DMSO) and Dimethylformamide (DMF) are recommended.[1]
-
Preparation Protocol:
-
Prepare a high-concentration stock solution (e.g., 10-20 mg/mL) in 100% DMSO or DMF. Sonication may be recommended to aid dissolution.[4]
-
For your working solution, perform serial dilutions from the stock solution into your aqueous assay buffer.
-
When diluting into an aqueous buffer, it is critical to add the stock solution to the buffer while vortexing to prevent precipitation.
-
Note that the final concentration of the organic solvent (e.g., DMSO) should be kept low (typically <0.5%) and consistent across all experimental conditions, including vehicle controls.
-
A troubleshooting workflow for addressing experimental variability is outlined below.
Frequently Asked Questions (FAQs)
Question 1: What is the primary mechanism of action for Pizotifen?
Answer: Pizotifen is a potent serotonin and tryptamine (B22526) antagonist.[5][10][11] Its primary mechanism involves blocking 5-HT2A and 5-HT2C serotonin receptors.[6][8][11] It also has strong antihistaminic activity, primarily by blocking H1 receptors.[6][12] Additionally, it exhibits weak anticholinergic and antikinin properties.[5][7] The prophylactic effect in migraine is thought to be related to its ability to inhibit the permeability-increasing effect of serotonin and histamine on cranial vessels.[7][12]
The simplified signaling pathway for Pizotifen's primary antagonistic action is shown below.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | 5-HT Receptor | TargetMol [targetmol.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Pizotifen | C19H21NS | CID 27400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. What is the mechanism of Pizotifen? [synapse.patsnap.com]
- 9. Pizotifen, an antimigraine drug with venoconstrictor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mims.com [mims.com]
- 11. pizotifen | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. medicines.org.uk [medicines.org.uk]
Pizotifen malate light sensitivity and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the light sensitivity and proper storage of pizotifen (B1678498) malate (B86768).
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns regarding the storage of pizotifen malate?
A1: this compound is sensitive to environmental factors. The primary concerns are exposure to light and elevated temperatures, which can lead to degradation of the compound and compromise the integrity of experimental results.
Q2: What are the ideal storage conditions for this compound?
A2: To ensure its stability, this compound should be stored in a cool, dry, and dark place.[1] It is recommended to keep it in a tightly sealed container to protect it from moisture and light.[1] For long-term storage, refrigeration at 2°C - 8°C is often advised.[2][3]
Q3: Is this compound sensitive to light?
A3: Yes, this compound is known to be light-sensitive.[4] Exposure to light, particularly UV radiation, can cause degradation of the molecule.[4] Therefore, it is crucial to protect the compound from light during storage and handling.
Q4: What happens if this compound is exposed to light?
A4: Exposure to light can initiate chemical reactions that alter the structure of this compound, leading to the formation of degradation products. This can result in a decrease in the purity and potency of the compound, potentially affecting experimental outcomes.
Q5: How should I handle this compound during an experiment to minimize light exposure?
A5: When working with this compound, it is best practice to use amber-colored glassware or containers wrapped in aluminum foil to block light. Experiments should be conducted in a laboratory with minimized exposure to direct sunlight or strong artificial light.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | 1. Verify that the this compound has been stored in a cool, dry, and dark place. 2. Check the expiration date of the compound. 3. If possible, re-assay the purity of the this compound stock. 4. Obtain a new, certified batch of this compound for subsequent experiments. |
| Visible change in powder color or texture | Potential degradation of the compound. | 1. Do not use the material. 2. Discard the current batch following appropriate safety protocols. 3. Review storage procedures to ensure they meet the recommended guidelines. |
| Unexpected peaks in analytical chromatography (e.g., HPLC) | Presence of degradation products. | 1. Protect all samples and standards from light during preparation and analysis. 2. Prepare fresh solutions from a properly stored stock of this compound. 3. If unexpected peaks persist, consider performing a forced degradation study to identify potential degradation products. |
Data Presentation: Photodegradation of a Structurally Similar Compound
Table 1: Illustrative Photodegradation of Ketotifen Under UV/Vis Light
| pH | Exposure Duration (hours) | Degradation (%) | Half-life (t0.5 in hours) |
| 3.0 | 35 | 14.64 | 65.42 |
| 7.0 | 35 | 19.28 | 13.03 |
| 10.0 | 35 | ~100 | Not applicable |
Source: Adapted from a study on the photodegradation of H1 antihistaminic topical drugs.[5][6]
Experimental Protocols
Protocol for Assessing Photostability of this compound (Based on ICH Q1B Guidelines)
This protocol outlines a general procedure for conducting a forced photodegradation study to evaluate the light sensitivity of this compound.
1. Sample Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a known concentration.
-
Transfer the solution to chemically inert and transparent containers (e.g., quartz cuvettes).
-
Prepare a "dark control" sample by wrapping an identical container in aluminum foil to protect it from light.
2. Light Exposure:
-
Expose the sample to a light source that provides a combination of visible and UV light, as specified by ICH Q1B guidelines.[1][2][3] A common setup involves a photostability chamber equipped with a cool white fluorescent lamp and a near-UV lamp.
-
The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.[1][3]
-
Place the "dark control" sample in the same chamber to experience the same temperature conditions without light exposure.
3. Sample Analysis:
-
At predetermined time intervals, withdraw aliquots from both the exposed and the dark control samples.
-
Analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7]
-
The HPLC method should be capable of separating the parent this compound peak from any potential degradation product peaks.
4. Data Analysis:
-
Calculate the percentage of degradation of this compound in the exposed sample at each time point by comparing the peak area of the parent compound to that of the dark control.
-
If significant degradation is observed, the kinetics of the degradation can be determined by plotting the concentration of this compound as a function of time.
-
Attempt to identify any major degradation products using techniques like mass spectrometry (LC-MS).[6]
Mandatory Visualizations
Caption: Logical workflow for proper storage and handling of this compound.
Caption: Simplified pathway of this compound degradation due to light exposure.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. ikev.org [ikev.org]
- 3. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 4. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. HPLC-UV analytical method for determination of pizotifen after in vitro transdermal diffusion studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting for Pizotifen malate's weak anticholinergic effects in experiments
Welcome to the technical support center for researchers utilizing Pizotifen (B1678498) malate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design robust experiments and accurately interpret your results, with a specific focus on accounting for Pizotifen's weak anticholinergic properties.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Pizotifen, and what are its key secondary effects?
Pizotifen's primary mechanism of action is as a potent serotonin (B10506) (5-HT) receptor antagonist, with high affinity for the 5-HT2A and 5-HT2C receptors.[1][2][3] This action is central to its use in migraine prophylaxis, as it blocks serotonin-mediated vasodilation and inflammation of cranial blood vessels.[1][4]
In addition to its primary serotonergic antagonism, Pizotifen exhibits several secondary effects due to its broad receptor binding profile. These include antihistaminic properties (H1 receptor antagonism) and weak anticholinergic (muscarinic receptor antagonist) activity.[1][4][5] These secondary effects, particularly the antihistaminic and anticholinergic actions, are responsible for common side effects like drowsiness, dry mouth, and increased appetite.[1]
Caption: Logical relationship of Pizotifen's primary and secondary effects.
Q2: How "weak" are Pizotifen's anticholinergic effects quantitatively?
Pizotifen's anticholinergic effects are considered weak relative to its potent 5-HT antagonism. This can be quantified by comparing its antagonist potency (pA2 value) at different receptors. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher pA2 values indicate greater potency.
An in-vitro study on functional tissues demonstrated that Pizotifen is a potent but non-selective antagonist at muscarinic receptor subtypes M1, M2, and M3.[6] While its affinity for muscarinic receptors is significant, it is generally less potent than its activity at serotonin receptors.
Table 1: Comparative Antagonist Potency (pA2) of Pizotifen
| Receptor Subtype | Tissue Model | pA2 Value | Potency Classification |
|---|---|---|---|
| Muscarinic M1 | Rabbit Vas Deferens | 7.74 | Antagonist |
| Muscarinic M2 | Rabbit Vas Deferens | 7.23 | Antagonist |
| Muscarinic M3 | Guinea-Pig Ileum/Trachea | 7.81 | Antagonist |
| For Reference | |||
| Cyproheptadine (related compound) | Muscarinic M1-M3 | 7.99 - 8.08 | Potent, Non-selective |
| Atropine (B194438) (classic antagonist) | Muscarinic Receptors | 8.9 - 9.5 (Typical) | Very Potent, Non-selective |
Data sourced from a study investigating the affinity profiles of tricyclic antimuscarinic drugs.[6]
Troubleshooting & Experimental Design
Q3: How can I experimentally distinguish between Pizotifen's serotonergic and anticholinergic effects?
Dissecting these two effects is critical for accurate data interpretation. The best approach is to use a combination of selective agonists and antagonists to either block or bypass the receptor systems you are not studying.
Recommended Strategy:
-
Characterize the Pizotifen Effect: First, establish a dose-response curve for Pizotifen in your experimental model to quantify its effect.
-
Use a Selective Muscarinic Antagonist: Pre-treat your system with a highly potent and selective muscarinic antagonist (e.g., atropine for non-selective blockade, or more specific antagonists if you are investigating a particular M-subtype). After pre-treatment, re-run the Pizotifen dose-response curve.
-
If the effect of Pizotifen is abolished or significantly reduced, it indicates a substantial contribution from its anticholinergic activity.
-
If the effect of Pizotifen remains largely unchanged, it confirms that the observed effect is primarily mediated by another receptor system (likely serotonergic).
-
-
Use a Selective Serotonin Antagonist: As a counterscreen, pre-treat the system with a selective 5-HT2 antagonist (that lacks anticholinergic activity) to confirm that this abolishes the effect you attribute to Pizotifen's serotonergic action.
-
Use a Muscarinic Agonist: To confirm functional muscarinic receptors in your system, demonstrate that a muscarinic agonist like carbachol (B1668302) or acetylcholine (B1216132) produces a response and that this response is blocked by both atropine and, to a lesser extent, Pizotifen.
References
- 1. What is the mechanism of Pizotifen? [synapse.patsnap.com]
- 2. pizotifen | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. selleckchem.com [selleckchem.com]
- 4. What is Pizotifen used for? [synapse.patsnap.com]
- 5. Pizotifen | C19H21NS | CID 27400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Affinity profiles of pizotifen, ketotifen and other tricyclic antimuscarinics at muscarinic receptor subtypes M1, M2 and M3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purity Analysis of Pizotifen Malate
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting purity analysis of commercially available Pizotifen (B1678498) malate (B86768).
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercially available Pizotifen malate?
Commercially available this compound for pharmaceutical or research use generally has a high purity, typically specified as ≥98% or even ≥99%.[1][2][3][4][5] However, it is crucial to refer to the certificate of analysis (CoA) provided by the supplier for batch-specific purity data.
Q2: What are the common impurities found in this compound?
Impurities in this compound can originate from the manufacturing process, degradation, or storage.[6] These can include related compounds, residual solvents, inorganic salts, and heavy metals.[6] Specific pharmacopeial and non-pharmacopeial impurities may be listed by suppliers of reference standards.[7]
Q3: Which analytical method is most commonly used for this compound purity analysis?
The most prevalent and validated method for the purity analysis and quantification of this compound is High-Performance Liquid Chromatography (HPLC), most often with UV detection.[8][9][10] Reversed-phase HPLC (RP-HPLC) is particularly common for this purpose.[9][10]
Q4: Can I use spectrophotometric methods for purity analysis?
While spectrophotometric and spectrofluorimetric methods for the determination of this compound have been developed, they may have limitations in accurately determining the drug in pharmaceutical dosage forms compared to HPLC.[9][11] HPLC is generally preferred for its higher specificity and ability to separate the active pharmaceutical ingredient (API) from potential impurities.
Experimental Protocols
A validated RP-HPLC method is a reliable approach for determining the purity of this compound. Below are examples of published HPLC methodologies.
Method 1: Isocratic RP-HPLC with UV Detection
This method is suitable for the quantification of this compound in pharmaceutical solid dosage forms.
-
Instrumentation : A standard HPLC system with a UV detector.
-
Column : C18 ODS, 10 cm x 4.6 mm, 5 µm particle size.[9]
-
Mobile Phase : A mixture of acetonitrile (B52724) and acetate (B1210297) buffer (pH 7.0) in a 60:40 ratio.[9]
-
Flow Rate : 2 mL/min.[9]
-
Column Temperature : 40°C.[9]
-
Detection Wavelength : 231 nm.[9]
-
Injection Volume : 20 µL.
-
Retention Time : Approximately 2.84 minutes.[9]
Method 2: Isocratic RP-HPLC for Rapid Assay
This method provides a faster analysis time.
-
Instrumentation : HPLC with a UV/VIS detector.
-
Column : Chromosil C18, 250 mm x 4.6 mm, 5 µm particle size.[10]
-
Mobile Phase : A mixture of methanol (B129727) and acetonitrile in a 10:90 v/v ratio.[10]
-
Flow Rate : 1.0 mL/min.[10]
-
Column Temperature : Ambient.[10]
-
Detection Wavelength : 230 nm.[10]
-
Injection Volume : 20 µL.[10]
-
Retention Time : Approximately 2.02 minutes.[10]
Data Presentation
Table 1: Comparison of HPLC Method Parameters for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 ODS (100 x 4.6 mm, 5 µm)[9] | Chromosil C18 (250 x 4.6 mm, 5 µm)[10] | Kromasil® C18 (250 x 4.0 mm)[8] |
| Mobile Phase | Acetonitrile:Acetate Buffer (pH 7.0) (60:40)[9] | Methanol:Acetonitrile (10:90 v/v)[10] | Not explicitly stated |
| Flow Rate | 2.0 mL/min[9] | 1.0 mL/min[10] | Not explicitly stated |
| Detection (UV) | 231 nm[9] | 230 nm[10] | 254 nm[8] |
| Retention Time | ~2.84 min[9] | ~2.02 min[10] | Not explicitly stated |
| Linear Range | 2.0 - 30.0 µg/mL[9] | Not explicitly stated | 0.24 - 24.0 µg/mL[8] |
| LOD | Not explicitly stated | Not explicitly stated | 0.02 µg/mL[8] |
| LOQ | Not explicitly stated | Not explicitly stated | 0.07 µg/mL[8] |
Troubleshooting Guides
HPLC Analysis Troubleshooting
Issue: High Backpressure
-
Potential Cause:
-
Blocked frit in the column or guard column.
-
Contamination of the column.
-
Precipitation of sample or buffer in the system.
-
-
Solution:
-
Check the pressure with and without the column to isolate the source of the blockage.
-
If the column pressure is high, try back-flushing the column.
-
Wash the column with a strong solvent.
-
Replace the column frit if necessary.
-
Prevention: Use a guard column and ensure complete dissolution of samples and mobile phase components.[12][13]
-
Issue: Peak Tailing
-
Potential Cause:
-
Deterioration of the packed bed in the column.
-
Interaction of the analyte with active sites on the packing material (e.g., residual silanols).
-
Extra-column band broadening.
-
-
Solution:
-
Ensure the column is in good condition.
-
Adjust the mobile phase pH to reduce interactions with silanols.
-
Use a high-purity silica (B1680970) column.
-
Minimize the length and diameter of tubing between the injector, column, and detector.[12][13]
-
Issue: Shifting Retention Times
-
Potential Cause:
-
Changes in mobile phase composition.
-
Fluctuations in column temperature.
-
Changes in mobile phase pH.
-
-
Solution:
Visualizations
Caption: General workflow for the purity analysis of this compound by HPLC.
Caption: A decision tree for troubleshooting common HPLC issues.
References
- 1. parchem.com [parchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. 99% this compound API | Manufacturer | Supplier [octagonchem.com]
- 4. raybiotech.com [raybiotech.com]
- 5. This compound Each | Request for Quote | Thermo Scientific™ | thermofisher.com [thermofisher.com]
- 6. veeprho.com [veeprho.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. HPLC-UV analytical method for determination of pizotifen after in vitro transdermal diffusion studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pjps.pk [pjps.pk]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. agilent.com [agilent.com]
Pizotifen Malate Interactions: A Technical Support Resource for Researchers
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Pizotifen (B1678498) malate (B86768). Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed information on its interactions with other research compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Pizotifen malate?
This compound is primarily a potent serotonin (B10506) (5-HT) and histamine (B1213489) H1 receptor antagonist.[1][2][3][4] Its therapeutic effect in migraine prophylaxis is attributed to its blockade of 5-HT2A and 5-HT2C receptors, which inhibits the effects of serotonin on cranial blood vessels, reducing vasodilation and increased permeability.[1][2][3][5] It also possesses weak anticholinergic and antikinin properties.[1][3][6]
Q2: What are the main categories of research compounds that interact with this compound?
This compound has the potential to interact with several classes of compounds due to its pharmacological profile. The main categories include:
-
Central Nervous System (CNS) Depressants: Additive sedative effects can be expected.[1][7][8][9]
-
Anticholinergic Agents: The weak anticholinergic effects of Pizotifen can be potentiated.[7][10]
-
Antihypertensive Drugs: Pizotifen may decrease the efficacy of some antihypertensive agents.[1][8]
-
Serotonergic Agents (e.g., SSRIs, MAOIs): The interaction is complex and requires careful consideration due to opposing mechanisms of action.
-
Adrenergic Agonists and Antagonists: Pizotifen can interact with adrenergic signaling.
Q3: Can this compound be used concurrently with Selective Serotonin Reuptake Inhibitors (SSRIs) in a research setting?
The co-administration of Pizotifen (a serotonin antagonist) and SSRIs (which increase synaptic serotonin) presents a complex pharmacological scenario. While some clinical observations suggest they have been used together, there is a theoretical risk of opposing effects.[11][12] Researchers should proceed with caution as Pizotifen could potentially antagonize the effects of SSRIs. No definitive reports of serotonin syndrome from this combination have been found; in fact, as a 5-HT2A antagonist, Pizotifen might have a theoretical role in mitigating serotonin syndrome.[11][13][14]
Q4: What is the interaction between this compound and Monoamine Oxidase Inhibitors (MAOIs)?
The concomitant use of Pizotifen and MAOIs is contraindicated.[8][10] MAOIs can prolong and intensify the anticholinergic effects of Pizotifen.[10] A washout period of at least 14 days after discontinuing MAOI therapy is recommended before starting experiments with Pizotifen.[10]
Q5: How is this compound metabolized, and are there potential pharmacokinetic interactions?
Pizotifen is extensively metabolized in the liver, primarily through N-glucuronidation.[15] Therefore, co-administration with compounds that are also primarily metabolized by glucuronidation could potentially lead to competitive inhibition and increased plasma concentrations of Pizotifen. At present, specific interactions involving CYP450 enzymes have not been well-documented.[12]
Troubleshooting Guide for In Vitro Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| Low Solubility | This compound has specific solubility characteristics. | For in vitro assays, consider using DMSO as a solvent. One source suggests a solubility of 20 mg/mL in DMSO with sonication.[16] For cell-based assays, ensure the final concentration of the solvent is not cytotoxic. |
| Compound Instability | The compound may degrade under certain storage or experimental conditions. | Solid this compound should be stored at -20°C for long-term stability (up to 3 years). Stock solutions are best stored at -80°C and are stable for over a year. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. For short-term use, solutions can be kept at 4°C for more than a week.[16] |
| Unexpected Off-Target Effects | Pizotifen has a broad receptor binding profile, including adrenergic and dopaminergic receptors, which can lead to off-target effects in cellular models.[1][3] | - Include appropriate controls to assess the contribution of off-target effects. - Use selective antagonists for other potential targets of Pizotifen to isolate the effects of interest. - Titrate the concentration of Pizotifen to the lowest effective dose to minimize off-target binding. |
| High Background Signal in Receptor Binding Assays | Non-specific binding of Pizotifen to assay components. | - Optimize blocking buffers and washing steps. - Include a non-labeled competitor to determine non-specific binding. - Ensure the purity of the this compound compound. |
Summary of Potential Pharmacodynamic Interactions
| Interacting Compound Class | Potential Effect | Experimental Considerations |
| CNS Depressants (e.g., benzodiazepines, barbiturates, opioids, alcohol) | Increased sedation and CNS depression.[1][7][8][9] | In behavioral studies (e.g., rodent models), expect enhanced sedative effects. Dose adjustments of one or both compounds may be necessary. Monitor for signs of excessive sedation. |
| Anticholinergic Agents (e.g., atropine, tricyclic antidepressants) | Potentiation of anticholinergic effects (dry mouth, blurred vision, urinary retention).[7][10] | In vivo studies should monitor for anticholinergic side effects. In vitro assays on muscarinic receptors can quantify the additive effect. |
| Antihypertensive Agents (e.g., adrenergic neurone blockers) | Antagonism of the hypotensive effect.[1][15] | When studying cardiovascular effects, be aware that Pizotifen may counteract the blood pressure-lowering effects of these agents. |
| Serotonergic Agents (e.g., SSRIs, triptans) | Complex interaction. Potential for antagonism of SSRI effects.[11][12] Additive CNS depression with triptans is possible.[1] | Functional assays are needed to determine the net effect on serotonergic signaling. The risk of serotonin syndrome is considered low.[11] |
| MAOIs (e.g., phenelzine, tranylcypromine) | Contraindicated.[8][10] Risk of potentiated anticholinergic effects.[10] | Avoid co-administration in any experimental setting. |
Key Signaling Pathways and Experimental Workflows
Pizotifen's Antagonistic Effect on 5-HT2A Receptor Signaling
Caption: Pizotifen antagonizes serotonin at the 5-HT2A receptor.
Experimental Workflow for Investigating Pizotifen-SSRI Interaction
Caption: Workflow for studying Pizotifen and SSRI interactions.
Detailed Experimental Protocols
Protocol 1: Radioligand Binding Assay for 5-HT2A Receptor
Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor.
-
Cell membrane preparation from the above cells.
-
Radioligand: [³H]ketanserin (a selective 5-HT2A antagonist).
-
Non-specific binding control: Mianserin (10 µM).
-
This compound stock solution (in DMSO).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation fluid and vials.
-
Microplate harvester and scintillation counter.
Methodology:
-
Membrane Preparation: Culture and harvest HEK293-h5-HT2A cells. Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
Increasing concentrations of this compound (or vehicle for total binding, or Mianserin for non-specific binding).
-
[³H]ketanserin at a final concentration close to its Kd value.
-
Cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Counting: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vivo Assessment of CNS Depressant Interaction with Diazepam in a Rodent Model
Objective: To evaluate the synergistic sedative effect of this compound and Diazepam.
Materials:
-
Male C57BL/6 mice (8-10 weeks old).
-
This compound solution (in saline or appropriate vehicle).
-
Diazepam solution (in vehicle).
-
Vehicle control.
-
Locomotor activity chambers.
Methodology:
-
Acclimation: Acclimate mice to the laboratory environment for at least one week and to the locomotor activity chambers for 30 minutes prior to the experiment.
-
Grouping: Randomly assign mice to four treatment groups:
-
Group 1: Vehicle + Vehicle
-
Group 2: this compound + Vehicle
-
Group 3: Vehicle + Diazepam
-
Group 4: this compound + Diazepam
-
-
Dosing: Administer this compound (or vehicle) via intraperitoneal (i.p.) injection. After a 30-minute pretreatment period, administer Diazepam (or vehicle) i.p.
-
Behavioral Assessment: Immediately place the mice into the locomotor activity chambers and record horizontal and vertical activity for 60 minutes.
-
Data Analysis: Analyze the total distance traveled, number of ambulatory movements, and rearing frequency. Use a two-way ANOVA to determine the main effects of each drug and any significant interaction between them. A significant interaction term would indicate a synergistic or antagonistic effect. Post-hoc tests (e.g., Tukey's) can be used to compare individual groups.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. pizotifen | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Pizotifen | C19H21NS | CID 27400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. patient.info [patient.info]
- 5. What is the mechanism of Pizotifen? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. emedz.net [emedz.net]
- 8. medicines.org.uk [medicines.org.uk]
- 9. PIZOTIFEN - ORAL side effects, medical uses, and drug interactions. [medicinenet.com]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. mvertigo.org [mvertigo.org]
- 12. Is there any risk of an interaction between pizotifen and sertraline?/nThe question concerns a 27-y [svelic.se]
- 13. Pizotifen - Wikipedia [en.wikipedia.org]
- 14. Serotonin syndrome in the acute treatment landscape of migraine: the lasmiditan experience - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medicines.org.uk [medicines.org.uk]
- 16. This compound | 5-HT Receptor | TargetMol [targetmol.com]
Technical Support Center: Development of a Stable Pizotifen Malate Formulation for Oral Gavage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the development of a stable oral gavage formulation of Pizotifen (B1678498) malate (B86768).
Troubleshooting Guide
This guide addresses common issues encountered during the formulation of Pizotifen malate for oral gavage.
Issue 1: this compound does not fully dissolve in the desired aqueous vehicle.
-
Question: I am having trouble dissolving this compound in water or phosphate-buffered saline (PBS) at my target concentration. What could be the reason, and how can I improve its solubility?
-
Answer: this compound, as a weak base, exhibits pH-dependent solubility. Its aqueous solubility is limited, especially at neutral to alkaline pH. At pH 7.2, the reported solubility in a PBS/DMF co-solvent system is only around 0.11 mg/mL. To enhance solubility, consider the following strategies:
-
pH Adjustment: Lowering the pH of the vehicle will increase the proportion of the more soluble, ionized form of Pizotifen. Since the pKa of Pizotifen is approximately 7.98[1], a pH of 2 units below the pKa (i.e., pH ~6.0) or lower should significantly improve solubility.
-
Co-solvents: The use of water-miscible organic solvents can increase the solubility of poorly soluble compounds.
-
Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the drug.
-
Complexation: Cyclodextrins can form inclusion complexes with drug molecules, thereby increasing their aqueous solubility.
The following table summarizes the solubility of this compound in various solvents.
Solvent/Vehicle Solubility Reference Dimethylformamide (DMF) ~20 mg/mL Cayman Chemical Dimethyl sulfoxide (B87167) (DMSO) ~15-21 mg/mL Cayman Chemical, Selleck Chem Ethanol ~0.5 mg/mL Cayman Chemical 1:8 solution of DMF:PBS (pH 7.2) ~0.11 mg/mL Cayman Chemical Water Sparingly soluble/Partly miscible Santa Cruz Biotechnology -
Issue 2: The this compound formulation precipitates over time.
-
Question: My this compound formulation appears clear initially but forms a precipitate after a few hours or upon refrigeration. How can I prevent this?
-
Answer: Precipitation upon standing is a sign of an unstable supersaturated solution. This can be caused by a change in temperature or pH, or the formulation may be thermodynamically unstable. Here are some solutions:
-
Optimize pH and Buffer Capacity: Ensure the pH of your formulation is sufficiently low to maintain the solubility of this compound and that you are using a buffer with adequate capacity to resist pH shifts.
-
Co-solvent/Surfactant Concentration: The concentration of the co-solvent or surfactant may be too low to maintain the drug in solution. Try increasing the proportion of the solubilizing agent.
-
Use of Suspending Agents: If a solution is not feasible at the desired concentration, consider forming a stable suspension. Excipients like carboxymethylcellulose sodium (CMC-Na) or methylcellulose (B11928114) can be used to increase the viscosity of the vehicle and prevent the settling of drug particles.
-
Storage Conditions: Avoid storing the formulation at low temperatures if it decreases the solubility of the drug or excipients. Prepare the formulation fresh daily if a stable solution for longer periods cannot be achieved. Aqueous solutions of this compound are not recommended for storage for more than one day.
-
Issue 3: I am concerned about the chemical stability of this compound in my formulation.
-
Question: How can I ensure that this compound is not degrading in my oral gavage formulation, and what are the potential degradation pathways?
-
Answer: this compound can be susceptible to degradation, particularly through hydrolysis and oxidation, especially if exposed to light and non-optimal pH conditions.
-
Hydrolysis: The ester linkage in the malate salt or other functional groups could be susceptible to hydrolysis, which is often pH-dependent.
-
Oxidation: The thiophene (B33073) ring and the tertiary amine in the Pizotifen structure could be prone to oxidation.[2]
To mitigate degradation:
-
Control pH: Maintain the formulation at an optimal pH for stability, which may need to be determined experimentally.
-
Protect from Light: Store the formulation in light-resistant containers.
-
Use of Antioxidants and Chelating Agents: The addition of antioxidants (e.g., ascorbic acid, butylated hydroxytoluene) can prevent oxidative degradation. Chelating agents (e.g., EDTA) can bind metal ions that may catalyze degradation reactions.[3][4][5][6]
-
Inert Atmosphere: Purging the vehicle with an inert gas like nitrogen can help to displace oxygen and reduce oxidative degradation.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a stable this compound oral gavage formulation?
A1: A good starting point for a formulation for a poorly soluble basic drug like this compound would be a buffered aqueous solution with a co-solvent. For example, a formulation consisting of:
-
Vehicle: 0.5% (w/v) carboxymethylcellulose sodium (CMC-Na) in water
-
Solubilizer/Co-solvent: 5-10% (v/v) PEG 400 or 1-2% (v/v) Tween 80
-
pH Adjustment: pH adjusted to 4-5 with a suitable buffer (e.g., citrate (B86180) buffer)
It is crucial to test the solubility and stability of this compound in your chosen formulation.
Q2: What is the pKa of Pizotifen and how does it affect formulation development?
A2: The strongest basic pKa of Pizotifen is reported to be 7.98.[1] This means that at a pH below 7.98, Pizotifen will exist predominantly in its protonated (ionized) form, which is generally more water-soluble. The Henderson-Hasselbalch equation can be used to estimate the ratio of the ionized to the un-ionized form at a given pH, which helps in selecting a suitable pH for the formulation to achieve the desired concentration.
Q3: How can I prepare a high-concentration formulation of this compound for my studies?
A3: Achieving a high concentration of this compound in a purely aqueous vehicle is challenging. You may need to use a significant proportion of co-solvents like PEG 400 or DMSO. However, for in vivo studies, the concentration of organic solvents should be kept to a minimum to avoid toxicity. A common vehicle for poorly soluble drugs in rodent studies is 10% DMSO, 40% PEG 300, 5% Tween-80, and 45% saline.[7] Alternatively, a lipid-based formulation or a solid dispersion could be considered.
Q4: How should I store my this compound formulation?
A4: Based on available data, it is recommended to prepare aqueous formulations of this compound fresh daily and not to store them for more than 24 hours. The formulation should be stored protected from light. If a longer storage period is required, a formal stability study should be conducted to determine the appropriate storage conditions and shelf-life.
Q5: What analytical method can I use to determine the concentration and stability of this compound in my formulation?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most suitable analytical technique.[8][9][10][11] A typical method would involve a C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and a buffer. The detection wavelength is typically around 230 nm.[10] It is essential to validate the method to ensure it can separate this compound from its potential degradation products.
Experimental Protocols
Protocol 1: Determination of pH-Solubility Profile of this compound
Objective: To determine the solubility of this compound at different pH values.
Methodology:
-
Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate buffer for pH 2-6, phosphate (B84403) buffer for pH 6-8).
-
Add an excess amount of this compound powder to a known volume of each buffer in separate vials.
-
Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.
-
Analyze the concentration of dissolved this compound in the diluted supernatant using a validated HPLC-UV method.
-
Plot the measured solubility (in mg/mL or µg/mL) against the corresponding pH of the buffer.
Protocol 2: Excipient Compatibility Study
Objective: To evaluate the compatibility of this compound with selected excipients.
Methodology:
-
Prepare binary mixtures of this compound with each selected excipient (e.g., PEG 400, Tween 80, CMC-Na) in a 1:1 ratio by weight.
-
Prepare a control sample of this compound alone.
-
Store the samples under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 2-4 weeks).
-
At predetermined time points (e.g., 0, 1, 2, and 4 weeks), analyze the samples for:
-
Physical appearance (color change, melting, liquefaction).
-
Assay of this compound using a stability-indicating HPLC method.
-
Presence of any degradation products by HPLC.
-
-
Compare the results of the binary mixtures with the control sample. A significant change in the physical appearance or a decrease in the assay of this compound in the presence of an excipient indicates a potential incompatibility.
Protocol 3: Short-Term Stability Study of a this compound Oral Gavage Formulation
Objective: To assess the stability of a developed this compound formulation over a short period.
Methodology:
-
Prepare a batch of the final this compound oral gavage formulation.
-
Divide the batch into aliquots and store them under different conditions:
-
Refrigerated (2-8°C)
-
Room temperature (e.g., 25°C/60% RH)
-
Accelerated conditions (e.g., 40°C/75% RH)
-
-
Store samples in both clear and amber vials to assess light sensitivity.
-
At specified time points (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw samples and analyze them for:
-
Physical appearance (clarity, color, precipitation).
-
pH.
-
This compound concentration (assay) using a stability-indicating HPLC method.
-
Formation of degradation products by HPLC.
-
-
The formulation is considered stable under the tested conditions if the assay of this compound remains within 90-110% of the initial concentration and no significant increase in degradation products is observed.
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Thiophene ring-opening reactions VI. Attempted cyclization towards [fused]-tricyclic system involving a thiolate anion and suitably located electrophilic carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Basics: Excipients Used in Nonsterile Compounding, Part 4: Antioxidants and Chelating Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. HPLC-UV analytical method for determination of pizotifen after in vitro transdermal diffusion studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Pizotifen Malate and Cyproheptadine as 5-HT2 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent 5-HT2 receptor antagonists, pizotifen (B1678498) malate (B86768) and cyproheptadine (B85728). Both compounds are recognized for their potent interaction with the serotonin (B10506) 5-HT2 receptor family, a key target in various therapeutic areas, including migraine prophylaxis and allergic conditions. This document summarizes their receptor binding affinities, outlines the experimental protocols used to determine these properties, and illustrates the pertinent signaling pathways.
Quantitative Comparison of Receptor Antagonism
Pizotifen and cyproheptadine are potent antagonists of 5-HT2 receptors.[1] Both drugs exhibit high affinity for these receptors, with affinity constants in the nanomolar range.[1] The following table summarizes the available quantitative data on their binding affinities at the 5-HT2A, 5-HT2B, and 5-HT2C receptor subtypes. It is important to note that the presented values for pizotifen and cyproheptadine are derived from different studies, which may employ varied experimental conditions. Therefore, a direct comparison should be made with caution.
| Compound | Receptor Subtype | Parameter | Value | Species/Tissue | Reference |
| Pizotifen Malate | 5-HT2 | Ki | 1 - 10 nM | Human Frontal Cortex | [1] |
| 5-HT2A, 5-HT2C | - | Potent Antagonist | - | [2][3][4] | |
| Cyproheptadine | 5-HT2A | pKi | 8.80 ± 0.11 | Rat Cerebral Cortex | [5] |
| 5-HT2B | pA2 | 9.14 ± 0.25 | Rat Stomach Fundus | [5] | |
| 5-HT2C | pKi | 8.71 ± 0.08 | Pig Choroidal Plexus | [5] | |
| 5-HT2 | Ki | 1 - 10 nM | Human Frontal Cortex | [1] | |
| 5-HT2A | - | Potent Antagonist | - | [6][7] |
Disclaimer: The Ki values for Pizotifen at individual 5-HT2 subtypes were not available in a single comparative study. The provided range is for the general 5-HT2 receptor. pKi is the negative logarithm of the Ki value, and pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
5-HT2 Receptor Signaling Pathway
The 5-HT2 family of receptors, including 5-HT2A, 5-HT2B, and 5-HT2C, are G protein-coupled receptors (GPCRs) that primarily couple to the Gq/11 signaling pathway.[8] Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade of events leads to various cellular responses. Pizotifen and cyproheptadine act as antagonists, blocking the initial activation of this pathway by serotonin.
Experimental Protocols
The determination of binding affinities and functional antagonism of compounds like pizotifen and cyproheptadine at 5-HT2 receptors involves standardized in vitro assays. Below are detailed methodologies for two key experiments.
Radioligand Binding Assay for 5-HT2A Receptor
This assay quantifies the affinity of a test compound for the 5-HT2A receptor by measuring its ability to displace a radiolabeled ligand.
1. Materials:
- Receptor Source: Membranes from cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) or from tissues with high receptor density (e.g., rat frontal cortex).
- Radioligand: A high-affinity 5-HT2A receptor radioligand such as [³H]-Ketanserin or [³H]-Spiperone.
- Test Compounds: this compound, cyproheptadine, and a reference compound.
- Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
- Wash Buffer: Cold assay buffer.
- Scintillation Cocktail.
- Glass fiber filters (e.g., GF/B or GF/C).
- Filtration apparatus.
- Scintillation counter.
2. Procedure:
- Membrane Preparation: Homogenize the cell pellet or tissue in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation. Resuspend the final pellet in fresh assay buffer and determine the protein concentration.
- Assay Setup: In a 96-well plate, add the following to each well:
- Receptor membrane preparation.
- Radioligand at a concentration near its Kd.
- Varying concentrations of the test compound (pizotifen or cyproheptadine) or vehicle for total binding, and a saturating concentration of a non-radiolabeled antagonist (e.g., ketanserin) for non-specific binding.
- Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
- Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
- Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Functional Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by a 5-HT2A receptor agonist.
1. Materials:
- Cell Line: A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
- Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM or Fura-2 AM.
- Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
- Agonist: Serotonin (5-HT) or another 5-HT2A receptor agonist.
- Test Compounds: this compound and cyproheptadine.
- Fluorescence plate reader with kinetic reading capability.
2. Procedure:
- Cell Plating: Seed the cells into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
- Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.
- Compound Incubation: Wash the cells with assay buffer and then incubate them with varying concentrations of the test antagonist (pizotifen or cyproheptadine) for a predetermined period.
- Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Add a fixed concentration of the 5-HT2A agonist (typically the EC80 concentration to allow for inhibition) to the wells and immediately begin measuring the fluorescence intensity over time.
3. Data Analysis:
- Determine the peak fluorescence response for each well.
- Plot the percentage of inhibition of the agonist-induced response against the logarithm of the antagonist concentration.
- Determine the IC50 value from the resulting dose-response curve.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a cell-based functional assay to determine the antagonist activity of a compound at the 5-HT2A receptor.
References
- 1. Antimigraine drug interactions with serotonin receptor subtypes in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Pizotifen? [synapse.patsnap.com]
- 3. adooq.com [adooq.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, affinity at 5-HT2A, 5-HT2B and 5-HT2C serotonin receptors and structure-activity relationships of a series of cyproheptadine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. axonmedchem.com [axonmedchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Pizotifen Malate and Methysergide in Preclinical Migraine Models
For Immediate Release
[City, State] – [Date] – In the landscape of migraine prophylaxis research, pizotifen (B1678498) malate (B86768) and methysergide (B1194908) have long been subjects of interest due to their interactions with the serotonergic system, a key player in migraine pathophysiology. This guide provides a detailed comparison of their performance in established preclinical migraine models, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data, detailed protocols, and visual representations of relevant biological pathways.
Executive Summary
This comparative guide delves into the pharmacological profiles of pizotifen malate and methysergide, with a focus on their efficacy in animal models that mimic key aspects of migraine, namely cortical spreading depression (CSD) and trigeminal pain. While both compounds exhibit a broad spectrum of activity at serotonin (B10506) (5-HT) receptors, their nuanced differences in receptor affinity and downstream signaling contribute to their distinct therapeutic and side-effect profiles. This analysis synthesizes available data to facilitate a clearer understanding of their mechanisms of action and comparative efficacy.
Receptor Binding Affinity
The primary mechanism of action for both pizotifen and methysergide involves their interaction with 5-HT receptors. A comparative summary of their binding affinities (Ki values) for various receptor subtypes is presented below. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Pizotifen (Ki, nM) | Methysergide (Ki, nM) |
| 5-HT1A | - | Antagonist |
| 5-HT1B | - | Agonist |
| 5-HT1D | - | Agonist |
| 5-HT2A | 7.5[1] | 3.83[2] |
| 5-HT2B | 2[1] | Antagonist[3] |
| 5-HT2C | High Affinity[4][5] | Antagonist[3] |
| 5-HT7 | - | Potent Antagonist |
| Dopamine D2 | 2.4[1] | - |
| Muscarinic M1 | 2[1] | - |
Performance in Preclinical Migraine Models
Cortical Spreading Depression (CSD) Model
Cortical spreading depression is a wave of profound neuronal and glial depolarization followed by a period of suppressed activity, and it is considered the physiological correlate of migraine aura. The ability of a compound to suppress CSD is a key indicator of its potential as a migraine prophylactic.
Experimental Data:
| Drug | Dosage | Treatment Duration | Effect on CSD Frequency | Reference |
| Methysergide | 1mg/kg/day | Chronic (at least 4 weeks) | Suppressed by 40% to 80% | [6][7] |
| Pizotifen | - | - | Data not available | - |
Note: Direct comparative quantitative data for pizotifen in a CSD model was not found in the reviewed literature.
Experimental Protocol: Induction of Cortical Spreading Depression in Rats
This protocol outlines a common method for inducing and recording CSD in anesthetized rats.
Trigeminal Neuralgia Model
The trigeminal neuralgia model in rodents is used to study the mechanisms of craniofacial pain, a hallmark of migraine. This model often involves constriction or injury to the infraorbital nerve, a branch of the trigeminal nerve, leading to hypersensitivity in the facial region.
Experimental Data:
While direct comparative studies between pizotifen and methysergide in a trigeminal neuralgia model are scarce, some relevant findings have been reported.
-
Pizotifen: Intrathecally administered pizotifen has been shown to alleviate neuropathic and inflammatory pain in mice, suggesting a potential analgesic effect in models of trigeminal pain. This effect is thought to be mediated by the enhancement of GABAergic inhibition.
-
Methysergide: The efficacy of methysergide in this model is less clearly defined in the available literature. However, its action on 5-HT1B/1D receptors, which are involved in modulating the release of pro-inflammatory neuropeptides from trigeminal nerve endings, suggests a plausible mechanism for pain relief.[8]
Experimental Protocol: Induction of Trigeminal Neuralgia in Rats (Chronic Constriction Injury of the Infraorbital Nerve)
This protocol describes a widely used method to induce a state of trigeminal hypersensitivity.
Signaling Pathways
The therapeutic effects of pizotifen and methysergide are mediated through complex intracellular signaling cascades following their interaction with 5-HT receptors. The diagrams below illustrate the primary signaling pathways associated with the key receptor subtypes involved in migraine.
5-HT2A Receptor Signaling:
Activation of 5-HT2A receptors, which are antagonized by both pizotifen and methysergide, is linked to pro-nociceptive and pro-inflammatory effects in the trigeminovascular system.
5-HT1B/1D Receptor Signaling:
Methysergide acts as an agonist at 5-HT1B/1D receptors, which are key targets for acute migraine therapies. Activation of these receptors leads to vasoconstriction and inhibition of neurotransmitter release.
Discussion and Conclusion
The available preclinical data, primarily from the cortical spreading depression model, suggests that chronic administration of methysergide is effective in suppressing a key neurophysiological event associated with migraine aura.[6][7] While direct comparative data for pizotifen in this model is lacking, its efficacy in other pain models points to a potential, albeit possibly different, mechanism of action in migraine prophylaxis.
The receptor binding profiles reveal a key distinction: methysergide's agonism at 5-HT1B/1D receptors, a mechanism shared with acute migraine treatments like triptans, versus pizotifen's broader antagonist profile at 5-HT2 receptors.[1][3] This difference likely underlies their varying clinical efficacies and side-effect profiles.
The signaling pathway diagrams illustrate how the interaction of these drugs with their respective receptor targets can lead to opposing effects on vascular tone and neuroinflammation, both critical components of migraine pathophysiology. The antagonism of 5-HT2A receptors by both drugs is expected to reduce vasodilation and neuronal sensitization, while methysergide's agonism at 5-HT1B/1D receptors would further contribute to vasoconstriction and the inhibition of pro-inflammatory neuropeptide release.[8]
References
- 1. pizotifen | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. methysergide | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Serotonin and CGRP in Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Suppression of cortical spreading depression in migraine prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are 5-HT1D receptor agonists and how do they work? [synapse.patsnap.com]
A Comparative Analysis of Pizotifen Malate and Amitriptyline in the Management of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the available evidence for the efficacy of Pizotifen (B1678498) malate (B86768) and the established first-line treatment, amitriptyline (B1667244), in the context of neuropathic pain. This analysis is based on a comprehensive review of existing preclinical and clinical data to inform research and development in the field of analgesics.
Executive Summary
Amitriptyline, a tricyclic antidepressant, is a widely recommended first-line treatment for chronic neuropathic pain, supported by numerous clinical studies and systematic reviews.[1][2][3][4][5] Its efficacy, while moderate and not universal, is established across various neuropathic pain conditions. In contrast, the evidence for Pizotifen malate, a serotonin (B10506) antagonist primarily used for migraine prophylaxis, in treating neuropathic pain is sparse and limited to preclinical models and a small case series.[6][7] Direct comparative clinical trials between this compound and amitriptyline for neuropathic pain are currently unavailable. This guide synthesizes the existing, albeit disparate, data to offer a comparative perspective on their mechanisms of action, experimental efficacy, and the methodologies of key studies.
Mechanisms of Action
The analgesic effects of amitriptyline and this compound are believed to stem from their distinct interactions with neurotransmitter systems involved in pain modulation.
Amitriptyline exerts its effects through multiple pathways. It is known to inhibit the reuptake of both serotonin (5-HT) and norepinephrine (B1679862) (NE) in the central nervous system, thereby enhancing the descending inhibitory pain pathways.[8][9] Additionally, amitriptyline has been shown to block sodium channels and may have immunomodulatory effects.
This compound is primarily a 5-HT2 receptor antagonist.[10][11][12] Its therapeutic effect in migraine is attributed to the inhibition of serotonin-mediated vasodilation and inflammation of cranial blood vessels.[11] A preclinical study suggests its potential in neuropathic pain may be mediated by enhancing GABAergic inhibition in the spinal cord.[6]
Signaling Pathway Diagrams
Efficacy Data
The quantitative data on the efficacy of amitriptyline and this compound in neuropathic pain are presented below. It is crucial to note the different levels of evidence: clinical trial data for amitriptyline versus preclinical data for Pizotifen.
Table 1: Clinical Efficacy of Amitriptyline in Neuropathic Pain (Cochrane Review Data)[2][3][4][5]
| Outcome Measure | Amitriptyline | Placebo | Risk Ratio (95% CI) | Number Needed to Treat for one additional beneficial outcome (NNT) | Quality of Evidence |
| At least moderate pain relief | - | - | - | 4.6 (3.5 to 6.5) | Low |
| At least one adverse event | 55% | 36% | 1.5 (1.3 to 1.8) | - | Low |
Data synthesized from a systematic review of 17 studies with 1342 participants.
Table 2: Preclinical Efficacy of Intrathecal Pizotifen in a Mouse Model of Neuropathic Pain (Spinal Nerve Ligation)[6]
| Dose of Pizotifen | Mechanical Paw Withdrawal Threshold (g) (Mean ± SEM) | Thermal Paw Withdrawal Latency (s) (Mean ± SEM) |
| Vehicle | 0.21 ± 0.04 | 5.8 ± 0.5 |
| 0.5 µg | 0.45 ± 0.07 | 8.2 ± 0.6 |
| 1.5 µg | 0.82 ± 0.11 | 10.5 ± 0.7 |
| 5 µg | 1.15 ± 0.15 | 12.1 ± 0.8 |
*p < 0.05 compared to vehicle-treated group.
Experimental Protocols
Detailed methodologies for the key studies cited are provided to allow for critical evaluation and replication.
Amitriptyline: Cochrane Systematic Review Methodology[2][3][4][5]
-
Study Selection: Randomized, double-blind studies of at least four weeks' duration comparing amitriptyline with a placebo or another active treatment in adults with chronic neuropathic pain.
-
Data Collection and Analysis: A three-tier system was used to assess the quality of evidence. Data were extracted on pain relief, adverse events, and participant withdrawals. For dichotomous outcomes, risk ratios (RR) and numbers needed to treat (NNT) were calculated.
-
Search Strategy: CENTRAL, MEDLINE, and EMBASE databases were searched up to March 2015, along with clinical trial registries and reference lists of relevant articles.
This compound: Preclinical Study in a Mouse Model of Neuropathic Pain[6]
-
Animal Model: Neuropathic pain was induced in male C57BL/6 mice via segmental spinal nerve ligation (SNL) of the L5 spinal nerve.
-
Drug Administration: this compound (dissolved in saline) was administered intrathecally at doses of 0.5, 1.5, and 5 µg.
-
Behavioral Testing:
-
Mechanical Allodynia: Assessed using von Frey filaments to measure the paw withdrawal threshold.
-
Thermal Hyperalgesia: Evaluated using a plantar test to measure the paw withdrawal latency to a radiant heat source.
-
-
Statistical Analysis: Data were analyzed using one-way ANOVA followed by a post-hoc test. A p-value of less than 0.05 was considered statistically significant.
Experimental Workflow Diagram
Discussion and Future Directions
The existing evidence base demonstrates a significant disparity between amitriptyline and this compound for the treatment of neuropathic pain. Amitriptyline is an established therapeutic option with a well-documented, albeit modest, clinical efficacy and a known side-effect profile.[2][3][4][5] The quality of evidence supporting its use is, however, often low due to small study sizes and potential for bias.[2][3][4][5]
Conversely, the investigation of this compound for neuropathic pain is in its infancy. The preclinical findings are promising, suggesting a novel mechanism of action through the enhancement of GABAergic inhibition.[6] This presents a potential new avenue for analgesic drug development. However, the lack of clinical data means its efficacy and safety in humans for this indication are unknown.
For researchers and drug development professionals, the following are key considerations:
-
Direct Comparative Studies: There is a clear need for well-designed, randomized controlled trials directly comparing this compound to amitriptyline and other first-line treatments for neuropathic pain.
-
Dose-Ranging Studies: For this compound, initial clinical studies should include a dose-ranging component to establish an optimal therapeutic window for analgesia and to characterize its side-effect profile in a neuropathic pain population.
-
Mechanism of Action Elucidation: Further preclinical research is warranted to fully elucidate the spinal and supraspinal mechanisms underlying the potential antinociceptive effects of this compound.
References
- 1. Amitriptyline for neuropathic pain in adults - Overton [app.overton.io]
- 2. Amitriptyline for neuropathic pain in adults | Cochrane [cochrane.org]
- 3. Amitriptyline for neuropathic pain in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cochranelibrary.com [cochranelibrary.com]
- 5. Amitriptyline for neuropathic pain in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intrathecally administered pizotifen alleviates neuropathic and inflammatory pain in mice by enhancing GABAergic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pizotifen in deafferentation pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antidepressants: Another weapon against chronic pain - Mayo Clinic [mayoclinic.org]
- 9. mypcnow.org [mypcnow.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. What is the mechanism of Pizotifen? [synapse.patsnap.com]
- 12. Pizotifen | C19H21NS | CID 27400 - PubChem [pubchem.ncbi.nlm.nih.gov]
Pizotifen Malate Demonstrates Neuroprotective Efficacy in Huntington's Disease Models: A Comparative Analysis
For Immediate Release
A comprehensive review of preclinical studies indicates that Pizotifen malate (B86768), a compound with a history of use in migraine prophylaxis, exhibits significant neuroprotective effects in established cellular and animal models of Huntington's Disease (HD). This guide provides a comparative analysis of Pizotifen malate's performance against other compounds investigated for their neuroprotective potential in HD, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
In Vitro Neuroprotection: STHdh(Q111/Q111) Striatal Cell Model
The primary in vitro model utilized to assess the neuroprotective effects of this compound and its alternatives is the murine striatal cell line, STHdh(Q111/Q111). These cells express a mutant form of the huntingtin protein and exhibit increased vulnerability to cell death upon serum withdrawal, mimicking the cellular stress observed in HD. Key parameters evaluated include the restoration of cellular ATP levels, a measure of metabolic function and cell viability, and the inhibition of caspase-3 activation, a key marker of apoptosis.
This compound, along with the structurally related compounds Cyproheptadine and Loxapine, has been shown to effectively rescue STHdh(Q111/Q111) cells from serum withdrawal-induced death.[1] Treatment with these compounds leads to a significant increase in ATP levels and a reduction in caspase-3 activity.
| Compound | Concentration | Endpoint | Result |
| This compound | 10 µM | ATP Levels | Significant increase compared to vehicle control[1] |
| 10 µM | Caspase-3 Activation | Significant reduction compared to vehicle control[1] | |
| Cyproheptadine | 10 µM | ATP Levels | Significant increase compared to vehicle control[1] |
| 10 µM | Caspase-3 Activation | Significant reduction compared to vehicle control[1] | |
| Loxapine | 10 µM | ATP Levels | Significant increase compared to vehicle control[1] |
| 10 µM | Caspase-3 Activation | Significant reduction compared to vehicle control[1] |
In Vivo Neuroprotection: R6/2 Mouse Model
The R6/2 transgenic mouse model is a widely used in vivo model of HD that exhibits a progressive neurological phenotype, including motor deficits and neurodegeneration. This compound has demonstrated notable efficacy in this model, improving motor performance and mitigating neuropathological changes.[1][2] For comparison, data from studies on Tetrabenazine and Sertraline, two other compounds with clinical relevance to HD, are included.
| Compound | Mouse Model | Key Findings |
| This compound | R6/2 | - Significantly improved motor performance on the rotarod test. - Attenuated the reduction in striatal area.[1] |
| Tetrabenazine | YAC128 | - Alleviated motor deficits. - Reduced striatal cell loss. |
| Sertraline | R6/2 | - Improved motor performance on the rotarod test. - Reduced striatal atrophy. |
Mechanism of Action: The ERK Signaling Pathway
The neuroprotective effects of this compound are attributed to its ability to transiently activate the Extracellular signal-regulated kinase (ERK) signaling pathway.[1][2] This pathway is crucial for cell survival and proliferation. In the context of HD models, activation of ERK1/2 by Pizotifen appears to counteract the detrimental effects of the mutant huntingtin protein.
Figure 1. this compound's proposed neuroprotective signaling pathway.
Experimental Protocols
In Vitro Cell Viability Assay (STHdh(Q111/Q111) Cells)
-
Cell Culture: STHdh(Q111/Q111) and wild-type STHdh(Q7/Q7) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 33°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment and Serum Withdrawal: Cells are seeded in 96-well plates. After adherence, the medium is replaced with serum-free DMEM containing the test compound (e.g., this compound at 10 µM) or vehicle (DMSO).
-
ATP Level Measurement: After 24 hours of incubation, cellular ATP levels are quantified using a luminescence-based ATP assay kit according to the manufacturer's instructions. Luminescence is measured using a plate reader.
-
Caspase-3/7 Activity Assay: Following a similar treatment protocol, caspase-3 and -7 activities are measured using a fluorometric or luminometric assay kit. The cleavage of a specific substrate by activated caspases results in a detectable signal proportional to the apoptotic activity.
In Vivo Motor Function Assessment (R6/2 Mice)
-
Animal Model: R6/2 transgenic mice and their wild-type littermates are used.
-
Drug Administration: this compound (e.g., 7.5 mg/kg) or vehicle is administered daily via intraperitoneal injection or oral gavage, starting at a presymptomatic age (e.g., 4 weeks).
-
Rotarod Test: Motor coordination and balance are assessed using an accelerating rotarod apparatus. Mice are placed on the rotating rod, which gradually increases in speed. The latency to fall from the rod is recorded. Testing is typically performed at regular intervals (e.g., weekly) to monitor disease progression and the effect of the treatment.
-
Striatal Area Measurement: At the end of the study, mice are euthanized, and their brains are collected. Brains are sectioned and stained (e.g., with Nissl stain). The cross-sectional area of the striatum is measured using imaging software to assess the extent of neurodegeneration.
References
A Comparative Analysis of the Antimuscarinic Activity of Pizotifen Malate and Ketotifen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the antimuscarinic activity of two commonly used pharmaceutical compounds, Pizotifen (B1678498) malate (B86768) and Ketotifen (B1218977). Both drugs, while primarily classified under different therapeutic categories, exhibit notable interactions with the muscarinic acetylcholine (B1216132) receptor system. This comparison aims to elucidate the differences in their antimuscarinic profiles through a review of quantitative experimental data, detailed methodologies of relevant assays, and visualization of key biological pathways.
Quantitative Analysis of Antimuscarinic Activity
The antimuscarinic properties of Pizotifen malate and Ketotifen have been evaluated using various in vitro methods, including functional assays and radioligand binding studies. The data presented below summarizes their antagonist potency (pA2 values) at the M1, M2, and M3 muscarinic receptor subtypes, as well as their binding affinities (Ki values).
| Compound | Parameter | M1 Receptor | M2 Receptor | M3 Receptor | Reference |
| This compound | pA2 | 7.81 | 7.23 | 7.64 | [1] |
| Ki | 2 nM | - | - | [2] | |
| Ketotifen | pA2 | 6.99 | 6.34 | 6.84 | [1] |
| pKa | \multicolumn{3}{c | }{6.7 (non-subtype specific)} | [3] |
Data Interpretation: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency. The Ki value represents the inhibition constant for a ligand binding to a receptor, with a lower Ki value indicating a higher binding affinity.
Based on the functional assay data from Eltze et al. (1992), Pizotifen (pA2 = 7.23-7.81) demonstrates a higher antagonist potency at all three muscarinic receptor subtypes compared to Ketotifen (pA2 = 6.34-6.99)[1]. Neither compound showed significant selectivity for any of the studied receptor subtypes[1]. Binding affinity data further supports Pizotifen's notable interaction with the M1 receptor[2].
Experimental Protocols
To ensure a comprehensive understanding of the presented data, this section outlines the methodologies for key experiments used to characterize the antimuscarinic activity of pharmaceutical compounds.
Functional Antagonism Assays (Organ Bath Studies)
These experiments assess the ability of an antagonist to inhibit the functional response induced by a muscarinic agonist in isolated tissues. The pA2 values for Pizotifen and Ketotifen were determined using such assays[1].
a) Rabbit Vas Deferens (for M1 and M2 receptors)
-
Tissue Preparation: Prostatic and epididymal portions of the vasa deferentia are isolated from male New Zealand White rabbits and immersed in a low-calcium Krebs solution, maintained at 32±0.5°C and gassed with 5% CO2 in oxygen. Yohimbine (1.0 µM) is included to block prejunctional α2-adrenoceptors[4].
-
Stimulation and Recording: The tissues are subjected to electrical field stimulation with single pulses (30 V, 0.05 Hz, 0.5 ms), and isometric contractions are recorded[4][5].
-
Experimental Procedure:
-
A cumulative concentration-response curve for a muscarinic agonist (e.g., carbachol) is established.
-
The tissue is washed and then incubated with a specific concentration of the antagonist (Pizotifen or Ketotifen) for a predetermined equilibrium period (e.g., 60 minutes).
-
A second cumulative concentration-response curve for the agonist is generated in the presence of the antagonist.
-
This process is repeated with increasing concentrations of the antagonist.
-
-
Data Analysis: The dose-ratio is calculated for each antagonist concentration (the ratio of the agonist EC50 in the presence and absence of the antagonist). A Schild plot is then constructed by plotting the logarithm of (dose-ratio - 1) against the negative logarithm of the molar concentration of the antagonist. The x-intercept of the linear regression provides the pA2 value.
b) Guinea-Pig Ileum and Trachea (for M3 receptors)
-
Tissue Preparation: Segments of guinea-pig ileum or tracheal smooth muscle are suspended in an organ bath containing Tyrode's solution, maintained at 36–37°C and bubbled with air[6]. The tissue is placed under a resting tension (e.g., 0.4 g) and allowed to equilibrate[6].
-
Experimental Procedure: The protocol is similar to that described for the rabbit vas deferens, where the contractile response to a muscarinic agonist is measured in the absence and presence of varying concentrations of the antagonist.
-
Data Analysis: The pA2 value is determined using a Schild plot analysis as described above.
Radioligand Binding Assay
This technique is used to determine the binding affinity (Ki) of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
-
Membrane Preparation:
-
Tissues or cells expressing the muscarinic receptor subtypes of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors)[7].
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in a suitable buffer[7].
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
-
Binding Reaction:
-
In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine) and varying concentrations of the unlabeled competing ligand (Pizotifen or Ketotifen)[7][8].
-
The reaction is carried out in a final volume of binding buffer and incubated at a specific temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes)[7].
-
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed with ice-cold buffer[7][8].
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard antagonist and is subtracted from the total binding to yield specific binding.
-
The IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Muscarinic Receptor Signaling Pathway
Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological effects. The M1 and M3 subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The M2 receptor, on the other hand, couples to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Caption: Muscarinic receptor signaling pathways and points of antagonist action.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the binding affinity of a test compound.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. Affinity profiles of pizotifen, ketotifen and other tricyclic antimuscarinics at muscarinic receptor subtypes M1, M2 and M3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pizotifen | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Assessment of receptor affinities of ophthalmic and systemic agents in dry eye disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of field stimulation-induced contractions of rabbit vas deferens by muscarinic receptor agonists: selectivity of McN-A-343 for M1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Receptor signaling mechanisms underlying muscarinic agonist-evoked contraction in guinea-pig ileal longitudinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
Pizotifen Malate Versus Other Tricyclic Compounds in Stemming Cancer Cell Proliferation: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-proliferative effects of pizotifen (B1678498) malate (B86768) and other tricyclic compounds on cancer cells, supported by experimental data from preclinical studies.
The repurposing of existing drugs for oncology applications presents a promising avenue for accelerating the development of new cancer therapies. Tricyclic compounds, a class of drugs traditionally used for depression and migraines, have garnered significant interest for their potential anti-cancer properties. This guide delves into the comparative efficacy of pizotifen malate against other well-known tricyclic antidepressants such as amitriptyline (B1667244), imipramine (B1671792), and clomipramine (B1669221) in inhibiting the proliferation of cancer cells.
Comparative Analysis of Anti-Proliferative Activity
The following table summarizes the quantitative data from various studies, highlighting the cytotoxic effects of these tricyclic compounds on different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of cell viability.
| Compound | Cancer Cell Line(s) | IC50 Value(s) | Key Findings & Mechanisms |
| This compound | Esophageal Squamous Cell Carcinoma (ESCC), Gastric (MNK45, AGS), Colon (HCT116) | Not explicitly stated in the provided results. | Inhibits cell viability, migration, and invasion; induces apoptosis.[1][2] In ESCC, it targets NRF2, inducing ferroptosis.[3] In gastric and colon cancer, it inhibits the Wnt/β-catenin signaling pathway.[1][4][2] |
| Amitriptyline | Breast (MCF7), Colon (HT29), Lung (A549) | MCF7: >39.06 µg/ml (24h), 881 µg/ml (48h).[5][6] | Induces cytotoxicity and apoptosis.[5][7] The cytotoxic effect is dose- and time-dependent.[5][6] May involve induction of oxidative stress and LDH leakage.[7] In breast cancer cells, it can activate PI3K/AKT and ERK signaling cascades via GPR30 at low concentrations.[8] |
| Imipramine | Breast (MDA-MB-231, MDA-MB-468, MCF-7, ZR75), Prostate (PC-3), Glioma, Colon (HT29) | Breast Cancer Cells: ~40 µM. Glioma Cells: IC50s vary across cell lines (~20-60 µM).[9] | Inhibits cell viability, migration, and invasion.[10][9][11] In breast cancer, it targets estrogen receptor signaling and DNA repair pathways, inhibiting key proteins like E2F1, CDK1, Cyclin D1, and RAD51.[10][12] In prostate cancer, it attenuates cell proliferation by suppressing the AKT-mediated NF-κB signaling pathway.[11] It can also induce autophagy by inhibiting the Akt/mTOR pathway.[13] |
| Clomipramine | Astrocytoma (U373), Bladder (HT-1376), Lung Cancer Stem Cells | Not explicitly stated in the provided results. | Suppresses the proliferation of astrocytoma cells and alters cytoskeletal proteins.[14] Possesses potent apoptotic activity in various cell lines.[14] Can inhibit autophagy and synergizes with chemotherapy in killing cancer cells.[13][15][16] It has been shown to have a significant effect on the growth properties of lung cancer stem cells.[16] |
Experimental Protocols
This section provides an overview of the methodologies employed in the cited studies to evaluate the effects of these tricyclic compounds on cancer cell proliferation.
Cell Viability and Proliferation Assays
-
MTT Assay: This colorimetric assay was used to assess the cytotoxic effects of amitriptyline on MCF7 breast cancer cells.[5][6] Cells were seeded in 96-well plates and treated with various concentrations of the drug for 24 and 48 hours. The viability was determined by measuring the absorbance after adding MTT solution.
-
CCK-8 Assay: The Cell Counting Kit-8 (CCK-8) assay was utilized to evaluate the effects of imipramine on the viability of glioma cell lines.[9] Cells were treated with different concentrations of imipramine for 48 hours.
-
WST-1 Assay: The proliferation of PC-3 prostate cancer cells in response to imipramine was evaluated using a water-soluble tetrazolium salt (WST-1) assay after 12 and 72 hours of treatment.[11]
-
Colony Formation Assay: The long-term proliferative capacity of U251 and GBM glioma cells after imipramine treatment was assessed by colony formation assays.[9]
Apoptosis Assays
-
Annexin V-FITC/PI Staining: To determine the mode of cell death induced by pizotifen in gastric cancer cells (MNK45 and AGS), flow cytometry with Annexin V-FITC and propidium (B1200493) iodide (PI) staining was performed.[1][4] This method was also used to assess apoptosis in bladder cancer cells treated with imipramine.[9]
Cell Migration and Invasion Assays
-
Transwell Assays: The effect of pizotifen on the migration and invasion of gastric and colon cancer cells was investigated using transwell chambers.[1][2]
-
Wound Healing Assay: The migratory ability of PC-3 prostate cancer cells after imipramine treatment was assessed using a wound healing assay.[11]
Western Blot Analysis
-
This technique was widely used to investigate the molecular mechanisms underlying the anti-cancer effects of the compounds. For instance, it was used to detect changes in the expression of proteins involved in the Wnt/β-catenin pathway (Wnt3a, β-catenin, E-cadherin) in gastric and colon cancer cells treated with pizotifen.[1][4][2] It was also used to measure apoptosis-related proteins and proteins in the AKT/NF-κB signaling pathway.[1][11]
Signaling Pathways and Molecular Mechanisms
The anti-proliferative effects of this compound and other tricyclic compounds are mediated through various signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.
This compound Signaling Pathways
Caption: this compound inhibits cancer cell proliferation by downregulating the Wnt/β-catenin pathway and inducing ferroptosis via NRF2 inhibition.
Tricyclic Antidepressants (General) Signaling Pathways
Caption: Tricyclic antidepressants can inhibit cancer cell proliferation through multiple pathways, including the PI3K/Akt/mTOR pathway, induction of apoptosis, and disruption of DNA repair and cell cycle progression.
Conclusion
Both this compound and other tricyclic compounds, such as amitriptyline, imipramine, and clomipramine, demonstrate significant anti-proliferative effects against various cancer cell lines in preclinical studies. While the exact IC50 values for this compound are not as extensively documented in the available literature as for other tricyclics, its unique mechanisms of action, particularly the targeting of the NRF2 and Wnt/β-catenin pathways, suggest it is a promising candidate for further investigation in cancer therapy. The other tricyclic antidepressants exhibit broader cytotoxic effects, often involving the induction of apoptosis and cell cycle arrest through multiple signaling pathways. Further head-to-head comparative studies are warranted to fully elucidate the relative potency and therapeutic potential of this compound in comparison to other tricyclic compounds in various cancer types.
References
- 1. Pizotifen inhibits the proliferation and invasion of gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pizotifen Inhibits the Proliferation and Migration of Colon Cancer HCT116 Cells by Down-regulating Wnt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Repurposed this compound targeting NRF2 exhibits anti-tumor activity through inducing ferroptosis in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. onlinejbs.com [onlinejbs.com]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer effect of paroxetine and amitriptyline on HT29 and A549 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The proliferation effects of fluoxetine and amitriptyline on human breast cancer cells and the underlying molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The antidepressant imipramine inhibits breast cancer growth by targeting estrogen receptor signaling and DNA repair events - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. gccri.uthscsa.edu [gccri.uthscsa.edu]
- 13. Antidepressants as Autophagy Modulators for Cancer Therapy [mdpi.com]
- 14. memphis.edu [memphis.edu]
- 15. mdpi.com [mdpi.com]
- 16. Antidepressants synergize with chemotherapy against cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Clinical Showdown: Pizotifen Malate vs. Propranolol for Migraine Prophylaxis
Comparative Efficacy in Clinical Settings
A key clinical trial conducted by Israil et al. (2013) offers a direct comparison of the efficacy of pizotifen (B1678498), propranolol (B1214883), and amitriptyline (B1667244) in the prophylaxis of migraine.[1][2] The study revealed that while all three drugs led to a reduction in the duration, frequency, and severity of migraine attacks, there were no statistically significant differences among the groups in these parameters (p>0.05).[1] However, a notable finding was that the propranolol group required significantly less frequent use of paracetamol for acute headache relief compared to the amitriptyline and pizotifen groups (p<0.05).[1][2] This suggests a potential superiority of propranolol in reducing the intensity or breakthrough frequency of migraines. All medications were reported to be well-tolerated with minimal adverse effects.[1]
| Parameter | Pizotifen Malate (B86768) | Propranolol | Key Findings |
| Reduction in Migraine Frequency | Significant reduction | Significant reduction | No significant difference between groups (p>0.05)[1] |
| Reduction in Migraine Duration | Significant reduction | Significant reduction | No significant difference between groups (p>0.05)[1] |
| Reduction in Migraine Severity | Significant reduction | Significant reduction | No significant difference between groups (p>0.05)[1] |
| Need for Abortive Medication | - | Significantly less frequent use of paracetamol | Propranolol group showed a statistically significant lower need for abortive therapy (p<0.05)[1] |
| Tolerability | Well-tolerated | Well-tolerated | Both drugs were well-tolerated with minimal adverse effects[1] |
Mechanisms of Action: A Tale of Two Pathways
The therapeutic effects of pizotifen malate and propranolol stem from their distinct interactions with various receptor systems.
This compound: This agent is primarily a potent serotonin (B10506) (5-HT) and histamine (B1213489) antagonist.[3][4][5][6] Its anti-migraine effect is thought to be mediated through the blockade of 5-HT2A and 5-HT2C receptors.[3][5] By inhibiting these receptors, pizotifen is believed to counteract the vasodilation and increased vascular permeability of cranial blood vessels that contribute to migraine pain.[4][5][6] It also possesses weak anticholinergic and antihistaminic properties.[4][6]
Propranolol: As a non-selective beta-adrenergic receptor antagonist, propranolol's mechanism in migraine prophylaxis is multifactorial.[7][8] It blocks both β1 and β2 adrenergic receptors, which can lead to a reduction in sympathetic tone and potentially modulate vascular reactivity.[7] Furthermore, propranolol can cross the blood-brain barrier and may exert effects on central nervous system pathways involved in pain processing.[8] There is also evidence to suggest that it may interact with certain serotonin receptors, such as 5-HT1A and 5-HT1B, which could contribute to its efficacy.[7][8] Some studies also indicate that propranolol can decrease elevated levels of serum Tumor Necrosis Factor-alpha (TNF-α) in migraine patients, suggesting a potential modulation of inflammatory processes.
Caption: Simplified signaling pathways of this compound and Propranolol in migraine prophylaxis.
Experimental Protocols
The clinical study by Israil et al. (2013) that provides the comparative data followed a structured protocol to assess the efficacy of the medications.
Study Design:
-
Type: Intervention study.
-
Setting: Neurology outpatient department of Mymensingh Medical College Hospital.
-
Duration: January 2006 to December 2007.
-
Participants: 90 patients diagnosed with migraine, selected based on specific inclusion and exclusion criteria.
-
Intervention Groups:
-
Group 1: Amitriptyline
-
Group 2: Pizotifen
-
Group 3: Propranolol
-
-
Outcome Measures:
-
Primary: Changes in the frequency, duration, and severity of migraine attacks.
-
Secondary: Frequency of use of abortive medication (paracetamol).
-
-
Data Collection: Patient-reported outcomes.
-
Statistical Analysis: Appropriate statistical tests were used to compare the outcomes between the three groups, with a p-value of <0.05 considered significant.
References
- 1. Efficacy of amitriptyline, pizotifen and propranolol in the prevention of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of amitriptyline, pizotifen and propranolol in the prevention of migraine. | Semantic Scholar [semanticscholar.org]
- 3. pizotifen | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Pizotifen | C19H21NS | CID 27400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Propranolol - Wikipedia [en.wikipedia.org]
Validating the Anxiolytic-Like Effects of Pizotifen Malate in Rodents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Pizotifen malate's potential anxiolytic-like effects in rodent models. Due to a lack of direct quantitative studies on Pizotifen malate (B86768) in standard anxiety assays, this document summarizes its known pharmacological profile, presents data from established anxiolytic drugs for comparison, and includes detailed experimental protocols for key behavioral tests.
Introduction to this compound
Pizotifen is a potent serotonin (B10506) (5-HT) and tryptamine (B22526) antagonist.[1][2] It primarily acts on 5-HT2A, 5-HT2B, and 5-HT2C receptors.[3] While clinically used for migraine prophylaxis, its antagonistic action on serotonin receptors, which are implicated in anxiety, suggests a potential role as an anxiolytic agent.[3][4][5] Pizotifen also exhibits weak anticholinergic, antihistaminic, and antikinin properties.[1][2] Animal studies have suggested its potential use in treating anxiety and social phobia.[3]
Comparative Analysis with Standard Anxiolytics
To provide a benchmark for potential anxiolytic efficacy, this section presents data from studies on two well-established anxiolytic drugs: Diazepam (a benzodiazepine) and Buspirone (B1668070) (a 5-HT1A receptor partial agonist).
Quantitative Data from Rodent Anxiety Models
The following tables summarize the dose-dependent effects of Diazepam and Buspirone in common rodent models of anxiety.
Table 1: Effects of Diazepam in Rodent Anxiety Models
| Behavioral Test | Species/Strain | Dose (mg/kg) | Key Findings |
| Elevated Plus Maze (EPM) | Male H2 Mice | 0.5 | Significant increase in the number of entries into the open arms.[1] |
| Elevated Plus Maze (EPM) | DBA/2 Mice | 2-4 (daily for 8 days) | Reduced behavioral indices of anxiety in maze-naive mice.[6] |
| Light/Dark Box | Rats | 0.75-3.0 | Increased number of visits to and duration in the light compartment at the highest dose.[7] |
| Light/Dark Box | Mice | ≥ 2 | Dose-dependent increase in time spent in the lit box, suggesting an anxiolytic effect. Reduced locomotion at doses ≥ 2 mg/kg indicates a sedative effect.[8] |
Table 2: Effects of Buspirone in Rodent Anxiety Models
| Behavioral Test | Species/Strain | Dose (mg/kg, p.o.) | Key Findings |
| Elevated Plus Maze (EPM) | Long-Evans Rats | 0.03, 0.1, 0.3 | Inverted-U shaped dose-response curve with maximal anxiolytic activity at 0.3 mg/kg.[9] |
| Light/Dark Box | Mice | Not specified (peripheral administration) | Increased time spent in the white area and enhanced exploratory behavior.[3] |
| Vogel Conflict Test | Long-Evans Rats | 10, 30 | Significant anxiolytic activity with maximum efficacy at 10 mg/kg.[9] |
Experimental Protocols for Rodent Anxiety Models
Detailed methodologies for the three primary behavioral assays are provided below to facilitate the design of future studies investigating this compound.
Elevated Plus Maze (EPM)
The EPM test is a widely used assay to assess anxiety-related behavior in rodents by capitalizing on their natural aversion to open and elevated spaces.[10][11]
Apparatus: A plus-shaped maze elevated from the floor, typically with two open arms and two enclosed arms.[10]
Procedure:
-
Rodents are placed at the center of the maze, facing an open arm.[10]
-
Behavior is recorded for a 5-minute period.[10]
-
Key parameters measured include the number of entries into and the time spent in the open and closed arms.[10]
-
An increase in the proportion of time spent and entries made into the open arms is indicative of an anxiolytic effect.[10]
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and exploratory behavior, which can be influenced by anxiety.[8] Rodents naturally tend to stay near the walls (thigmotaxis) of a novel environment.
Apparatus: A square or circular arena with walls.
Procedure:
-
The animal is placed in the center of the open field.
-
Behavior is recorded for a set period (e.g., 5-10 minutes).
-
Parameters measured include total distance traveled, velocity, and the time spent in the center versus the periphery of the arena.[8]
-
An anxiolytic effect is suggested by an increase in the time spent in the center of the field.
Light-Dark Box Test
This test is based on the innate aversion of rodents to brightly illuminated areas.[12]
Apparatus: A box divided into a small, dark compartment and a larger, brightly lit compartment, with an opening connecting the two.[12]
Procedure:
-
The rodent is placed in the lit compartment, facing away from the opening.
-
The animal is allowed to move freely between the two compartments for a defined period (e.g., 5-10 minutes).
-
The primary measures are the time spent in the lit compartment and the number of transitions between the two compartments.[12]
-
An increase in the time spent in the lit compartment is indicative of an anxiolytic effect.[8]
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Assessing Anxiolytic-Like Effects
Caption: Experimental workflow for evaluating the anxiolytic-like effects of this compound in rodents.
Proposed Signaling Pathway of this compound in Anxiety
Caption: Proposed mechanism of this compound's anxiolytic-like effects via antagonism of 5-HT2A/2C receptors.
Conclusion and Future Directions
While this compound's pharmacological profile as a potent 5-HT2 receptor antagonist suggests potential anxiolytic properties, there is a clear need for direct experimental validation in established rodent models of anxiety. The protocols and comparative data provided in this guide offer a framework for conducting such studies. Future research should focus on dose-response studies using the Elevated Plus Maze, Open Field Test, and Light-Dark Box to quantify the anxiolytic-like effects of this compound and compare its efficacy to standard anxiolytics like Diazepam and Buspirone. Such studies are crucial for determining the therapeutic potential of this compound in the treatment of anxiety disorders.
References
- 1. Diazepam Effects on Anxiety-related Defensive Behavior of Male and Female High and Low Open-Field Activity Inbred Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of the light/dark test for anxiety in adult and adolescent male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Actions of buspirone in a putative model of anxiety in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serotonin receptors 2A and 1A modulate anxiety-like behavior in post-traumatic stress disordered mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serotonin-related rodent models of early-life exposure relevant for neurodevelopmental vulnerability to psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of prior maze experience on behaviour and response to diazepam in the elevated plus-maze and light/dark tests of anxiety in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anxiety- and activity-related effects of diazepam and chlordiazepoxide in the rat light/dark and dark/light tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rodent behavioural test - Anxiety - Light Dark - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 9. researchgate.net [researchgate.net]
- 10. Intra-hippocampal buspirone in animal models of anxiety: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. Selective 5HT2A and 5HT6 Receptor Antagonists Promote Sleep in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
Pizotifen Malate vs. Selective 5-HT2A Antagonists: A Comparative Guide for Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional pharmacology of Pizotifen (B1678498) malate (B86768), a non-selective serotonin (B10506) antagonist, with various selective 5-HT2A antagonists. The information presented is based on available experimental data from in vitro functional assays, designed to assist researchers in selecting appropriate tools for their studies on the 5-HT2A receptor.
Introduction to the Compounds
Pizotifen malate is a tricyclic benzocycloheptathiophene derivative primarily used for migraine prophylaxis.[1] Its therapeutic effects are attributed to its potent antagonism of serotonin (5-HT) receptors, particularly the 5-HT2A and 5-HT2C subtypes.[2] However, Pizotifen exhibits a broad pharmacological profile, also acting as an antagonist at histamine (B1213489) H1, muscarinic cholinergic, and adrenergic receptors.[2] This lack of selectivity is a critical consideration in experimental settings where precise targeting of the 5-HT2A receptor is required.
Selective 5-HT2A antagonists , such as Ketanserin, Ritanserin, and Volinanserin (M100907), are designed to interact preferentially with the 5-HT2A receptor subtype. These compounds are invaluable tools in pharmacological research for dissecting the specific roles of the 5-HT2A receptor in various physiological and pathological processes. It is important to note that even among "selective" antagonists, differences in their interaction with the receptor can lead to varied functional outcomes, a concept known as "antagonist functional selectivity".[3]
Data Presentation: Performance in Functional Assays
The following tables summarize quantitative data from functional assays comparing the potency of this compound and selective 5-HT2A antagonists. Direct head-to-head comparisons in the same assay system are limited in the published literature. The data presented here is compiled from various sources and should be interpreted with consideration of the different experimental conditions.
Table 1: Antagonist Potency in Inositol Phosphate (IP1) Accumulation Assays
This assay measures the accumulation of IP1, a downstream metabolite of the 5-HT2A receptor's Gq signaling pathway, in response to an agonist. The IC50 value represents the concentration of the antagonist required to inhibit 50% of the agonist-induced IP1 production.
| Compound | Cell Line | Agonist | IC50 (nM) | Reference |
| Ketanserin | CHO-K1 | Serotonin (0.3 µM) | 5.7 | [4] |
| Ritanserin | CHO-K1 | Serotonin (0.3 µM) | 9.2 | [4] |
| This compound | Data not available in a comparable IP1 assay |
Table 2: Antagonist Activity in Platelet-Based Functional Assays
This table presents data from a study comparing Pizotifen with the selective 5-HT2A antagonist EMD 281014 in assays using human platelets, which endogenously express 5-HT2A receptors. These assays measure the inhibition of functional responses downstream of 5-HT2A receptor activation.
| Compound | Assay | Agonist Combination | Effective Inhibitory Concentration Range (nM) | Reference |
| This compound | Platelet Aggregation | Serotonin + ADP | 5 - 100 | [5][6] |
| EMD 281014 | Platelet Aggregation | Serotonin + ADP | 1 - 40 | [5][6] |
| This compound | Intracellular Calcium Elevation | Serotonin + ADP | Not explicitly quantified, but effective | [5][6][7] |
| EMD 281014 | Intracellular Calcium Elevation | Serotonin + ADP | Not explicitly quantified, but effective | [5][6][7] |
Note: Lower concentrations of Pizotifen (1 nM) were shown to inhibit serotonin-enhanced ADP-induced tyrosine phosphorylation of Src family kinases.[6]
Experimental Protocols
Detailed methodologies for the key functional assays are provided below. These protocols are generalized and may require optimization based on specific cell lines and laboratory equipment.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of the Gq-coupled 5-HT2A receptor.
Materials:
-
Cells: HEK293 or CHO-K1 cells stably expressing the human recombinant 5-HT2A receptor.
-
Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, antibiotics (penicillin/streptomycin), and a selection agent (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.
-
Probenecid: To prevent dye leakage from the cells.
-
5-HT2A Agonist: Serotonin (5-HT) or a selective agonist like α-methyl-5-HT.
-
Test Compounds: this compound and selective 5-HT2A antagonists.
-
Microplates: Black-walled, clear-bottom 96- or 384-well plates.
-
Fluorescence Plate Reader: Equipped with injectors for compound addition and capable of kinetic reading.
Procedure:
-
Cell Seeding: Seed the 5-HT2A expressing cells into the microplates to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: Prepare the calcium indicator dye loading solution in assay buffer containing probenecid, according to the manufacturer's instructions. Remove the culture medium from the cells and add the dye loading solution. Incubate for 45-60 minutes at 37°C in the dark.
-
Compound Preparation: Prepare serial dilutions of the antagonist compounds (Pizotifen and selective antagonists) in assay buffer.
-
Antagonist Pre-incubation: Add the diluted antagonist compounds to the respective wells and incubate for 15-30 minutes at room temperature in the dark.
-
Calcium Flux Measurement:
-
Place the microplate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Using the instrument's injector, add the 5-HT2A agonist (at a pre-determined EC80 concentration) to all wells simultaneously.
-
Immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds).
-
-
Data Analysis: The antagonist effect is quantified by the reduction in the agonist-induced peak fluorescence signal. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
Inositol Monophosphate (IP1) Accumulation Assay
This assay measures the accumulation of IP1, a stable downstream product of the PLC signaling cascade, providing a robust measure of Gq-coupled receptor activation.
Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing the human recombinant 5-HT2A receptor.
-
Culture Medium: As described for the calcium mobilization assay.
-
Stimulation Buffer: Assay buffer containing a phosphodiesterase inhibitor and LiCl (to prevent IP1 degradation).
-
5-HT2A Agonist: Serotonin (5-HT).
-
Test Compounds: this compound and selective 5-HT2A antagonists.
-
IP1 Assay Kit: A commercially available kit, typically based on HTRF (Homogeneous Time-Resolved Fluorescence) or other detection technologies.
-
Microplates: White, solid-bottom 96- or 384-well plates suitable for the chosen detection method.
-
Plate Reader: Compatible with the chosen assay kit's detection technology (e.g., an HTRF-certified reader).
Procedure:
-
Cell Seeding: Seed cells into the microplates and grow to confluency.
-
Compound and Agonist Preparation: Prepare serial dilutions of the antagonist compounds and a fixed concentration of the 5-HT2A agonist (typically EC80) in stimulation buffer.
-
Antagonist Pre-incubation and Stimulation:
-
Remove the culture medium from the cells.
-
Add the diluted antagonist compounds to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Add the 5-HT2A agonist to the wells.
-
Incubate the plate for 30-60 minutes at 37°C.
-
-
Cell Lysis and IP1 Detection:
-
Add the lysis buffer and detection reagents (e.g., IP1-d2 and anti-IP1 cryptate for HTRF) from the kit to each well.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Measurement: Read the plate on the appropriate plate reader according to the kit manufacturer's instructions.
-
Data Analysis: Calculate the concentration of IP1 produced based on a standard curve. Determine the IC50 values for the antagonists by plotting the percentage of inhibition against the antagonist concentration.
Mandatory Visualization
The following diagrams illustrate the 5-HT2A receptor signaling pathway and a general workflow for functional antagonist assays.
Caption: 5-HT2A Receptor Gq Signaling Pathway.
Caption: Workflow for 5-HT2A Antagonist Assay.
Caption: Target Selectivity Comparison.
References
- 1. Pizotifen Relieves Acute Migraine Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT2 receptor antagonists and migraine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonist Functional Selectivity: 5-HT2A Serotonin Receptor Antagonists Differentially Regulate 5-HT2A Receptor Protein Level In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 5. The Antidepressant 5-HT2A Receptor Antagonists Pizotifen and Cyproheptadine Inhibit Serotonin-Enhanced Platelet Function | PLOS One [journals.plos.org]
- 6. The Antidepressant 5-HT2A Receptor Antagonists Pizotifen and Cyproheptadine Inhibit Serotonin-Enhanced Platelet Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The antidepressant 5-HT2A receptor antagonists pizotifen and cyproheptadine inhibit serotonin-enhanced platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Pizotifen Malate Across Diverse Cancer Cell Lines: A Research Guide
This guide provides a comparative analysis of the anti-cancer effects of Pizotifen malate (B86768) on various cancer cell lines. Drawing from available preclinical data, this document summarizes the impact of Pizotifen malate on cell viability, apoptosis, and migration, and delves into its primary mechanism of action through the Wnt/β-catenin signaling pathway. To offer a broader perspective in the absence of extensive direct data for Pizotifen across all cancer types, comparative data for structurally similar serotonin (B10506) antagonists, cyproheptadine (B85728) and ketotifen (B1218977), are included with clear distinctions.
Quantitative Analysis of Anti-Cancer Effects
The following tables summarize the inhibitory effects of this compound and other serotonin antagonists on different cancer cell lines.
Table 1: Effect of this compound on Cancer Cell Viability, Migration, and Invasion.
| Cell Line | Cancer Type | Assay | Concentration (µM) | Observed Effect | Reference |
| MNK45 | Gastric Cancer | CCK-8 | 10, 20, 40 | Dose-dependent inhibition of cell viability at 48h and 72h.[1] | [1] |
| AGS | Gastric Cancer | CCK-8 | 10, 20, 40 | Dose-dependent inhibition of cell viability at 48h and 72h.[1] | [1] |
| HCT116 | Colon Cancer | CCK-8 | Not Specified | Significant inhibition of cell proliferation. | [2] |
| MNK45 | Gastric Cancer | Wound Healing | 10, 20 | Significant decrease in migratory ability in a dose-dependent manner. | [1] |
| AGS | Gastric Cancer | Wound Healing | 10, 20 | Significant decrease in migratory ability in a dose-dependent manner. | [1] |
| MNK45 | Gastric Cancer | Transwell | 10, 20 | Significant inhibition of migration and invasion. | [1] |
| AGS | Gastric Cancer | Transwell | 10, 20 | Significant inhibition of migration and invasion. | [1] |
| HCT116 | Colon Cancer | Transwell | Not Specified | Significant inhibition of migration and invasion. | [2] |
| MNK45 | Gastric Cancer | Annexin V-FITC/PI | 20 | Significant enhancement of cell apoptosis.[1] | [1] |
| AGS | Gastric Cancer | Annexin V-FITC/PI | 20 | Significant enhancement of cell apoptosis.[1] | [1] |
| HCT116 | Colon Cancer | Flow Cytometry | Not Specified | Promotion of apoptosis. | [2] |
Table 2: Comparative IC50 Values of Serotonin Antagonists in Various Cancer Cell Lines.
Disclaimer: Data for Cyproheptadine and Ketotifen are provided for comparative purposes due to limited direct IC50 data for this compound across a wide range of cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Cyproheptadine | HepG2 | Hepatocellular Carcinoma | 44.4 (24h) | [1] |
| Cyproheptadine | Huh-7 | Hepatocellular Carcinoma | 44.7 (24h) | [1] |
| Cyproheptadine | LLC1 | Lung Cancer | ~30 (72h) | [3] |
| Cyproheptadine | A549 | Lung Cancer | ~30 (72h) | [3] |
| Cyproheptadine | TSGH 8301 | Urothelial Carcinoma | ~55 (24h) | [4] |
| Cyproheptadine | BFTC 905 | Urothelial Carcinoma | ~55 (24h) | [4] |
| Ketotifen | MCF-7/adr (doxorubicin-resistant) | Breast Cancer | Sensitizes to doxorubicin (B1662922) | [5] |
| Ketotifen | HeLa | Cervical Cancer | Sensitizes to doxorubicin | [6] |
| Ketotifen | BT549 | Breast Cancer | Sensitizes to doxorubicin | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.
Cell Viability Assay (CCK-8/MTT)
-
Cell Seeding: Plate cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 20, 40 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for specified time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) or MTT solution to each well.
-
Final Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT after solubilization) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound (e.g., 20 µM) for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Transwell Migration and Invasion Assay
-
Chamber Preparation: For invasion assays, coat the upper surface of the transwell inserts (8 µm pore size) with Matrigel and allow it to solidify. For migration assays, no coating is necessary.
-
Cell Seeding: Seed cancer cells (e.g., 5 x 10^4 cells) in serum-free medium into the upper chamber of the transwell insert.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Drug Treatment: Add this compound at desired concentrations to the upper chamber along with the cells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Cell Removal: Remove non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol (B129727) or paraformaldehyde and stain with a solution such as crystal violet.
-
Quantification: Count the number of stained cells in several random fields under a microscope.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its evaluation.
Caption: this compound's proposed mechanism of action via the Wnt/β-catenin signaling pathway.
Caption: A generalized experimental workflow for assessing the anti-cancer effects of this compound.
References
- 1. Cyproheptadine, an antihistaminic drug, inhibits proliferation of hepatocellular carcinoma cells by blocking cell cycle progression through the activation of P38 MAP kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pizotifen Inhibits the Proliferation and Migration of Colon Cancer HCT116 Cells by Down-regulating Wnt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyproheptadine inhibits in vitro and in vivo lung metastasis and drives metabolic rewiring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ketotifen reverses MDR1-mediated multidrug resistance in human breast cancer cells in vitro and alleviates cardiotoxicity induced by doxorubicin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of exosome release by ketotifen enhances sensitivity of cancer cells to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Pizotifen Malate-Induced ERK Activation: A Comparative Guide
For researchers and drug development professionals investigating neuroprotective signaling pathways, the activation of the Extracellular signal-regulated kinase (ERK) pathway by Pizotifen malate (B86768) presents a compelling area of study. This guide provides a comparative analysis of Pizotifen's effects on ERK activation, referencing key published data and offering detailed protocols to facilitate the replication of these findings. We will compare Pizotifen's performance with structurally similar compounds and explore the specific mechanisms of ERK pathway modulation.
Comparative Analysis of ERK Activation
Pizotifen malate has been identified as an activator of the ERK signaling pathway, a crucial cascade involved in cell survival and neuroprotection.[1][2][3] Studies in cellular models of Huntington's disease, specifically mouse striatal cells (STHdhQ111/Q111), have demonstrated that Pizotifen induces a transient but significant increase in the phosphorylation of both ERK1 (p44) and ERK2 (p42).[1][4] This effect is not unique to Pizotifen; structurally related compounds such as Loxapine and Cyproheptadine have also been shown to elicit a similar response.[1][3]
The activation of ERK is a critical component of the neuroprotective effects observed with Pizotifen treatment.[1][2] The specificity of this pathway was confirmed using MEK inhibitors, such as U0126, which completely abrogated the Pizotifen-induced phosphorylation of ERK1/2 and prevented the rescue of cells from toxicity.[1]
Data Summary: ERK1/2 Phosphorylation
The following table summarizes the quantitative data on the activation of ERK1 and ERK2 by Pizotifen and comparator compounds after a 15-minute treatment in STHdhQ111/Q111 cells. Data is presented as the fold increase in the phospho-ERK/Total ERK ratio relative to a vehicle control (DMSO).
| Compound | Target | Fold Increase in Phospho-ERK1 (p44) | Fold Increase in Phospho-ERK2 (p42) | Citation |
| This compound | ERK1/2 | Significant Increase | Significant Increase | [1][4] |
| Loxapine | ERK1/2 | Significant Increase | Significant Increase | [1] |
| Cyproheptadine | ERK1/2 | Significant Increase | Upward Trend | [1] |
Note: "Significant Increase" indicates a statistically significant difference from the control group as reported in the source publication.
Inhibition of Pizotifen-Induced ERK Activation
The data below demonstrates the necessity of the MEK-ERK pathway for Pizotifen's activity. Co-treatment with the MEK1/2 inhibitor U0126 blocks the phosphorylation of ERK induced by Pizotifen.
| Treatment | Phospho-ERK1 (p44) Level | Phospho-ERK2 (p42) Level | Citation |
| This compound | Increased | Increased | [1] |
| Pizotifen + U0126 | Abrogated (Blocked) | Abrogated (Blocked) | [1] |
Signaling Pathways and Experimental Workflow
Visualizing the underlying biological and experimental processes is crucial for understanding and replicating these findings.
Caption: this compound signaling pathway leading to ERK activation.
Caption: Experimental workflow for measuring ERK1/2 phosphorylation.
Caption: Logical relationship of compounds acting on ERK activation.
Experimental Protocols
To ensure reproducibility, the following detailed protocols are based on the methodologies described in the primary literature.[1]
Cell Culture and Maintenance
-
Cell Line: Immortalized mouse striatal cells expressing mutant huntingtin (STHdhQ111/Q111).
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 400 µg/ml G418.
-
Culture Conditions: Maintain cells at 33°C in a humidified incubator with 5% CO2.
-
Plating for Experiments: Plate 30,000 cells per well in a multi-well plate. Allow cells to adhere and grow for 24 hours before treatment.
Drug Treatment for ERK Activation Assay
-
Reagents:
-
This compound (from Prestwick Chemical or similar).
-
Loxapine succinate.
-
Cyproheptadine hydrochloride.
-
MEK Inhibitor U0126.
-
Vehicle Control: Dimethyl sulfoxide (B87167) (DMSO).
-
-
Procedure:
-
After 24 hours of cell growth, remove the growth medium.
-
Wash cells with serum-free medium (SFM).
-
For inhibitor studies: Pre-treat cells with MEK inhibitor U0126 in SFM for 5 minutes.[1]
-
For all studies: Add the test compound (Pizotifen, Loxapine, or Cyproheptadine) diluted in SFM to the cells. For time-course experiments, incubate for specified durations (e.g., 5 minutes, 15 minutes, 3 hours, 24 hours).[1][4] The published effective concentration is typically around 10 µM.[4]
-
Following incubation, immediately place plates on ice and proceed to cell lysis.
-
Western Blotting for Phospho-ERK Analysis
-
Cell Lysis:
-
Aspirate the medium and wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Scrape cells, collect the lysate, and centrifuge to pellet cell debris.
-
Determine protein concentration of the supernatant using a standard assay (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Perform electrophoresis to separate proteins by size.
-
Transfer separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Primary Antibody for Activated ERK: Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204).
-
Primary Antibody for Total ERK: Rabbit anti-p44/42 MAPK (Erk1/2).
-
-
Wash the membrane extensively with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Quantification:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a digital imaging system or X-ray film.
-
Perform densitometry analysis to quantify the band intensity for both phospho-ERK and total ERK.
-
Calculate the phospho-ERK/total ERK ratio to normalize for protein loading. Express results relative to the vehicle-treated control.
-
References
- 1. Pizotifen Activates ERK and Provides Neuroprotection in vitro and in vivo in Models of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pizotifen Activates ERK and Provides Neuroprotection in vitro and in vivo in Models of Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Pizotifen Malate: A Comparative Guide on its Efficacy in Models Resistant to Other 5-HT Antagonists
For Researchers, Scientists, and Drug Development Professionals
Comparative Efficacy in Treatment-Resistant Migraine
Pizotifen (B1678498) has demonstrated efficacy in patients who have not responded to other migraine prophylactic treatments. Its broad receptor binding profile, acting as a potent 5-HT2 receptor antagonist with additional antihistaminic and weak anticholinergic properties, may contribute to its effectiveness in complex and refractory cases.[1][2][3]
A key clinical study investigated the use of pizotifen in 47 patients with severe migraine who were unresponsive to clonidine (B47849) hydrochloride.[4] The results showed a significant improvement in a majority of patients, with a reduction in headache frequency, duration, and severity. Notably, pizotifen also facilitated the withdrawal from methysergide (B1194908) and ergotamine compounds without the occurrence of rebound headaches.[4]
Below is a summary of the key findings from this study:
| Parameter | Pizotifen Treatment Arm (n=47) |
| Patient Population | Severe migraine, unresponsive to clonidine hydrochloride |
| Dosage | 1.5 mg daily |
| Treatment Duration | Mean of 6 months |
| Primary Outcome | >50% reduction in attack incidence, duration, and severity |
| Patients Achieving Primary Outcome | 64% (30 patients) |
| Headache-Free Patients | 25% |
| Key Observation | Allowed withdrawal of methysergide and ergotamine without rebound headache |
Data from Peet, K. M. (1977). Use of pizotifen in severe migraine: a long-term study. Current Medical Research and Opinion, 5(2), 192-9.
While direct comparative data in resistant models is limited, pizotifen is often considered a therapeutic option when other first-line migraine prophylactic agents fail.[5]
Comparison with Other 5-HT Antagonists
Pizotifen's pharmacological profile distinguishes it from more selective 5-HT antagonists. Its efficacy has been compared to methysergide, another 5-HT antagonist, with some trials suggesting comparable or even superior outcomes for pizotifen in migraine prophylaxis.[6]
A study on a related compound, cyproheptadine (B85728), in 12 patients with refractory migraine who had failed conventional preventive treatments (including lomerizine, valproic acid, and topiramate) demonstrated a significant reduction in migraine frequency.[7] Given the structural and pharmacological similarities between pizotifen and cyproheptadine, this suggests a potential class effect in treatment-resistant populations.[1]
| Drug | Mechanism of Action | Efficacy in Refractory Migraine | Key Side Effects |
| Pizotifen | Potent 5-HT2 antagonist, antihistaminic, weak anticholinergic | Effective in patients unresponsive to clonidine; allows withdrawal from methysergide without rebound.[4] | Drowsiness, weight gain, increased appetite.[5] |
| Methysergide | 5-HT2 antagonist | Effective, but use is limited by side effects.[6][8] | Retroperitoneal fibrosis.[8] |
| Cyproheptadine | 5-HT2 and H1 antagonist | Effective in patients refractory to other prophylactic treatments.[7] | Sleepiness, increased appetite.[7] |
Experimental Protocols
Study of Pizotifen in Severe Migraine Unresponsive to Clonidine
-
Study Design: Open-label, long-term study.
-
Participants: 47 patients with severe migraine who had previously not responded to treatment with clonidine hydrochloride.
-
Intervention: Pizotifen administered at a daily dose of 1.5 mg.
-
Duration: The mean treatment period was 6 months, with a follow-up of 22 patients at 15 months.
-
Outcome Measures: The primary endpoints were the incidence, duration, and severity of migraine attacks. The requirement for other medications, such as methysergide and ergotamine, was also monitored.
-
Data Analysis: The percentage of patients experiencing a greater than 50% reduction in headache parameters was calculated.
Visualizing the Serotonergic Pathway and Pizotifen's Action
The following diagram illustrates the proposed mechanism of action of pizotifen in the context of serotonergic signaling, which is implicated in the pathophysiology of migraine.
Caption: Pizotifen's antagonistic action on the 5-HT2 receptor.
Experimental Workflow for Assessing Efficacy in Treatment-Refractory Patients
The logical flow for evaluating a new compound like pizotifen in a treatment-resistant population can be visualized as follows.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. dtb.bmj.com [dtb.bmj.com]
- 3. Pizotifen: another option in migraine prevention | The BMJ [bmj.com]
- 4. Use of pizotifen in severe migraine: a long-term study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pizotifen - Wikipedia [en.wikipedia.org]
- 6. ihs-headache.org [ihs-headache.org]
- 7. Preventive effect of cyproheptadine hydrochloride in refractory patients with frequent migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Update on the prophylaxis of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
Pizotifen Malate: A Comparative Analysis of 5-HT and Histamine Receptor Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity of Pizotifen malate (B86768) for serotonin (B10506) (5-HT) versus histamine (B1213489) receptors. The following sections present quantitative data, experimental methodologies, and visual representations of key biological pathways and experimental workflows to offer a comprehensive assessment of pizotifen's receptor specificity.
Quantitative Assessment of Receptor Binding Affinity
Pizotifen malate exhibits a strong affinity for several 5-HT receptor subtypes, particularly within the 5-HT2 family. Its interaction with histamine H1 receptors is also significant, categorizing it as a drug with a mixed pharmacological profile. The binding affinities, represented by the inhibition constant (Ki), are summarized in the table below. A lower Ki value indicates a higher binding affinity. For comparative purposes, data for other well-characterized antagonists are also included.
| Compound | Receptor Subtype | Kᵢ (nM) |
| Pizotifen | 5-HT₁ₐ | 39 - 270 |
| 5-HT₂ₐ | 1.1 | |
| 5-HT₂ₑ | 1.3 | |
| 5-HT₂C | 1.5 | |
| Histamine H₁ | 1.3 | |
| Cyproheptadine | 5-HT₂ₐ | 8.80 |
| Histamine H₁ | Data not available in this format | |
| Chlorpheniramine | Histamine H₁ | 2.67 - 4.81 |
| Ketanserin | 5-HT₂ₐ | Data not available in this format |
Data compiled from various sources.
Experimental Protocols: Radioligand Binding Assay
The binding affinities presented in this guide are typically determined using radioligand binding assays. This in vitro technique is a fundamental method in pharmacology for characterizing the interaction between a drug (ligand) and its target receptor.
Principle
A radioligand binding assay measures the affinity of a ligand for a receptor by quantifying the amount of a radioactively labeled ligand ("hot" ligand) that binds to the receptor in the presence and absence of a non-labeled competitor ligand ("cold" ligand), such as pizotifen. The competition between the two ligands for the same binding site on the receptor allows for the determination of the competitor's binding affinity.
Generalized Protocol
-
Membrane Preparation:
-
Tissues or cells expressing the target receptor (e.g., human brain cortex for 5-HT receptors or cells transfected to express the human H1 receptor) are homogenized in a suitable buffer.
-
The homogenate is centrifuged to pellet the cell membranes, which contain the receptors.
-
The membrane pellet is washed and resuspended in an assay buffer. The protein concentration is determined using a standard protein assay.
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains:
-
A fixed concentration of the radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ receptors or [³H]pyrilamine for H₁ receptors).
-
The cell membrane preparation.
-
Varying concentrations of the unlabeled competitor drug (this compound).
-
-
Control wells are included to determine total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of a known saturating unlabeled ligand).
-
-
Incubation:
-
The plate is incubated at a specific temperature (e.g., 37°C) for a defined period to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
The filters are washed rapidly with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are then analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand).
-
The IC₅₀ value is converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + [L]/Kₑ)
-
Where [L] is the concentration of the radioligand and Kₑ is the dissociation constant of the radioligand for the receptor.
-
-
Signaling Pathways and Experimental Workflow
To visualize the biological context and the experimental process, the following diagrams are provided in the DOT language for Graphviz.
Caption: Signaling pathways of 5-HT₂ and Histamine H₁ receptors.
Comparative Pharmacokinetics of Pizotifen Malate Across Diverse Animal Species: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the pharmacokinetic profile of Pizotifen malate (B86768) in various animal species. Pizotifen, a serotonin (B10506) and histamine (B1213489) antagonist, is primarily used for migraine prophylaxis. Understanding its absorption, distribution, metabolism, and excretion (ADME) in different preclinical models is crucial for the clinical translation of new therapeutic applications and for conducting toxicological assessments. This document synthesizes available data to facilitate a clearer understanding of the inter-species variations in Pizotifen's pharmacokinetics.
Quantitative Pharmacokinetic Parameters
The following table summarizes the available pharmacokinetic parameters of Pizotifen malate following oral administration in different species. It is important to note that comprehensive, directly comparable preclinical pharmacokinetic data for Pizotifen is not extensively available in the public domain. The data presented here is compiled from various sources and may not have been generated under identical experimental conditions.
| Parameter | Human | Rat | Dog | Monkey |
| Dose (oral) | 1.5 mg | Data Not Available | Data Not Available | Data Not Available |
| Cmax (ng/mL) | ~4.7 | Data Not Available | Data Not Available | Data Not Available |
| Tmax (hr) | ~5.5 | Data Not Available | Data Not Available | Data Not Available |
| AUC (ng·hr/mL) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Half-life (t½) (hr) | ~23 | Data Not Available | Data Not Available | Data Not Available |
| Bioavailability (%) | ~80 | Data Not Available | Data Not Available | Data Not Available |
Note: The majority of publicly accessible literature focuses on the pharmacodynamics and toxicology of Pizotifen in animal models, with limited specific pharmacokinetic values. The provided human data serves as a clinical benchmark.
Experimental Protocols
Objective: To determine the pharmacokinetic profile of this compound in a specific animal model (e.g., Sprague-Dawley rats) after oral administration.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Sprague-Dawley rats (male and female, 8-10 weeks old)
-
Oral gavage needles
-
Blood collection tubes (e.g., with K2EDTA anticoagulant)
-
Centrifuge
-
Analytical equipment (e.g., LC-MS/MS system)
Methodology:
-
Animal Acclimatization: Animals are acclimated to the laboratory conditions for at least one week prior to the study, with free access to standard chow and water.
-
Dosing: A single dose of this compound, suspended in the vehicle, is administered to the rats via oral gavage. The dose level would be determined based on previous toxicity studies. A control group receives the vehicle only.
-
Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: The collected blood samples are immediately centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. The plasma is then stored at -80°C until analysis.
-
Bioanalysis: The concentration of Pizotifen in the plasma samples is quantified using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method provides high sensitivity and selectivity for the drug and its potential metabolites.
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters, including:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
t½ (Half-life): The time required for the plasma concentration to decrease by half.
-
Bioavailability: The fraction of the administered dose that reaches systemic circulation (requires intravenous administration data for comparison).
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study.
Caption: Experimental workflow for a preclinical pharmacokinetic study.
Signaling Pathways and Logical Relationships
While a specific signaling pathway for Pizotifen's pharmacokinetic interactions is not detailed in the available literature, its primary pharmacodynamic action involves the antagonism of serotonin (5-HT) and histamine receptors. The metabolism of Pizotifen is a key factor influencing its pharmacokinetic profile. The following diagram illustrates the logical relationship between drug administration, metabolism, and excretion.
Caption: ADME pathway of orally administered this compound.
Safety Operating Guide
Proper Disposal of Pizotifen Malate in a Research Environment
The responsible disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. For drug development professionals, adherence to proper disposal protocols for compounds such as Pizotifen malate (B86768) is imperative to ensure compliance with regulations and to minimize environmental impact. Pizotifen malate is a pharmaceutical compound that is harmful if swallowed, in contact with skin, or inhaled, and is noted by some suppliers as being very toxic to aquatic organisms, necessitating its disposal as hazardous waste.[1]
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, particularly in research and healthcare settings, is governed by stringent regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA). The EPA, under the Resource Conservation and Recovery Act (RCRA), sets the guidelines for the management of hazardous waste.[2][3] This includes specific requirements for the generation, transportation, treatment, storage, and disposal of hazardous materials.
While some safety data sheets (SDS) for this compound do not classify it as a hazardous chemical under OSHA's Hazard Communication Standard[4], others recommend it be treated as hazardous waste due to its potential environmental toxicity.[1] Given this, and the overarching principle of safety in laboratory practice, it is prudent to manage this compound waste as hazardous unless explicitly determined otherwise by a qualified environmental health and safety (EHS) professional.
Key Disposal Considerations and Regulatory Bodies
| Consideration | Regulatory Body/Guideline | Key Requirements |
| Waste Classification | EPA (RCRA) | Determine if the waste is a listed hazardous waste or exhibits hazardous characteristics (ignitability, corrosivity, reactivity, toxicity). |
| Container Management | EPA, DOT | Waste must be stored in compatible, sealed, and properly labeled containers. |
| Disposal Method | EPA, State/Local Regulations | Typically incineration for hazardous pharmaceutical waste; sewer disposal is banned for hazardous pharmaceuticals.[3] |
| Investigational Drugs | RCRA | Used and unused investigational medications must be destroyed in accordance with federal and state regulations.[5][6] |
| Record Keeping | EPA, State/Local Agencies | Maintain records of hazardous waste generation, storage, and disposal. |
Step-by-Step Disposal Protocol for this compound
The following protocol provides a step-by-step guide for the proper disposal of this compound in a laboratory setting. This procedure assumes that this compound waste is being handled as hazardous waste.
1. Waste Identification and Segregation:
-
Solid Waste: Collect unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any other solid materials that have come into direct contact with the compound.
-
Liquid Waste: Collect solutions containing this compound. Do not mix with other incompatible waste streams.
-
Sharps Waste: Any sharps, such as needles or broken glass contaminated with this compound, should be disposed of in a designated, puncture-resistant sharps container.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste. After rinsing, the container can be disposed of as non-hazardous waste, though it is best to reuse the container for compatible waste when possible.[7]
2. Containerization and Labeling:
-
Use a designated hazardous waste container that is in good condition, compatible with the chemical, and has a secure lid.
-
Clearly label the container with the words "Hazardous Waste," the full chemical name ("this compound"), and the date accumulation started. Do not use abbreviations.[7]
-
Keep the container closed except when adding waste.
3. Storage:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and away from general laboratory traffic.
-
Segregate the this compound waste from other incompatible waste streams.
4. Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash.[1]
-
Disposal will be carried out by a licensed hazardous waste disposal company, typically through incineration.[1][3]
Experimental Workflow for Disposal
Caption: Experimental workflow for the disposal of this compound waste in a research laboratory.
Logical Decision-Making for this compound Disposal
Caption: Decision-making flowchart for the proper disposal of this compound.
References
- 1. kamatlab.com [kamatlab.com]
- 2. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 3. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 4. youtube.com [youtube.com]
- 5. ovid.com [ovid.com]
- 6. Environment, Land Use & Natural Resources and Food, Drug & Device/FDA Advisory: EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals | News & Insights | Alston & Bird [alston.com]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Pizotifen Malate
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical protocols for the handling and disposal of Pizotifen malate (B86768), a compound identified as harmful if swallowed and a suspected reproductive toxin.[1] Adherence to these guidelines is mandatory to ensure the safety of all personnel and to maintain a secure research environment.
Essential Personal Protective Equipment (PPE)
All personnel handling Pizotifen malate must use the following personal protective equipment. This is a non-negotiable laboratory requirement.
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] | To prevent eye contact with airborne particles of this compound, which may cause irritation.[1] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before each use.[2][3] | To prevent skin contact. This compound may be harmful if absorbed through the skin and may cause skin irritation.[1][4] |
| Body Protection | A laboratory coat is mandatory. For larger quantities (over 1 kilogram), a disposable coverall of low permeability and disposable shoe covers are required.[4] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved dust respirator should be used, especially when handling the powder form outside of a fume hood or ventilated enclosure.[4] | To prevent inhalation of the powder, which can cause respiratory tract irritation.[1] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the mandatory steps for the safe handling of this compound from receipt to temporary storage.
1. Receiving and Unpacking:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Don the appropriate PPE (lab coat, gloves, and safety goggles) before handling the package.
-
Open the package in a designated, well-ventilated area, preferably within a chemical fume hood.
2. Weighing and Aliquoting:
-
All handling of powdered this compound must be conducted within a certified chemical fume hood or a similar ventilated enclosure to minimize inhalation exposure.[4]
-
Use dedicated spatulas and weighing boats.
-
After weighing, securely seal the primary container.
-
Clean all equipment and the work surface with a suitable solvent (e.g., 70% ethanol) to decontaminate.
3. Solution Preparation:
-
When dissolving this compound, add the solvent to the powder slowly to avoid splashing.
-
Keep the container covered as much as possible during the dissolution process.
4. Temporary Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, well-ventilated area away from incompatible materials such as oxidizing agents.[4]
-
The storage area should be secure and accessible only to authorized personnel.
Disposal Plan: Managing this compound Waste
This compound and any materials contaminated with it are to be treated as hazardous waste.[4]
1. Waste Segregation:
-
Solid Waste: Contaminated items such as gloves, weighing papers, and disposable lab coats must be placed in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.[2]
-
Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container for hazardous chemical waste.
2. Waste Disposal:
-
All waste must be handled in accordance with local, state, and federal regulations.[4]
-
Excess and expired this compound should be offered to a licensed hazardous material disposal company.[2]
-
Incineration in a facility equipped with an afterburner and scrubber may be a suitable disposal method.[2]
Visual Workflow for Safe Handling
The following diagram illustrates the critical steps for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
